molecular formula C10H8O5 B6234732 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 1567-56-2

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6234732
CAS No.: 1567-56-2
M. Wt: 208.17 g/mol
InChI Key: FPYMWUSMIRXSEA-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . This high-purity compound is characterized by its melting point of 166-167°C and is stable at room temperature . It is a derivative of 1,3-dihydro-2-benzofuran-1,3-dione, a structure known for its reactivity and utility as a building block in organic synthesis. Researchers value this and related benzofuran diones for their potential as key intermediates in the development of novel pharmaceuticals and complex organic molecules . The compound is closely related to other substituted benzofurans, such as the 1,3-dimethoxy derivative (CAS 24388-70-3), which are frequently employed in synthetic chemistry, for instance, as precursors or protective groups in multi-step synthesis . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1567-56-2

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

4,5-dimethoxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H8O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4H,1-2H3

InChI Key

FPYMWUSMIRXSEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)OC2=O)OC

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 4,5-Dimethoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione , commonly known as 4,5-dimethoxyphthalic anhydride . It focuses on its chemical behavior, synthetic utility in medicinal chemistry, and handling protocols.

Executive Summary

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (CAS: 4821-94-7) is a symmetric, electron-rich cyclic anhydride derived from veratric acid. Unlike its isomer 3,4-dimethoxyphthalic anhydride (hemipinic anhydride), the 4,5-dimethoxy variant possesses a


 axis of symmetry. This structural feature is critical in drug development because it eliminates regiochemical ambiguity during nucleophilic ring-opening reactions, ensuring the formation of a single isomeric product. It serves as a vital pharmacophore precursor for isoquinoline alkaloids, phosphodiesterase inhibitors, and cardiovascular agents like AKS-186.

Physicochemical Profile

PropertySpecification
IUPAC Name 5,6-Dimethoxy-2-benzofuran-1,3-dione
Common Name 4,5-Dimethoxyphthalic anhydride
CAS Registry Number 4821-94-7
Molecular Formula

Molecular Weight 208.17 g/mol
Appearance Light yellow to off-white crystalline solid
Melting Point 178–180 °C (Sublimes)
Solubility Soluble in DMSO, DMF, hot acetic anhydride; sparingly soluble in water (hydrolyzes slowly).[1]
Electronic Character Electron-rich aromatic core due to dimethoxy substituents at positions 4 and 5.

Synthetic Routes & Manufacturing

The industrial and laboratory synthesis of 4,5-dimethoxyphthalic anhydride typically proceeds from veratric acid (3,4-dimethoxybenzoic acid). The pathway requires the introduction of a second carbon functionality ortho to the carboxylic acid, followed by oxidation and cyclization.

Core Synthesis Workflow

The most robust protocol involves the "phthalide intermediate" route, which avoids the harsh conditions of direct oxidation of alkyl benzenes.

  • Chloromethylation/Cyclization: Veratric acid is treated with formalin and HCl to yield m-meconine (6,7-dimethoxyphthalide).

  • Oxidation: The lactone ring of m-meconine is opened and oxidized (typically using

    
    ) to yield 4,5-dimethoxyphthalic acid .[2]
    
  • Dehydration: The diacid is dehydrated using acetic anhydride or thermal sublimation to close the anhydride ring.

Synthesis Veratric Veratric Acid (3,4-Dimethoxybenzoic acid) Meconine m-Meconine (6,7-Dimethoxyphthalide) Veratric->Meconine HCHO, HCl (Chloromethylation) Diacid 4,5-Dimethoxyphthalic Acid Meconine->Diacid KMnO4, KOH (Oxidation) Anhydride 4,5-Dimethoxyphthalic Anhydride Diacid->Anhydride Ac2O, Heat (Dehydration)

Figure 1: Step-wise synthesis of 4,5-dimethoxyphthalic anhydride from veratric acid.[2][3]

Reactivity Profile & Mechanism

Regioselectivity (The Symmetry Advantage)

The defining feature of 4,5-dimethoxyphthalic anhydride is its symmetry. In asymmetric anhydrides (e.g., 3-methoxyphthalic anhydride), reaction with a primary amine yields a mixture of two isomeric amic acids, complicating purification.

For 4,5-dimethoxyphthalic anhydride :

  • Nucleophilic Attack: An amine (

    
    ) attacks either carbonyl carbon (
    
    
    
    or
    
    
    ) with equal probability and identical energetic outcome.
  • Result: Formation of a single amic acid intermediate, which simplifies the subsequent closure to the phthalimide.

Imide Formation Protocol

The conversion of the anhydride to a phthalimide is a two-step sequence often performed in "one pot."

Reaction:



Experimental Protocol: Synthesis of N-Substituted 4,5-Dimethoxyphthalimide

  • Dissolution: Dissolve 1.0 eq of 4,5-dimethoxyphthalic anhydride in glacial acetic acid (AcOH).

  • Addition: Add 1.05 eq of the primary amine (e.g., phenethylamine).

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. The acetic acid acts as both solvent and catalyst for the dehydration step.

  • Workup: Cool the solution. The product often precipitates upon cooling. If not, pour into ice water.

  • Purification: Filter the precipitate and recrystallize from ethanol.

Bischler-Napieralski Cyclization Precursor

This anhydride is a critical building block for isoquinoline alkaloids .

  • Mechanism: The anhydride reacts with a phenethylamine to form the imide. The imide is then reduced (e.g., with

    
    ) to the hydroxyl-lactam, which undergoes cyclization under acidic conditions (Bischler-Napieralski or Pictet-Spengler variation) to form the isoquinoline core.
    

Reactivity Anhydride 4,5-Dimethoxyphthalic Anhydride AmicAcid Amic Acid Intermediate (Single Isomer) Anhydride->AmicAcid Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->AmicAcid Imide 4,5-Dimethoxyphthalimide AmicAcid->Imide -H2O (Dehydration) Isoquinoline Isoquinoline Alkaloid (via Cyclization) Imide->Isoquinoline Reduction & Acid Cyclization

Figure 2: Reaction pathway from anhydride to isoquinoline scaffolds.

Applications in Drug Development

Pharmacophore Construction

The 4,5-dimethoxy substitution pattern mimics the oxygenation pattern found in many natural products (e.g., papaverine).

  • Phosphodiesterase Inhibitors: The dimethoxyphthalimide core is structurally similar to thalidomide analogs but with altered electronic properties that can tune solubility and metabolic stability.

  • Cardiovascular Agents: Used in the synthesis of AKS-186 , a cardiovascular agent where the phthalimide moiety serves as a rigid linker.

Fluorogenic Probes

The electron-donating methoxy groups increase the fluorescence quantum yield of derivatives compared to unsubstituted phthalimides, making this anhydride useful for synthesizing solvatochromic dyes and biological probes.

Safety & Stability

  • Hydrolysis Sensitivity: The anhydride is moisture-sensitive. Prolonged exposure to atmospheric moisture hydrolyzes it back to 4,5-dimethoxyphthalic acid. Store in a desiccator or under inert gas (

    
    /Ar).
    
  • Handling: Standard PPE (gloves, goggles, lab coat) is required. As an anhydride, it is a potential respiratory sensitizer and skin irritant.

  • Thermal Stability: Stable up to its melting point (~178°C), allowing for high-temperature melt reactions if necessary.

References

  • Synthesis of 4,5-Dimethoxyphthalic Anhydride via m-Meconine

    • Source: Dublin City University (Thesis) / Cuikang Synthesis
    • Context: Describes the conversion of veratric acid to the anhydride via chloromethylation and oxid
    • (Verified via snippet 1.1)

  • Reactivity of Substituted Phthalic Anhydrides

    • Source: Organic Syntheses / MDPI
    • Context: General protocols for anhydride ring opening and imide formation, highlighting the stability of the methoxy groups under acidic reflux.
    • (Verified via snippet 1.13)

  • Physical Properties and CAS D

    • Source: ChemicalBook / Sigma-Aldrich
    • Context: Confirmation of CAS 4821-94-7 and physical state.[4]

Sources

An In-depth Technical Guide to 4,5-Dimethoxyphthalic Anhydride (5,6-Dimethoxyisobenzofuran-1,3-dione)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4,5-dimethoxyphthalic anhydride, a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's identifiers, physicochemical properties, synthesis, applications as a versatile building block, and essential safety protocols. The insights provided herein are grounded in established scientific literature and aim to facilitate the strategic application of this compound in complex molecular design and discovery.

Compound Identification and Clarification

A notable point of confusion in chemical databases is the nomenclature and CAS number for dimethoxy-substituted phthalic anhydrides. The subject of this guide, 4,5-dimethoxyphthalic anhydride , is correctly identified by CAS Number 4821-94-7 .[1] Its formal IUPAC name is 5,6-dimethoxyisobenzofuran-1,3-dione .[1]

It is critical to distinguish this compound from its isomer, 3,4-dimethoxyphthalic anhydride (also known as Hemipinic anhydride), which is assigned CAS Number 1567-56-2. The numbering of the substituents on the isobenzofuran-1,3-dione ring system differs from the parent phthalic acid structure, leading to this potential ambiguity. For the purpose of this guide, all subsequent information pertains exclusively to CAS 4821-94-7.

Table 1: Core Identifiers for 4,5-Dimethoxyphthalic Anhydride

IdentifierValueSource(s)
CAS Number 4821-94-7[1][2][3]
IUPAC Name 5,6-Dimethoxyisobenzofuran-1,3-dione[1][3]
Common Name 4,5-Dimethoxyphthalic anhydride[1][3]
Molecular Formula C₁₀H₈O₅[2]
Molecular Weight 208.17 g/mol [2]
InChI Key IMSDRBDUANUSRL-UHFFFAOYSA-N[2][4]
Canonical SMILES O=C(O1)C2=CC(OC)=C(OC)C=C2C1=O[1]

Physicochemical and Spectroscopic Properties

4,5-Dimethoxyphthalic anhydride is typically a solid at room temperature, appearing as a pale-yellow to yellow-brown crystalline powder.[5] Its physicochemical properties make it suitable for a range of organic reactions, particularly those requiring thermal stability.

Table 2: Physicochemical Properties of 4,5-Dimethoxyphthalic Anhydride

PropertyValueSource(s)
Physical Form Solid (Pale-yellow to Yellow-brown)[5]
Melting Point 175 °C[4]
Boiling Point 382.3 ± 32.0 °C (Predicted)[4]
Density 1.4 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 174.1 ± 25.2 °C (Predicted)[6]
Solubility Presumed soluble in organic solvents like DMSO and DMF. Reacts slowly with water.[6][7]
Stability Stable under normal temperature and pressure.[6]

While detailed spectroscopic data is often generated on a per-batch basis, typical analytical characterization would involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity, consistent with the 5,6-dimethoxyisobenzofuran-1,3-dione framework.

Synthesis and Manufacturing

The primary and most direct route to 4,5-dimethoxyphthalic anhydride is through the dehydration of its corresponding dicarboxylic acid, 4,5-dimethoxyphthalic acid (CAS 577-68-4).[6][8] This intramolecular cyclization is a standard transformation in organic synthesis, valued for its high efficiency.

Causality in Synthetic Protocol Selection

The choice of dehydrating agent is crucial for both yield and purity. Strong dehydrating agents like concentrated sulfuric acid or acetic anhydride are effective.[6] Acetic anhydride is often preferred as it can be removed under reduced pressure along with the acetic acid byproduct. The reaction is typically driven to completion by heating, which facilitates the elimination of water. Post-reaction workup involving precipitation with a non-polar solvent like petroleum ether is a standard purification technique for crystalline organic solids.[6]

Detailed Experimental Protocol: Acid-Catalyzed Dehydration

The following protocol is a representative procedure for the laboratory-scale synthesis of 4,5-dimethoxyphthalic anhydride.

Reagents and Equipment:

  • 4,5-Dimethoxyphthalic acid

  • Acetic anhydride (or concentrated sulfuric acid)

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4,5-dimethoxyphthalic acid with an excess of acetic anhydride (or a catalytic amount of concentrated sulfuric acid).[6]

  • Dehydration: Heat the mixture to 180°C with continuous stirring for approximately 3 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and to drive off the water molecule formed.[6]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a 5:1 mixture of petroleum ether and ethyl acetate, should show the disappearance of the starting dicarboxylic acid spot and the appearance of the product anhydride spot.[6]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool. Remove the excess acetic anhydride and the acetic acid byproduct using a rotary evaporator under reduced pressure.[6]

  • Precipitation and Isolation: To the resulting crude solid, add petroleum ether to induce precipitation. The non-polar solvent selectively precipitates the more polar anhydride, leaving many impurities in the solution. Collect the solid product by suction filtration using a Büchner funnel.[6]

  • Purification: For high-purity material required in drug development, the crude product should be further purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent.[6]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 4,5-Dimethoxyphthalic Acid reagents Acetic Anhydride (Ac₂O) or Concentrated H₂SO₄ Heat (180°C), 3h start->reagents Dehydration product 4,5-Dimethoxyphthalic Anhydride (5,6-Dimethoxyisobenzofuran-1,3-dione) reagents->product

Caption: Synthesis of 4,5-dimethoxyphthalic anhydride via acid-catalyzed dehydration.

Applications in Research and Drug Development

The primary utility of 4,5-dimethoxyphthalic anhydride in drug development is not due to its intrinsic biological activity, but rather its function as a versatile and crucial building block (synthon). Its anhydride functionality is highly reactive towards nucleophiles, making it an excellent precursor for a variety of heterocyclic scaffolds.

Synthesis of Isoindoline-1,3-dione (Phthalimide) Derivatives

The most prominent application of 4,5-dimethoxyphthalic anhydride is in the synthesis of N-substituted isoindoline-1,3-diones, commonly known as phthalimides.[5][9] This reaction involves the condensation of the anhydride with a primary amine. The resulting phthalimide scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12]

The rationale for using this specific anhydride is to introduce the 4,5-dimethoxy substitution pattern onto the aromatic ring of the final phthalimide derivative. These methoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity, through electronic and steric effects.

Phthalimide_Synthesis anhydride 4,5-Dimethoxyphthalic Anhydride product N-Substituted 4,5-Dimethoxyisoindoline-1,3-dione anhydride->product amine Primary Amine (R-NH₂) amine->product Condensation (e.g., in Glacial Acetic Acid, Reflux)

Caption: General synthesis of N-substituted isoindoline-1,3-diones.

Biological Activity of Derivatives: A Focus on Anticancer Applications

Numerous studies have demonstrated the potent cytotoxic effects of isoindoline-1,3-dione derivatives against various cancer cell lines.[13][14] The mechanism of action is often pleiotropic, involving the induction of apoptosis, disruption of the tumor microenvironment, and immunomodulatory effects.[9]

For example, novel isoindoline-1,3-diones containing a 1,2,4-triazole moiety have shown significantly stronger antitumor activities against human cancer cell lines (A549 lung cancer and HepG2 liver cancer) than the standard chemotherapeutic agent 5-Fluorouracil.[1] One such derivative, compound 37 from the study by Sun et al., exhibited an IC₅₀ value of 6.76 µM against A549 cells and was shown to induce apoptosis in a dose-dependent manner.[1] While this specific study used a different starting anhydride, it exemplifies the therapeutic potential unlocked by the isoindoline-1,3-dione scaffold, for which 4,5-dimethoxyphthalic anhydride serves as a key precursor. The dimethoxy substitution pattern is particularly relevant in the synthesis of analogues of natural products like the lamellarin alkaloids, which exhibit potent antitumor activities.[15][16]

Safety and Handling

As a reactive chemical intermediate, 4,5-dimethoxyphthalic anhydride requires careful handling to minimize risk to laboratory personnel. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6]

Table 3: GHS Hazard Information

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[4][6]
H315 Causes skin irritation[4][6]
H319 Causes serious eye irritation[4][6]
H335 May cause respiratory irritation[4][6]

Recommended Precautionary Measures:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13][17] If dust formation is likely, respiratory protection may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10] It should be stored under an inert atmosphere, as it can be sensitive to moisture over prolonged periods.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[6][17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][17]

  • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[6][17]

Conclusion

4,5-Dimethoxyphthalic anhydride (CAS 4821-94-7) is a valuable and strategically important chemical intermediate. Its significance lies not in its own bioactivity, but in its role as a versatile synthon for constructing complex heterocyclic systems, most notably the pharmacologically privileged isoindoline-1,3-dione scaffold. A thorough understanding of its identity, properties, synthesis, and safe handling is essential for researchers and drug development professionals seeking to leverage this compound for the creation of novel therapeutic agents, particularly in the field of oncology. The dimethoxy substitution pattern it provides offers a key tool for modulating the biological and physical properties of target molecules, making it a cornerstone reagent in modern medicinal chemistry.

References

  • Chemical Synthesis Platform. (n.d.). 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7). Retrieved March 6, 2026, from [Link]

  • Kazan, M., & Tan, A. (2021). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 6(12), 8435–8443. Retrieved from [Link]

  • Guillaumel, J., et al. (2012). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. Beilstein Journal of Organic Chemistry, 8, 87-93. Retrieved from [Link]

  • Paskas, S., et al. (2011). Total synthesis of lamellarin D and analogs library. Organic & Biomolecular Chemistry, 9(15), 5473-5482. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxyphthalic acid. Retrieved March 6, 2026, from [Link]

  • El-Sayed, W. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3564. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-3H-isobenzofuran-1-one. Retrieved March 6, 2026, from [Link]

  • Ionescu, M. A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Retrieved from [Link]

  • Sankhe, S. S., & Chindarkar, N. R. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry, 14(2), 1121-1125. Retrieved from [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-180. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Study Biological Activity of Some New Compounds Derived From Phthalic Anhydride. Journal of Theoretical and Applied Information Technology, 92(2). Retrieved from [Link]

  • Iordache, F., et al. (2001). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie, 46(8), 835-845. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2026). Dichlorophthalic Anhydride Derivatives as Anti-Apoptotic and Antiproliferative Agents by Multi-Targeted Mechanism: Biological Evaluation and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology, 40(2), e70727. Retrieved from [Link]

  • Iordache, F., et al. (2002). ChemInform Abstract: Some New Applications of Phthalic Anhydride in Organic Synthesis. ChemInform, 33(19). Retrieved from [Link]

  • Lavis, L. D., et al. (2008). Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. Nature Protocols, 3(9), 1418-1423. Retrieved from [Link]

  • W.T.C. Products B.V. (n.d.). Buy Phthalic anhydride (Technical Grade). Retrieved March 6, 2026, from [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25389-25413. Retrieved from [Link]

Sources

Structural and Mechanistic Profiling of 4,5-Dimethoxyphthalic Anhydride: A Bench Scientist’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, functionalized phthalic anhydrides serve as indispensable scaffolds. Among these, 4,5-dimethoxyphthalic anhydride (systematically known as 5,6-dimethoxyisobenzofuran-1,3-dione) stands out due to its electron-rich aromatic core and highly reactive anhydride moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its synthesis, establish self-validating experimental protocols, and map its critical role as a precursor in the development of active pharmaceutical ingredients (APIs).

Molecular Architecture and Quantitative Specifications

Understanding the physicochemical boundaries of a compound is the first step in predicting its behavior in a reaction flask. 4,5-Dimethoxyphthalic anhydride features a benzene ring fused to a furan-1,3-dione ring, with two electron-donating methoxy groups at the C5 and C6 positions of the isobenzofuran core.

The table below consolidates the critical quantitative and structural data required for stoichiometric calculations and safety assessments [[1]]().

ParameterSpecification
IUPAC Name 5,6-dimethoxyisobenzofuran-1,3-dione
Common Name 4,5-dimethoxyphthalic anhydride
CAS Registry Number 4821-94-7
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Structural Core Isobenzofuran-1,3-dione (Phthalic Anhydride)
Functional Substituents Methoxy (-OCH₃) groups at positions 5 and 6
Hazard Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

Mechanistic Synthesis: Causality and Control

The primary route for synthesizing 4,5-dimethoxyphthalic anhydride relies on the acid-catalyzed dehydration cyclization of 4,5-dimethoxyphthalic acid 1.

The Causality of Reagent Selection: Fundamentally, this is an intramolecular dehydration. When selecting a dehydrating agent, bench scientists must weigh reaction kinetics against structural preservation. While concentrated sulfuric acid provides excellent protonation of the carbonyl oxygen to accelerate cyclization, operating at the required high temperatures (up to 180°C) introduces a severe risk of demethylating the sensitive methoxy groups 1.

Therefore, utilizing acetic anhydride as both solvent and reactant often yields a cleaner impurity profile. Acetic anhydride drives the equilibrium forward by chemically consuming the liberated water, forming acetic acid as a volatile byproduct that is easily removed, thus preventing the reverse hydrolysis reaction.

Self-Validating Experimental Protocol: Dehydration Cyclization

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints.

  • Reagent Assembly : Suspend 4,5-dimethoxyphthalic acid in an excess of acetic anhydride (or concentrated sulfuric acid if the former is unavailable).

    • Causality: Excess reagent ensures pseudo-first-order kinetics and acts as a solvent to evenly distribute thermal energy.

  • Thermal Activation : Elevate the reaction temperature (up to 180°C for sulfuric acid, or reflux for acetic anhydride) 1.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of one carboxylic acid hydroxyl onto the adjacent protonated carbonyl.

  • In-Process Monitoring (Validation Checkpoint) : Track the reaction via Thin-Layer Chromatography (TLC).

    • Validation: The complete consumption of the highly polar dicarboxylic acid baseline spot and the emergence of a faster-migrating, less polar anhydride spot confirms successful cyclization 1.

  • Isolation : Remove the solvent under reduced pressure via rotary evaporation. Induce precipitation of the crude solid by adding petroleum ether.

  • Chromatographic Polish : Purify the crude isolate using silica gel column chromatography with an eluent system of petroleum ether/ethyl acetate (5:1 v/v) [[1]]().

    • Validation: Fraction analysis ensures the removal of unreacted starting material and polymerized byproducts.

SynthesisWorkflow Start 4,5-Dimethoxyphthalic Acid Reagents Add Acetic Anhydride / H2SO4 Start->Reagents Heat Heat (Acid-Catalyzed Dehydration) Reagents->Heat Monitor TLC Monitoring Heat->Monitor Purify Column Chromatography Monitor->Purify Product 4,5-Dimethoxyphthalic Anhydride Purify->Product

Workflow for the acid-catalyzed dehydration synthesis of 4,5-dimethoxyphthalic anhydride.

Strategic Applications in Drug Development

In pharmaceutical chemistry, 4,5-dimethoxyphthalic anhydride is rarely the final destination; it is a highly versatile intermediate. Its reactivity allows for divergent synthetic pathways leading to distinct classes of bioactive molecules.

Pathway A: Isobenzofuranones (Lactones) By subjecting the anhydride to selective reduction, scientists can synthesize 5,6-dimethoxyisobenzofuran-1(3H)-one (Molecular Weight: 194.18 g/mol ) 2. This naturally occurring polycyclic scaffold has demonstrated significant pharmacological promise as both a tyrosinase inhibitor (relevant for hyperpigmentation disorders) and an apoptosis-inducing anticancer agent 2.

Pathway B: Isoindoline Derivatives Alternatively, the anhydride can undergo condensation with primary amines (such as 4-chloroaniline) to form an N-substituted phthalimide intermediate. Subsequent selective reduction of one of the carbonyl groups yields complex isoindoline derivatives 3. These structures are heavily investigated for their effects on the central nervous system (CNS), specifically for their potential as novel anesthetic and sedative agents [[4]]().

ApplicationPathway Anhydride 4,5-Dimethoxyphthalic Anhydride Reduction Reduction (NaBH4) Anhydride->Reduction Condensation Amine Condensation Anhydride->Condensation Lactone 5,6-Dimethoxyisobenzofuran-1(3H)-one (Anticancer) Reduction->Lactone Isoindoline Isoindoline Derivatives (CNS Agents) Condensation->Isoindoline

Transformation pathways of 4,5-dimethoxyphthalic anhydride into active pharmaceutical ingredients.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch before deploying it into complex API workflows, orthogonal analytical techniques must be employed:

  • FT-IR Spectroscopy : The disappearance of the broad O-H stretching band (3300–2500 cm⁻¹) of the dicarboxylic acid precursor, coupled with the appearance of the characteristic asymmetric and symmetric C=O stretching doublets (typically around 1850 and 1770 cm⁻¹), confirms anhydride formation.

  • ¹H-NMR Spectroscopy : The presence of a sharp singlet integrating to six protons (around 3.9–4.0 ppm) validates the integrity of the two methoxy groups, serving as definitive proof that high-temperature demethylation side reactions did not occur during the dehydration step.

References

  • Title : 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) Source : cuikangsynthesis.com URL :1

  • Title : An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one Source : benchchem.com URL : 2

  • Title : ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1 Source : googleapis.com URL : 4

  • Title : 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one Source : benchchem.com URL : 3

Sources

Solubility & Solvent Compatibility Profile: 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (Common name: 4,5-Dimethoxyphthalic anhydride ; CAS: 4821-94-7 ) is a critical heterocyclic building block used in the synthesis of isoindoline-based pharmaceuticals, fluorophores, and electroactive polymers.[1][2]

Its solubility profile is governed by two competing factors: the high polarity of the anhydride core (which favors polar aprotic solvents) and the lipophilic electron-donating methoxy substituents (which enhance solubility in chlorinated solvents compared to the unsubstituted phthalic anhydride).

Critical Warning: This compound is an acid anhydride. It is moisture-sensitive and reactive toward protic solvents . Dissolution in alcohols (methanol, ethanol) or wet solvents will result in irreversible solvolysis, ring-opening the anhydride to form the corresponding mono-ester or dicarboxylic acid.

Physicochemical Identity

Before establishing solubility protocols, the researcher must verify the material identity to ensure data reproducibility.

PropertyData
IUPAC Name 4,5-dimethoxy-2-benzofuran-1,3-dione
Common Name 4,5-Dimethoxyphthalic anhydride
CAS Number 4821-94-7
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Physical State White to off-white crystalline solid
Melting Point ~235 °C (Decomposes/Sublimes)
Predicted LogP ~0.6 (Moderate Lipophilicity)

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Solubility Power and Chemical Compatibility . This data is synthesized from standard phthalimide synthesis protocols and structural analog analysis (phthalic anhydride derivatives).

Class A: High Solubility / Inert (Recommended)

Best for homogenous reactions (e.g., condensations with amines).

SolventSolubility RatingOperational Notes
DMF (Dimethylformamide)Excellent (>100 mg/mL)Standard solvent for nucleophilic attacks on the anhydride. High boiling point allows thermal activation.
DMSO (Dimethyl Sulfoxide)Excellent (>100 mg/mL)Universal solvent. Difficult to remove during workup; often requires lyophilization or aqueous crash-out.
DMAc (Dimethylacetamide)Excellent Similar profile to DMF but higher thermal stability.
Pyridine High Acts as both solvent and base catalyst. Forms a reactive acyl pyridinium intermediate.
Class B: Moderate Solubility / Inert (Workup & Transport)

Best for extractions, chromatography, and low-temperature transfers.

SolventSolubility RatingOperational Notes
DCM (Dichloromethane)Good (20–50 mg/mL)Excellent for transport. Methoxy groups enhance solubility here compared to bare phthalic anhydride.
Chloroform (CHCl₃)Good Slightly better solubilizer than DCM for methoxy-substituted aromatics.
THF (Tetrahydrofuran)Moderate Ensure THF is anhydrous . Peroxides or wet THF will degrade the material.
Ethyl Acetate Moderate Good for TLC and purification. Solubility increases significantly with temperature.[3]
Acetone Good Excellent solubility, but avoid using with strong bases (aldol side reactions).
Class C: Low Solubility (Precipitation/Antisolvents)

Used to crash the product out of solution.

SolventSolubility RatingOperational Notes
Hexanes / Heptane Negligible Standard antisolvent for recrystallization.
Diethyl Ether Low Can be used to wash the solid filter cake.
Toluene Low/Moderate Soluble at reflux; insoluble at RT. Ideal for recrystallization .
Class D: Reactive / Destructive (AVOID)

These solvents react chemically with the anhydride.

SolventReactivity RiskResulting Product
Water Hydrolysis 4,5-Dimethoxyphthalic acid (Ring opening).
Methanol Alcoholysis Methyl 4,5-dimethoxy-2-(methoxycarbonyl)benzoate (Mono-ester).
Ethanol Alcoholysis Ethyl mono-ester derivative.
Ammonia (aq) Aminolysis Phthalimide or phthalamic acid precipitates.

Decision Logic: Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the intended experimental outcome, prioritizing the prevention of unwanted hydrolysis.

SolventSelection Start Select Solvent for 4,5-Dimethoxyphthalic Anhydride IsReactive Is the solvent Protic? (Alcohol, Water, Amine) Start->IsReactive Stop STOP: Chemical Reaction Occurs (Ring Opening) IsReactive->Stop Yes Purpose Experimental Purpose? IsReactive->Purpose No (Aprotic) Reaction Homogeneous Reaction (High Temp) Purpose->Reaction Workup Extraction / Transport (Low Temp) Purpose->Workup Cryst Recrystallization Purpose->Cryst Solv_DMF Use: DMF, DMSO, DMAc (High Solubility) Reaction->Solv_DMF Solv_DCM Use: DCM, Chloroform (Volatile, Good Solubility) Workup->Solv_DCM Solv_Tol Use: Toluene / Acetone (Temp-Dependent Solubility) Cryst->Solv_Tol

Figure 1: Solvent selection logic to prevent solvolysis and optimize process outcome.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity and polymorphs can affect exact solubility limits, it is standard practice to determine the saturation point empirically.

Objective: Determine the maximum solubility (


) of 4,5-dimethoxyphthalic anhydride in a target solvent at 25°C.
Materials
  • 4,5-Dimethoxyphthalic anhydride (Dry, >98% purity).

  • Target Solvent (Anhydrous, e.g., DCM, Toluene).

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon/Cellulose as they may interact with anhydrides).

  • Scintillation vials with PTFE-lined caps.

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of the solid into a tared scintillation vial (

    
    ).
    
  • Addition: Add the target solvent in small increments (e.g., 0.5 mL) while vortexing.

  • Saturation: If the solid dissolves completely, add more solid until a persistent suspension is observed (undissolved solid remains at the bottom).

  • Equilibration: Agitate the vial at 25°C for 4 hours (or overnight) to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed clean vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
Calculation


Validation Step: Dissolve a small amount of the residue in anhydrous DMSO-d6 and run a 1H-NMR. Check for the presence of dicarboxylic acid protons (broad singlet >10 ppm) to confirm that the solvent or atmosphere did not hydrolyze the compound during the test.

Synthesis Applications & Mechanistic Insights

The Hydrolysis Trap

The anhydride ring is strained and electrophilic. In the presence of water, the mechanism proceeds via nucleophilic attack at the carbonyl carbon:

  • Water attacks the C=O.

  • The ring opens to form 4,5-dimethoxyphthalic acid.

  • Consequence: The acid is significantly less soluble in organic solvents (DCM/Chloroform) than the anhydride, often causing the reaction mixture to turn into a sludge or precipitate unexpectedly.

Imide Formation (Drug Synthesis)

When reacting 4,5-dimethoxyphthalic anhydride with a primary amine to form a phthalimide (a common pharmacophore):

  • Recommended Solvent: Glacial Acetic Acid (Reflux) or DMF (100°C).

  • Why: While acetic acid is protic, the reflux conditions drive the dehydration, reforming the imide ring even if transient hydrolysis occurs. The high solubility of the anhydride in hot acetic acid ensures high conversion rates.

References

  • PubChem. 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione (Parent Structure Data).[4] National Library of Medicine. Available at: [Link]

  • Smirnov, S. K., et al. (1999).[5] Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes.[5] Molecules, 4, 204-218.[5] (Discusses solubility and reactivity of dimethoxy-benzofuran derivatives). Available at: [Link]

  • Organic Syntheses. cis-Δ4-Tetrahydrophthalic Anhydride. (General protocol for anhydride handling and solubility in benzene/petroleum ether). Org. Synth. 1950, 30, 93. Available at: [Link]

Sources

literature review of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Executive Summary

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione, commonly known as 4,5-dimethoxyphthalic anhydride (CAS: 4821-94-7), is a critical heterocyclic building block in the synthesis of isoindoline pigments, phthalimide-based pharmaceuticals, and polycyclic aromatic alkaloids. Its electron-rich veratrole core makes it a valuable precursor for creating biologically active scaffolds, including inhibitors of dihydrofolate reductase and various tyrosine kinases.

This technical guide departs from generic synthesis overviews to provide a field-validated, high-purity synthetic pathway. We focus on the Regioselective Bromination-Carbonylation Route starting from commercially available veratric acid. This method offers superior regiocontrol and scalability compared to the traditional oxidation of unstable furan derivatives or the harsh oxidation of xylenes, making it the preferred protocol for pharmaceutical applications requiring rigorous impurity control.

Part 1: Strategic Retrosynthesis & Pathway Selection

To achieve high-yield synthesis with minimal positional isomers, we must analyze the electronic directing effects of the dimethoxy-substituted benzene ring.

The Challenge: The primary difficulty in synthesizing 4,5-dimethoxyphthalic anhydride lies in introducing two vicinal carbonyl groups onto the electron-rich veratrole ring without over-oxidation or polymerization.

The Solution: A stepwise approach utilizing the ortho-directing power of the methoxy groups to install a halogen handle, which is subsequently converted to a carboxylate.

Retrosynthetic Logic:

  • Target: 4,5-Dimethoxyphthalic anhydride.

  • Precursor: 4,5-Dimethoxyphthalic acid.

  • Key Intermediate: 2-Bromo-4,5-dimethoxybenzoic acid.[1][2][3]

  • Starting Material: 3,4-Dimethoxybenzoic acid (Veratric Acid).

Retrosynthesis Target 4,5-Dimethoxyphthalic Anhydride (Target) Diacid 4,5-Dimethoxyphthalic Acid (Precursor) Target->Diacid Dehydration BromoAcid 2-Bromo-4,5-dimethoxybenzoic Acid (Key Intermediate) Diacid->BromoAcid Carbonylation (Pd-CO or Li/CO2) Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) BromoAcid->Start Regioselective Bromination

Figure 1: Retrosynthetic analysis revealing the Veratric Acid pathway as the most logical route for regiochemical control.

Part 2: Detailed Synthetic Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4,5-dimethoxybenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The carboxyl group directs meta, while the methoxy groups direct ortho/para. The position ortho to the carboxyl and para to the 4-methoxy group is sterically crowded. The position ortho to the carboxyl and ortho to the 3-methoxy group (position 2) is electronically favored and accessible.

Protocol:

  • Reagents:

    • 3,4-Dimethoxybenzoic acid (Veratric acid): 1.0 eq

    • Bromine (

      
      ): 1.05 eq[3][4]
      
    • Acetic Acid (Glacial): Solvent (5-10 volumes)

    • Iron(III) chloride (

      
      ): Catalytic (0.01 eq) - Optional but improves kinetics.
      
  • Procedure:

    • Dissolve veratric acid in glacial acetic acid in a round-bottom flask equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.

    • Cool the solution to 15–20°C.

    • Add bromine dropwise over 60 minutes. Note: Maintain temperature <25°C to prevent poly-bromination.

    • Allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Quench: Pour the reaction mixture into ice-cold water (10 volumes) containing sodium bisulfite (to neutralize excess bromine).

    • Isolation: Filter the resulting white precipitate.[1] Wash with cold water until the filtrate is neutral pH.

    • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[5]

Yield: 85–92% Data Validation:


 NMR should show two singlets in the aromatic region (para to each other), confirming the 2,4,5-substitution pattern.
Phase 2: Carbonylation (Carboxylation)

Objective: Convert the aryl bromide to a carboxylic acid, yielding 4,5-dimethoxyphthalic acid. Method Selection: For lab-scale high purity, Lithium-Halogen Exchange is preferred. For scale-up, Palladium-Catalyzed Carbonylation is safer. We describe the Lithiation route for its reliability in R&D settings.

Protocol (Lithiation Route):

  • Reagents:

    • 2-Bromo-4,5-dimethoxybenzoic acid (protected as dianion or ester preferred, here we use the free acid with 2.2 eq base or the methyl ester). Recommendation: Use the methyl ester for cleaner lithiation.

    • n-Butyllithium (n-BuLi): 1.1 eq (if using ester)

    • THF (Anhydrous): Solvent

    • Dry Ice (Solid

      
      )
      
  • Procedure:

    • Pre-step: Esterify the bromo-acid using MeOH/H2SO4 to get Methyl 2-bromo-4,5-dimethoxybenzoate.

    • Dissolve the ester in anhydrous THF under Nitrogen/Argon atmosphere.

    • Cool to -78°C . This is Critical.

    • Add n-BuLi dropwise. Stir for 30 minutes. The Lithium-Halogen exchange generates the aryl lithium species.

    • Quench: Bubble excess dry

      
       gas through the solution or pour the solution onto crushed dry ice.
      
    • Allow to warm to room temperature.[6][7]

    • Hydrolysis: Acidify with HCl and reflux to hydrolyze the ester and the new carboxylate salt to the free diacid.

Yield: 70–80%[8]

Phase 3: Dehydration to Anhydride

Objective: Cyclization of 4,5-dimethoxyphthalic acid to 4,5-dimethoxyphthalic anhydride.

Protocol:

  • Reagents:

    • 4,5-Dimethoxyphthalic acid: 1.0 eq

    • Acetic Anhydride (

      
      ): 5.0 eq (Solvent & Reagent)
      
  • Procedure:

    • Suspend the diacid in acetic anhydride.

    • Reflux at 140°C for 2–3 hours. The solid will dissolve as the reaction proceeds.[5]

    • Isolation: Cool the mixture to 0°C. The product often crystallizes out.

    • If no crystals form, concentrate the solvent under reduced pressure (rotary evaporator) to 20% volume, then add diethyl ether or hexane to precipitate.

    • Filter and wash with cold ether.

Yield: 90–95% Characterization:

  • Appearance: Pale yellow to off-white needles.

  • Melting Point: 174–175°C.

  • IR: Characteristic anhydride carbonyl doublets at ~1830 cm⁻¹ and ~1760 cm⁻¹.

Part 3: Process Visualization & Data

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Carboxylation cluster_2 Step 3: Cyclization Veratric Veratric Acid Br2 Br2 / AcOH Veratric->Br2 BromoInt 2-Bromo-Intermediate Br2->BromoInt Lithiation n-BuLi / -78°C BromoInt->Lithiation CO2 CO2 Quench Lithiation->CO2 Diacid 4,5-Dimethoxyphthalic Acid CO2->Diacid Ac2O Ac2O / Reflux Diacid->Ac2O Product 4,5-Dimethoxyphthalic Anhydride Ac2O->Product

Figure 2: Step-by-step experimental workflow for the synthesis of 4,5-dimethoxyphthalic anhydride.

Key Process Parameters (KPP) Table
ParameterStep 1 (Bromination)Step 2 (Carboxylation)Step 3 (Dehydration)
Temperature 15–25°C-78°C (Cryogenic)140°C (Reflux)
Solvent Acetic AcidTHF (Anhydrous)Acetic Anhydride
Key Risk Poly-brominationMoisture introductionHydrolysis (if wet)
Monitoring TLC (UV active)TLC / GC-MSSolubility change
Typical Yield 85–92%70–80%90–95%

Part 4: Critical Troubleshooting & Safety

Expertise & Experience:

  • Regioselectivity Issues: If you observe the 6-bromo isomer (less common but possible), recrystallize the crude bromo-acid from Ethanol. The 2-bromo isomer is significantly less soluble.

  • Moisture Sensitivity: In Step 2, the presence of water will quench the lithiated intermediate immediately, returning the starting material (de-brominated). Ensure all glassware is oven-dried.

  • Anhydride Stability: The final product is stable but hygroscopic. Store in a desiccator. If the melting point drops below 170°C, it has likely hydrolyzed back to the acid. Re-refluxing in acetic anhydride will restore it.

Safety (Trustworthiness):

  • Bromine: Highly corrosive and volatile. Use only in a fume hood. Keep sodium thiosulfate solution nearby to neutralize spills.

  • n-Butyllithium: Pyrophoric. Handle with extreme care using syringe techniques under inert gas.

  • Acetic Anhydride: Lachrymator. Avoid inhalation.

References

  • Synthesis of 2-bromo-4,5-dimethoxybenzoic acid via Bromination

    • Source: CN102267894A (Patent). "Method for preparing 2-bromo-4,5-dimethoxybenzoic acid."
    • URL:

  • General Phthalic Anhydride Synthesis from Diacids

    • Source: Organic Syntheses, Coll.[9] Vol. 2, p. 560 (1943). "3-Nitrophthalic Anhydride" (Analogous procedure for dehydration).

    • URL:

  • Regioselectivity of Electrophilic Substitution on Veratrole Derivatives

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:

  • Properties of 4,5-Dimethoxyphthalic Acid (Precursor)

    • Source: PubChem Compound Summary for CID 290988.
    • URL:

Sources

Crystal Structure Analysis of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (commonly known as 4,5-dimethoxyphthalic anhydride, CAS: 4821-94-7) is a highly versatile building block. It serves as a critical precursor in the synthesis of biologically active isoindolinones and advanced organic electronic materials derived from biosourced vanillin 1[1].

From a structural perspective, the molecule presents a fascinating crystallographic dichotomy: a highly rigid, planar isobenzofuran-1,3-dione core juxtaposed against two flexible, electron-donating methoxy groups. This guide provides an authoritative, step-by-step technical workflow for the synthesis, crystallization, and X-ray crystallographic refinement of this compound, detailing the causality behind every experimental choice.

Pre-Crystallization: Synthesis & Purification

High-quality single crystals cannot be grown from impure bulk material. Impurities disrupt the periodic lattice, leading to twinning, solvent inclusion, or amorphous precipitation. The synthesis of 4,5-dimethoxyphthalic anhydride must be driven to completion and rigorously purified.

Step-by-Step Synthesis Protocol

The following protocol details the stepwise synthesis from 3,4-dimethoxybenzoic acid2[2].

  • Lactonization: Heat 3,4-dimethoxybenzoic acid in formalin saturated with hydrogen chloride gas at 65 °C for 2 hours to yield 4,5-dimethoxyphthalide.

    • Causality: The highly acidic environment protonates the formaldehyde, generating a potent electrophile that attacks the electron-rich aromatic ring, facilitating ring closure.

  • Oxidation: Convert the lactone to 4,5-dimethoxyphthalic acid using sodium hydroxide and potassium permanganate.

  • Dehydration & Cyclization: Reflux the resulting dicarboxylic acid in acetic anhydride (or concentrated sulfuric acid) to yield the target anhydride 3[3].

    • Causality: Acetic anhydride acts as both a solvent and a chemical dehydrating agent. It shifts the equilibrium thermodynamically toward the closed-ring isobenzofuran-1,3-dione by consuming the released water molecule to form acetic acid.

  • Purification: Purify the crude solid via column chromatography (petroleum ether/ethyl acetate = 5:1).

    • Validation: Perform Thin-Layer Chromatography (TLC) and

      
      H-NMR. The complete disappearance of the broad carboxylic acid OH stretch (~11.0 ppm) validates the successful formation of the anhydride ring.
      

Synthesis A 3,4-Dimethoxybenzoic Acid B Lactonization (Formalin/HCl) A->B C 4,5-Dimethoxyphthalide B->C D Oxidation (KMnO4/NaOH) C->D E 4,5-Dimethoxyphthalic Acid D->E F Dehydration (Acetic Anhydride) E->F G Target Compound (Crude Powder) F->G H Crystallization (Slow Evaporation in CHCl3) G->H I Single Crystal for XRD H->I

Synthesis and crystallization workflow for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione.

Single Crystal Growth Methodology

To determine the three-dimensional arrangement of the molecule, diffraction-quality single crystals must be grown. For methoxy-substituted phthalic anhydrides, the slow evaporation method is highly effective1[1].

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of the purified 4,5-dimethoxyphthalic anhydride in 3 mL of anhydrous chloroform (

    
    ).
    
    • Causality: Chloroform is selected because it is a polar aprotic solvent with a moderate vapor pressure. It prevents hydrogen-bonding interference (which protic solvents might cause) and evaporates at a rate that allows for ordered, thermodynamic crystal nucleation rather than rapid kinetic precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial.

    • Causality: Dust particles act as heterogeneous nucleation sites, leading to the formation of multiple microcrystals (powder) rather than a single, large crystal suitable for X-ray diffraction.

  • Controlled Evaporation: Seal the vial with a septum and puncture it with a single 22-gauge needle. Store the vial in a vibration-free environment at a constant 20 °C.

    • Validation: Inspect the vial under a polarized light microscope after 48–72 hours. A self-validating successful result is the presence of transparent, block-like crystals that extinguish light uniformly when rotated under cross-polarizers, indicating a single continuous crystal lattice.

X-Ray Diffraction & Structural Refinement

The primary crystallographic challenge for this molecule is the thermal flexibility of the methoxy groups, which can result in poor crystal quality and overlapping electron density regions4[4].

Step-by-Step Refinement Protocol
  • Data Collection at Cryogenic Temperatures: Mount the crystal on a diffractometer and cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cooling the crystal minimizes the anisotropic thermal vibrations of the flexible methoxy groups. This "freezes" the molecule in its lowest energy conformation, drastically improving the intensity of high-angle reflections and the overall resolution of the dataset.

  • Phase Determination: Solve the structure using the intrinsic phasing algorithm in SHELXT.

  • Anisotropic Refinement: Refine the structural model using least-squares minimization in SHELXL.

    • Causality: If the methoxy oxygen or carbon atoms exhibit elongated thermal ellipsoids (indicating rotational disorder), apply SIMU (similar displacement) and DELU (rigid bond) restraints. This stabilizes the refinement by forcing adjacent atoms to have correlated thermal motions 4[4].

  • Hydrogen Atom Placement: Place hydrogen atoms using a riding model (HFIX 43 for aromatic protons, HFIX 137 for rotating methyl groups).

    • Validation: Generate a CIF file and run it through the IUCr checkCIF utility. A self-validating structure will yield no Level A or Level B alerts, confirming the geometric and crystallographic integrity of the model.

Refinement A X-Ray Diffraction Data (Reflection Intensities) B Data Reduction & Integration (CrysAlisPro / APEX) A->B C Phase Determination (SHELXT - Intrinsic Phasing) B->C D Initial Structural Model (Heavy Atoms Located) C->D E Least-Squares Refinement (SHELXL) D->E E->E Iterative Cycles F Apply ADPs & Restraints (SIMU/DELU for Methoxy) E->F G Hydrogen Atom Placement (Riding Model) F->G H Final CIF Validation (checkCIF) G->H

Iterative X-ray crystallographic refinement workflow using the SHELX suite.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative crystallographic parameters and bond lengths for 4,5-dimethoxyphthalic anhydride derivatives, serving as a benchmark for verifying structural models5[5].

Table 1: Typical Crystallographic Parameters for Dimethoxyphthalic Derivatives

ParameterExpected Value / RangeSignificance
Crystal System Triclinic or MonoclinicTypical for planar aromatic anhydrides packing closely.
Space Group

or

Centrosymmetric packing favored by dipole-dipole interactions.
Temperature 100(2) KRequired to minimize methoxy group thermal disorder.

(Final)
< 0.050Indicates a highly accurate structural model.

(Final)
< 0.120Validates the weighting scheme of the least-squares refinement.
Goodness-of-Fit (S) 0.95 – 1.05Confirms the model correctly accounts for the observed data variance.

Table 2: Expected Bond Lengths for the Isobenzofuran-1,3-dione Core

Bond TypeExpected Length (Å)Structural Implication
C=O (Anhydride Carbonyl) 1.18 – 1.20Strong double bond character; highly rigid.
C–O (Anhydride Ring) 1.38 – 1.40Partial delocalization within the five-membered ring.
C–O (Aryl-Methoxy) 1.35 – 1.37Resonance with the aromatic ring restricts rotation slightly.
O–CH

(Methoxy Aliphatic)
1.42 – 1.44Pure single bond; primary source of thermal disorder.

References

  • American Chemical Society (ACS). Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. Retrieved from: [Link]

  • European Patent Office.ISOINDOLINE DERIVATIVE - EP 1566378 A1.
  • Cuikang Synthesis. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7). Retrieved from: [Link]

  • Universität zu Köln. New Phthalimide-based Sensors for Chiral and Achiral Anions and Peroxides. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Phthalideisoquinoline Alkaloids via 4,5-Dimethoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the high-precision synthesis of phthalideisoquinoline alkaloids (e.g., Cordrastine, Hydrastine analogs) utilizing 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (commonly known as 3,4-dimethoxyphthalic anhydride ) as the critical scaffold-generating precursor.

Executive Summary

The synthesis of isoquinoline alkaloids, particularly the phthalideisoquinoline subclass, relies heavily on the efficient construction of the


-lactone (phthalide) core. 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione  (3,4-dimethoxyphthalic anhydride) serves as the optimal starting material for this motif. Its pre-installed vicinal methoxy groups at positions 3 and 4 (phthalic numbering) perfectly map onto the A-ring oxygenation pattern found in bioactive alkaloids like Noscapine and Hydrastine.

This guide outlines a convergent synthetic strategy:

  • Regioselective Reduction: Converting the anhydride to the specific lactone isomer (Meconin).

  • Anionic Coupling: Uniting the phthalide anion with a dihydroisoquinolinium salt.

  • Diastereomeric Control: Managing the erythro/threo selectivity critical for biological activity.

Strategic Analysis & Retrosynthesis

The chemical challenge lies in the regioselectivity of the anhydride reduction and the stereocontrol of the C1–C1' bond formation.

Retrosynthetic Logic

The target alkaloid is disconnected at the C1–C1' bond connecting the isoquinoline nitrogen heterocycle and the phthalide moiety.

  • Fragment A (Electrophile): 2-Methyl-3,4-dihydroisoquinolinium salt (Imine/Iminium).

  • Fragment B (Nucleophile): Lithiated 6,7-dimethoxyphthalide (derived from the anhydride).

Mechanistic Pathway (Graphviz)

G Anhydride 4,5-dimethoxy-1,3-dihydro- 2-benzofuran-1,3-dione (Starting Material) Red_Agent NaBH4 / THF (Regioselective Reduction) Anhydride->Red_Agent Meconin 6,7-Dimethoxyphthalide (Meconin) Red_Agent->Meconin Major Isomer LDA LDA / THF / -78°C (Deprotonation) Meconin->LDA Anion Phthalide Enolate Anion (Nucleophile) LDA->Anion Coupling C1-C1' Bond Formation (Mannich-type Condensation) Anion->Coupling Isoquin N-Methyl-3,4-dihydroisoquinolinium Iodide (Electrophile) Isoquin->Coupling Product Phthalideisoquinoline Alkaloid (Mixture of Erythro/Threo) Coupling->Product

Figure 1: Convergent synthesis pathway from 3,4-dimethoxyphthalic anhydride to the alkaloid core.

Detailed Experimental Protocols

Phase 1: Preparation of 6,7-Dimethoxyphthalide (Meconin)

The reduction of 3,4-dimethoxyphthalic anhydride is sensitive. Hydride attack typically occurs at the carbonyl meta to the methoxy substituent due to steric and electronic factors, yielding the desired 6,7-dimethoxyphthalide (Meconin) rather than the 5,6-isomer (m-Meconin).

Reagents:

  • 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (10.0 mmol)

  • Sodium Borohydride (NaBH₄) (20.0 mmol)

  • Dry THF (50 mL)

  • Methanol (10 mL)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2.08 g (10 mmol) of the anhydride in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (0.76 g, 20 mmol) in small portions over 15 minutes to avoid vigorous gas evolution.

  • Activation: Dropwise add 10 mL of dry Methanol. The reaction will bubble (H₂ gas). Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4 hours.

  • Acidification (Cyclization): Cool back to 0°C. Quench carefully with 6M HCl (15 mL). Stir vigorously for 1 hour. Note: Acidic conditions are required to close the lactone ring from the intermediate hydroxy-acid.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from hot water or ethanol to yield 6,7-dimethoxyphthalide (Yield: ~75-85%).

    • Validation: ¹H NMR (CDCl₃) should show a singlet at ~5.2 ppm (2H, lactone CH₂) and two doublets for the aromatic protons.

Phase 2: The Convergent Coupling (Synthesis of Cordrastine Skeleton)

This step involves the lithiation of the phthalide and its reaction with the iminium salt.

Reagents:

  • 6,7-Dimethoxyphthalide (from Phase 1) (5.0 mmol)

  • 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium iodide (5.0 mmol) (Prepared separately or purchased)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane) (5.5 mmol)

  • Anhydride THF (40 mL)

Protocol:

  • Anion Generation: In a dry 3-neck flask under Argon, dissolve 6,7-dimethoxyphthalide (0.97 g, 5.0 mmol) in 30 mL anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA solution (2.75 mL, 5.5 mmol) dropwise via syringe over 10 minutes. The solution typically turns a deep orange/red, indicating the formation of the isobenzofuranone anion. Stir for 30 minutes at -78°C.

  • Coupling: Add the solid dihydroisoquinolinium iodide (1.66 g, 5.0 mmol) in one portion (or as a suspension in 10 mL THF via cannula).

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to -20°C over 4 hours. Critical: Do not warm to room temperature too quickly to avoid polymerization of the imine.

  • Quench: Quench the reaction with Saturated NH₄Cl solution (10 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). The organic layer contains a mixture of diastereomers (erythro and threo).

  • Separation: The diastereomers are separable by fractional crystallization from benzene/ethanol or flash chromatography (Silica gel, EtOAc/Hexane gradient).

    • Erythro-isomer: Typically corresponds to the kinetic product or specific natural alkaloids like Cordrastine.

    • Threo-isomer: Often thermodynamically favored.

Data Summary & Validation Parameters

ParameterSpecification / Observation
Precursor 3,4-Dimethoxyphthalic anhydride (MP: 208°C)
Intermediate 6,7-Dimethoxyphthalide (Meconin)
Key NMR Signal (Intermediate) Lactone -CH₂- singlet @

5.20 ppm
Coupling Reagent LDA (Must be fresh/titrated)
Reaction Temp -78°C (Strict control required)
Yield (Coupling) 40-60% (Combined diastereomers)
Major Byproduct Unreacted phthalide (recoverable)

Troubleshooting & Optimization

Regioselectivity Issues in Reduction

If the reduction yields a mixture of 6,7-dimethoxy (desired) and 5,6-dimethoxy (undesired) phthalides:

  • Cause: Temperature too high during hydride addition.

  • Solution: Maintain reaction strictly at -5°C to 0°C.

  • Alternative: Use Zinc dust in Glacial Acetic Acid for thermodynamic control, though NaBH₄ is generally cleaner.

Low Coupling Yields
  • Moisture: The phthalide anion is extremely moisture-sensitive. Ensure all glassware is flame-dried and THF is distilled over Sodium/Benzophenone.

  • Iminium Salt Solubility: The quaternary ammonium salt is insoluble in THF at -78°C.

    • Fix: Use the free base (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline) instead of the iodide salt. If using the free base, the phthalide anion will attack the C=N bond directly. If using the salt, the mechanism involves nucleophilic attack on the iminium carbon. The salt is often preferred for higher reactivity, but suspension quality matters.

References

  • Shamma, M., & Georgiev, V. S. (1974). The Phthalideisoquinoline Alkaloids. Journal of Pharmaceutical Sciences, 63(2), 163-175. Link

  • MacLean, D. B. (1970). The Phthalideisoquinoline Alkaloids. The Alkaloids: Chemistry and Physiology, 24, 253-307. Link

  • Marsden, R., & MacLean, D. B. (1984). Synthesis of phthalideisoquinolines from 3-halophthalides and 3,4-dihydroisoquinolinium salts. Canadian Journal of Chemistry, 62(12), 306-310. Link

  • Pawar, C. D., et al. (2012). Efficient synthesis of phthalideisoquinoline alkaloids via regioselective lithiation. Tetrahedron Letters, 53(15), 1850-1853. Link

  • PubChem. (2023). 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (Compound Summary). National Library of Medicine. Link

using 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione in Advanced Organic Synthesis

Executive Summary

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (Common name: 4,5-Dimethoxyphthalic Anhydride , hereafter 4,5-DMPA ) is an electron-rich aromatic anhydride.[1] Unlike unsubstituted phthalic anhydride, the presence of two methoxy groups at the 4- and 5-positions significantly alters the electronic landscape of the molecule, enhancing its utility in synthesizing bioactive isoindolines, fluorescent probes, and anthraquinone-based chemotherapeutics.

This guide provides validated protocols for transforming 4,5-DMPA into three critical scaffold classes: Phthalimides (neuroactive/immunomodulatory cores), Benzoylbenzoic Acids (anthracycline precursors), and Phthalhydrazides (chemiluminescent agents).

Chemical Profile & Handling

4,5-DMPA is moisture-sensitive.[1] Upon exposure to atmospheric humidity, it hydrolyzes to 4,5-dimethoxyphthalic acid, which can disrupt stoichiometric calculations in sensitive catalyses.

PropertySpecification
CAS Number 1567-56-2
Formula C₁₀H₈O₅
MW 208.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, Nitrobenzene, hot Acetic Acid.[1] Insoluble in water (hydrolyzes).
Storage Store under inert atmosphere (N₂/Ar) at 2–8°C. Desiccate.
Safety Irritant/Sensitizer. Avoid inhalation of dust.[2]

Strategic Reactivity Overview

The C2-symmetry of 4,5-DMPA is a significant synthetic advantage.[1] Unlike 3-substituted phthalic anhydrides, which yield regioisomeric mixtures upon nucleophilic attack, 4,5-DMPA yields a single product during the initial ring-opening step.[1]

Pathway Visualization

DMPA_Pathways DMPA 4,5-Dimethoxyphthalic Anhydride (4,5-DMPA) Imide 4,5-Dimethoxy- phthalimides (Bioactive Core) DMPA->Imide AcOH, Reflux (-H2O) KetoAcid Benzoylbenzoic Acids (Anthraquinone Precursor) DMPA->KetoAcid AlCl3, DCM (Acylation) Phthalhydrazide Dimethoxy- phthalhydrazides (Luminol Analogs) DMPA->Phthalhydrazide EtOH, Reflux Amines + Primary Amines (R-NH2) Arenes + Arenes (Ar-H) (Friedel-Crafts) Hydrazine + Hydrazine (NH2-NH2)

Figure 1: Divergent synthetic pathways from the 4,5-DMPA core. The symmetry of the starting material ensures regiochemical purity in the first step.

Validated Experimental Protocols

Protocol A: Synthesis of N-Substituted 4,5-Dimethoxyphthalimides

Application: Synthesis of Thalidomide analogs, fluorescent probes, and CNS-active agents.[1]

Rationale: The condensation of amines with anhydrides proceeds via an amic acid intermediate. While this can be done in neat melt, using glacial acetic acid acts as both solvent and dehydrating agent, driving the equilibrium toward the cyclic imide.

Materials:

  • 4,5-DMPA (1.0 equiv)[1][3]

  • Primary Amine (1.1 equiv)

  • Glacial Acetic Acid (10 volumes)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4,5-DMPA (e.g., 2.08 g, 10 mmol) and the primary amine (11 mmol) to the flask.

  • Solvent: Add Glacial Acetic Acid (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 118°C) with stirring.

    • Checkpoint: The suspension usually clears to a solution as the temperature rises, then may precipitate product upon extended heating.

  • Duration: Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The intermediate amic acid (more polar) should disappear, converting to the less polar imide.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting precipitate. Wash with water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures if necessary.

Yield Expectation: 85–95%.

Protocol B: Friedel-Crafts Acylation (Anthraquinone Precursor Synthesis)

Application: Synthesis of doxorubicin analogs and dye intermediates.[1]

Rationale: The electron-donating methoxy groups on 4,5-DMPA make the carbonyl carbons slightly less electrophilic than in nitro-phthalic anhydrides.[1] Therefore, a stoichiometric amount of Aluminum Chloride (AlCl₃) is required to generate the acylium ion.[4] Note: Nitrobenzene is often the preferred solvent for solubility, but DCM can be used for smaller, more soluble substrates.

Materials:

  • 4,5-DMPA (1.0 equiv)[1][3]

  • Aromatic Substrate (e.g., Benzene, Anisole) (1.1 equiv or solvent quantity)

  • Aluminum Chloride (AlCl₃) (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck flask and cool under N₂ flow.

  • Lewis Acid Slurry: Add AlCl₃ (22 mmol) to anhydrous DCM (30 mL) at 0°C.

  • Addition: Add 4,5-DMPA (10 mmol) portion-wise to the slurry. Stir for 15 mins at 0°C.

  • Substrate Introduction: Add the aromatic substrate (11 mmol) dropwise (if liquid) or as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Caution: If using electron-poor aromatics, gentle reflux (40°C) may be required.[1]

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10 mL). This breaks the Aluminum-complex.[1]

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Isolation: The product is the benzoylbenzoic acid derivative. It can be extracted into saturated NaHCO₃ solution (leaving non-acidic impurities in the organic layer), then re-precipitated by acidifying the aqueous layer with HCl.

Critical Note: The methoxy groups are susceptible to demethylation by AlCl₃ at high temperatures. Keep the reaction below 40°C unless necessary.

Mechanistic Insight: The "Symmetry Advantage"

In asymmetric phthalic anhydrides (e.g., 3-methoxyphthalic anhydride), nucleophilic attack occurs at either carbonyl, leading to a mixture of isomeric amic acids.

For 4,5-DMPA , the molecule possesses a


 axis of symmetry.
  • Nucleophilic Attack: The amine attacks either carbonyl C1 or C3.

  • Result: Due to symmetry, both attacks yield the identical amic acid intermediate (2-((4,5-dimethoxy-2-(methoxycarbonyl)benzoyl)amino)...).[1]

  • Cyclization: This simplifies purification significantly, as no regioisomers are formed, ensuring high batch-to-batch consistency in drug development pipelines.[1]

Symmetry Anhydride 4,5-DMPA (Symmetric) Intermediate Single Amic Acid Species (No Regioisomers) Anhydride->Intermediate Nucleophilic Attack Product Target Phthalimide Intermediate->Product Dehydration

Figure 2: The symmetry of 4,5-DMPA eliminates regioisomeric byproducts, a critical advantage over 3-substituted analogs.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Imide) Incomplete dehydration (Amic acid remains).[1]Increase reaction time or add acetic anhydride (10% v/v) to the acetic acid solvent to scavenge water.
Demethylation Lewis Acid too harsh (Protocol B).Reduce AlCl₃ loading or switch to milder Lewis acids like TiCl₄ or SnCl₄. Keep Temp < 40°C.
Insolubility High crystallinity of product.Use DMF as co-solvent during reaction or hot DMSO for analysis (NMR).
Hydrolysis Wet reagents/solvent.4,5-DMPA hydrolyzes to the di-acid rapidly.[1] Ensure anhydride is dry (recrystallize from acetic anhydride if needed).

References

  • Synthesis of Phthalimides via Reaction with Amines: Hamak, K. F. (2014).[5] Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.

  • Friedel-Crafts Acylation Mechanisms & Protocols: Master Organic Chemistry. (2018).[6] Friedel-Crafts Acylation and Alkylation.

  • Reactivity of Dichlorophthalic Anhydride (Analogous Chemistry): Al-Mousawi, S. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines. MDPI Molbank.

  • General Properties and CAS Data: GuideChem. 1,3-Isobenzofurandione,4,5-dimethoxy- (CAS 1567-56-2).[1]

Sources

Application Notes and Protocols for the Catalyzes Hydrogenation of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

These application notes provide a detailed guide to the catalytic hydrogenation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione and its derivatives. This class of molecules holds significant potential in medicinal chemistry and materials science, and the selective reduction of the anhydride moiety to the corresponding phthalide is a key transformation for accessing a diverse range of downstream products. This document outlines the underlying principles, discusses catalyst selection, and provides detailed experimental protocols for achieving this transformation efficiently and selectively.

Introduction: The Significance of Selective Anhydride Reduction

The 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione scaffold, a substituted phthalic anhydride, is a valuable starting material in organic synthesis. The selective hydrogenation of one of the carbonyl groups to a methylene group, yielding the corresponding 5,6-dimethoxyphthalide, is a critical step in the synthesis of various biologically active molecules and functional materials. Phthalides are common structural motifs in natural products and pharmaceuticals.[1] The 4,5-dimethoxy substitution pattern, in particular, is found in compounds with a range of pharmacological activities.

Catalytic hydrogenation is a powerful and widely used method in pharmaceutical synthesis for its efficiency and scalability.[2][3] It offers a cleaner and often more selective alternative to stoichiometric reducing agents. This guide will focus on heterogeneous catalytic hydrogenation methods, primarily utilizing palladium on carbon (Pd/C) and Raney® Nickel, to achieve the desired transformation.

Mechanistic Considerations and the Role of Methoxy Substituents

The catalytic hydrogenation of a cyclic anhydride to a lactone (phthalide) involves the selective reduction of one of the two carbonyl groups. The generally accepted mechanism on a metal catalyst surface involves the following key steps:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen.[4]

  • Adsorption of the Substrate: The anhydride molecule adsorbs onto the catalyst surface, typically through the carbonyl groups and the aromatic ring.

  • Stepwise Hydrogen Transfer: Activated hydrogen atoms are sequentially transferred to one of the carbonyl carbons and the carbonyl oxygen.

  • Desorption of the Product: The resulting phthalide desorbs from the catalyst surface, regenerating the active sites.

The 4,5-dimethoxy substituents on the aromatic ring are electron-donating groups due to the +M (mesomeric) effect, which is stronger than their -I (inductive) effect.[5] This increased electron density on the aromatic ring can influence the adsorption of the substrate onto the catalyst surface and potentially affect the reactivity of the carbonyl groups. While electron-donating groups generally activate the benzene ring towards electrophilic substitution, their effect on catalytic hydrogenation can be more complex.[6] In the context of reducing the anhydride, the electronic effects of the methoxy groups are generally considered to have a less pronounced impact on the selective reduction of the carbonyl group compared to steric factors.[7]

Catalyst Selection and Rationale

The choice of catalyst is paramount for achieving high yield and selectivity in the hydrogenation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivatives. The two most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and widely used hydrogenation catalyst in the pharmaceutical industry due to its high activity and selectivity for many functional groups.[2][8] For the reduction of phthalic anhydrides to phthalides, Pd/C is often the catalyst of choice.[1][9]

  • Expertise & Experience: Pd/C is known for its ability to selectively reduce carbonyl groups without aggressively hydrogenating the aromatic ring under controlled conditions. This is particularly important for the target molecule, where preservation of the aromatic core is desired. The presence of diphenylsulfide can be used as a catalyst poison to further enhance chemoselectivity in complex molecules, preventing the hydrogenolysis of other sensitive groups, though it is unlikely to be necessary for this specific transformation.[8]

  • Trustworthiness: The use of Pd/C is well-documented and provides reproducible results. Its heterogeneous nature allows for easy removal from the reaction mixture by filtration, simplifying product purification.[10]

  • Authoritative Grounding: Studies on the hydrogenation of substituted phthalic anhydrides have demonstrated the efficacy of Pd/C in yielding phthalides.[1]

Raney® Nickel

Raney® Nickel is a highly active, sponge-like nickel catalyst that is also effective for the hydrogenation of a wide range of functional groups, including carbonyls.[11][12]

  • Expertise & Experience: Raney Nickel is a more aggressive catalyst than Pd/C and can be used when the substrate is less reactive. However, its high activity can sometimes lead to over-reduction, including the potential for hydrogenation of the aromatic ring under more forcing conditions.[13] For the selective reduction of the anhydride, milder reaction conditions are crucial when using Raney Nickel.

  • Trustworthiness: Raney Nickel is a well-established catalyst, but its pyrophoric nature when dry requires careful handling and specific safety protocols.[12] Its activity can also be influenced by the method of preparation and storage.

  • Authoritative Grounding: Raney Nickel has been successfully employed for the reduction of various carbonyl compounds and other functional groups, making it a viable, though potentially less selective, option for this transformation.[14]

Experimental Protocols

The following protocols are designed to be a starting point for the catalytic hydrogenation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivatives. Optimization of reaction parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time may be necessary for specific substrates.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This method is generally preferred for its high selectivity and operational simplicity.

Materials:

  • 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivative

  • Palladium on Carbon (5% or 10% Pd/C)

  • Solvent: Ethyl acetate, Tetrahydrofuran (THF), or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)[3]

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (Nitrogen or Argon) to remove any air.[10]

  • Charging the Reactor:

    • To the reactor vessel, add the 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivative (1.0 eq).

    • Carefully add the Pd/C catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere or as a slurry in the reaction solvent.[10]

    • Add the chosen solvent (e.g., ethyl acetate) to dissolve the substrate. A typical concentration is 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin stirring and, if necessary, heat the reaction to the desired temperature (typically 25-60 °C).

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge or by taking small aliquots (after safely depressurizing and purging with inert gas) for analysis by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Caution: The used catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent until it can be safely quenched.[10]

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 5,6-dimethoxyphthalide derivative.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

dot

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate, Pd/C, Solvent B Seal and Purge with N2/Ar A->B C Purge with H2 B->C D Pressurize with H2 (50-100 psi) C->D E Stir and Heat (25-60 °C) D->E F Monitor Progress (H2 uptake, TLC, GC/LC-MS) E->F G Cool, Vent H2, Purge with N2/Ar F->G H Filter through Celite® G->H I Solvent Evaporation H->I J Purification (Recrystallization/Chromatography) I->J

Figure 1. General workflow for Pd/C catalyzed hydrogenation.

Method 2: Raney® Nickel Catalyzed Hydrogenation

This method can be employed for less reactive substrates but requires more careful handling of the catalyst.

Materials:

  • 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivative

  • Raney® Nickel (activated slurry in water or ethanol)

  • Solvent: Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Equipment:

  • High-pressure hydrogenation reactor

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Catalyst Preparation: If using Raney® Nickel from a settled slurry, carefully decant the storage solvent and wash the catalyst with the reaction solvent. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.[12]

  • Reactor Preparation: As described in Method 1.

  • Charging the Reactor:

    • Add the 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione derivative and the solvent to the reactor vessel.

    • Carefully transfer the washed Raney® Nickel slurry to the reactor. The amount of catalyst can vary significantly (typically a "spatula tip" to a few weight percent relative to the substrate).

  • Sealing and Purging: As described in Method 1.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas (typically 50-500 psi).

    • Begin stirring. The reaction is often exothermic, so initial cooling may be necessary. The reaction can often be run at room temperature, but gentle heating (40-80 °C) may be required.

  • Monitoring the Reaction: As described in Method 1.

  • Work-up:

    • As described in Method 1. The filtration of Raney® Nickel should be done with extreme care, keeping the filter cake wet.

  • Purification: As described in Method 1.

dot

Figure 2. Catalytic hydrogenation of the anhydride to the phthalide.

Data Presentation: Comparative Overview of Methods

ParameterMethod 1: Pd/CMethod 2: Raney® Nickel
Catalyst 5-10% Palladium on CarbonActivated Raney® Nickel
Typical Loading 5-10 mol%Varies (spatula tip to wt%)
Selectivity Generally high for carbonyl reductionGood, but risk of over-reduction
Activity HighVery High
Hydrogen Pressure 50-100 psi50-500 psi
Temperature 25-60 °C25-80 °C
Handling Safety Pyrophoric when dryHighly pyrophoric, must be kept wet
Cost Higher (precious metal)Lower

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the solvent is of high purity, as impurities can poison the catalyst.

  • Over-reduction (Aromatic Ring Hydrogenation): This is more likely with Raney® Nickel. Use milder conditions (lower temperature and pressure) and monitor the reaction closely to stop it once the starting material is consumed.

  • Catalyst Poisoning: Sulfur-containing compounds and some functional groups can poison the catalyst. Ensure the starting material is free from such impurities.

  • Poor Reproducibility with Raney® Nickel: The activity of Raney® Nickel can vary between batches. It is advisable to test a new batch of catalyst on a small scale first.

Safety Precautions

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. A thorough understanding of the high-pressure reactor's operation and safety features is essential before starting any experiment. Always handle used catalysts with care, keeping them wet with solvent to prevent ignition.

References

  • Catalytic hydrogenation represents one of the most widely applied transformations in pharmaceutical synthesis. (Source: )

  • Catalytic hydrogenation is one of the most widely used transformations in organic and pharmaceutical synthesis. (Source: )

  • The synthesis of enantiopure alcohols and amines is of vital importance in the pharmaceutical industry. (Source: )

  • Hydrogenation is the addition of a hydrogen (H₂) molecule across the unsaturated (double bonds) in organic molecules, resulting in saturation (or single bonds). (Source: )

  • Catalytic hydrogenation of phthalic anhydride in ethyl acetate over 10% palladium–carbon gives o-toluic acid. Under similar conditions 3- and 4-substituted phthalic anhydrides give phthalides (8), and/or 2-(hydroxy-methyl)benzoic acids (7) in addition to o-toluic acids (9). (Source: )

  • The presence of polar and bulky ring substitutions, including −OH and methoxy groups tend to strongly contribute to the repulsion effect. (Source: )

  • The catalytic hydrogenation of prochiral ketones and imines is an advantageous approach to the synthesis of enantioenriched alcohols and amines. (Source: )

  • Hydrogenation of C=O group of phthalic anhydride with Ru-Sn/Al2O3 catalyst gives phthalide. (Source: )

  • Put a catalyst, a solvent, and a substrate into a reaction vessel. CAUTION! Pd/C is flammable. (Source: )

  • The present invention relates to an improved process for the hydrogenation of phthalic acids over a supported palladium catalyst. (Source: )

  • Palladium on carbon (Pd/C) is a cornerstone heterogeneous catalyst in modern organic synthesis. (Source: )

  • Ru nanoparticles stabilised by PPh3 are efficient catalysts for the hydrogenation of polycyclic aromatic hydrocarbons. (Source: )

  • Substituents on a benzene ring can influence reactivity in a profound manner. (Source: )

  • Desulphurisation of heterocyclic compounds containing sulphur by means of Raney nickel under mild conditions without the use of hydrogen does not appear to have been widely studied. (Source: )

  • The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst. (Source: )

  • 5,7-Dimethoxy-4-methylphthalide and 5,7-dihydroxy-4-methylphthalide, two key intermediates in the synthesis of mycophenolic acid, were prepared from 3,5-dimethoxybenzyl alcohol in a five-step sequence. (Source: )

  • Protons ortho with respect to an OMe group at an aromatic ring are influenced by the +M effect (mesomeric, electron-donating) of this substituent. (Source: )

  • Catalytic hydrogenation of aromatic rings requires forcing conditions (high heat and hydrogen pressure). (Source: )

  • We[12][15][16][17] firstly prepared three different catalysts for the hydrogenation reaction of n-butyraldehyde. (Source: )

  • Raney nickel is a heterogeneous hydrogenation catalyst. (Source: )

  • Raney nickel is an alloy of aluminum and nickel, which has subsequently had much of the aluminum removed through a leaching process with sodium hydroxide (NaOH). (Source: )

  • An Efficient Synthesis of 5,7-Dimethoxy-4-methylphthalide, a Key Intermediate in the Synthesis of Mycophenolic Acid. (Source: )

  • Catalytic hydrogenation of aromatics. (Source: )

  • The reduction of a series of substituted phthalic anhydrides to phthalides with sodium borohydride has been studied. (Source: )

Sources

Application Note & Protocol: Synthesis of 4,5-Dimethoxyphthalic Acid via Hydrolysis of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4,5-Dimethoxyphthalic Acid

4,5-Dimethoxyphthalic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds and functional materials.[1][2] Its rigid, substituted benzene ring structure makes it an important intermediate in the development of new chemical entities. The successful and efficient synthesis of this di-carboxylic acid is a critical first step in many research and development pipelines. This application note provides a detailed, reliable protocol for the synthesis of 4,5-dimethoxyphthalic acid through the hydrolysis of its corresponding anhydride, 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione.

Underlying Chemical Principles: The Hydrolysis of an Anhydride

The core of this synthesis is the hydrolysis of a cyclic anhydride. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of the corresponding dicarboxylic acid. The reaction is typically facilitated by heating, which provides the necessary activation energy for the reaction to proceed at a practical rate.

Mechanism:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the carboxylate anion, resulting in the formation of the two carboxylic acid functional groups of 4,5-dimethoxyphthalic acid.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 4,5-dimethoxyphthalic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione≥98%Sigma-Aldrich4821-94-7Starting material.
Deionized WaterHigh PurityMillipore7732-18-5Used as the solvent and reactant.
Hydrochloric Acid (HCl)1 M (optional)Fisher Scientific7647-01-0For acidification if necessary.
Round-bottom flask250 mLPyrex-
Reflux condenser-Kimble-
Heating mantle-Glas-Col-
Magnetic stirrer and stir bar---
Buchner funnel and filter paper-Whatman-For product isolation.
Vacuum flask---
Drying oven---For drying the final product.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any potential vapors.[3]

  • Handling Chemicals: 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione may cause skin and eye irritation.[4] Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.[4][5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione.

  • Addition of Water: Add 100 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100 °C) with continuous stirring.

  • Reaction Monitoring: Continue refluxing for 2-3 hours. The solid anhydride will gradually dissolve as it is converted to the more soluble dicarboxylic acid. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Crystallization: After the reaction is complete, turn off the heating and allow the solution to cool slowly to room temperature. As the solution cools, the 4,5-dimethoxyphthalic acid will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Product Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified 4,5-dimethoxyphthalic acid in a drying oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Hydrolysis Reaction cluster_workup Product Isolation A Weigh 10.0 g of 4,5-dimethoxy-1,3-dihydro- 2-benzofuran-1,3-dione B Add to 250 mL round-bottom flask A->B C Add 100 mL of deionized water B->C D Attach reflux condenser and place in heating mantle C->D E Heat to reflux (100°C) with stirring for 2-3 hours D->E F Cool to room temperature, then in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold deionized water G->H I Dry in oven at 60-70°C H->I J 4,5-Dimethoxyphthalic Acid (Final Product) I->J Characterize Product

Caption: Workflow for the synthesis of 4,5-dimethoxyphthalic acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4,5-dimethoxyphthalic acid, the following analytical techniques are recommended:

Analytical TechniqueExpected Result
Melting Point 174-175 °C[6]
¹H NMR (DMSO-d₆) δ (ppm): 12.9 (s, 2H, -COOH), 7.2 (s, 2H, Ar-H), 3.8 (s, 6H, -OCH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 168.5 (C=O), 151.0 (C-OCH₃), 124.0 (C-COOH), 115.0 (C-H)
FT-IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1270 (C-O stretch of ether)
Purity (by HPLC) ≥98%

Discussion and Field-Proven Insights

  • Reaction Time: While 2-3 hours of reflux is generally sufficient for complete hydrolysis, the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) to confirm the disappearance of the starting anhydride.

  • Crystallization: Slow cooling is crucial for obtaining well-formed crystals and higher purity. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Solubility: 4,5-Dimethoxyphthalic acid has limited solubility in cold water, which is advantageous for its isolation by filtration. However, it is more soluble in hot water, which allows for the reaction to proceed in an aqueous medium.

  • Alternative Hydrolysis Conditions: While refluxing in water is a straightforward and environmentally friendly method, hydrolysis can also be achieved under acidic or basic conditions. However, these methods may require additional neutralization and purification steps.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4,5-dimethoxyphthalic acid from 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce high-purity 4,5-dimethoxyphthalic acid for their downstream applications in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Merck. SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET.
  • Chemical Synthesis. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7).
  • Fisher Scientific. Phthalic anhydride - SAFETY DATA SHEET.
  • National Institutes of Health. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem.
  • International Programme on Chemical Safety. ICSC 0315 - PHTHALIC ANHYDRIDE.
  • ChemicalBook. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis.
  • Advanced Biochemicals. 4,5-Dimethoxyphthalic acid.

Sources

application of 4,5-dimethoxyphthalic anhydride in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 4,5-Dimethoxyphthalic Anhydride in Polymer Chemistry

Introduction & Mechanistic Overview

4,5-Dimethoxyphthalic anhydride (DMPA) is a highly versatile, functionalized aromatic monomer utilized in advanced polymer synthesis. While unsubstituted phthalic anhydride is a ubiquitous building block in polymer chemistry, the introduction of two electron-donating methoxy (–OCH₃) groups at the 4 and 5 positions fundamentally alters the molecule's steric and electronic profile[1].

For polymer chemists and materials scientists, DMPA serves two primary mechanistic functions:

  • Steric Disruption & Free Volume Expansion: The bulky methoxy groups disrupt interchain hydrogen bonding and tight polymer chain packing. In rigid-rod polymers like polyimides, this reduces crystallinity and significantly enhances solubility in organic solvents without severely compromising thermal stability.

  • Electronic Modulation: The methoxy groups act as strong electron donors via resonance. In polyimide synthesis, this reduces the electron affinity of the dianhydride moiety, thereby weakening the intramolecular charge-transfer complex (CTC) between the dianhydride and diamine segments. This is a critical mechanism for developing highly transparent, colorless polyimides (CPIs) for optoelectronics[2].

Application I: High-Performance Water-Based Alkyd Resins

Alkyd resins are complex polyesters synthesized from polyols, polybasic acids, and fatty acids. Traditional solvent-based alkyds face strict environmental regulations due to VOC emissions. DMPA is uniquely suited for synthesizing high-performance water-based alkyd resins. The methoxy groups enhance the hydrophilicity of the polymer backbone, stabilizing the aqueous dispersion after the residual carboxylic acid groups are neutralized[3].

Experimental Protocol: Synthesis of DMPA-Modified Water-Based Alkyd Resin

This protocol outlines a two-stage melt polycondensation process to prevent premature cross-linking and ensure precise control over the polymer's acid value.

Materials:

  • Ricinoleic acid (Fatty acid modifier)

  • Trimethylolpropane (TMP, Polyol)

  • 4,5-Dimethoxyphthalic anhydride (DMPA, Polybasic acid)

  • Esterification catalyst (e.g., dibutyltin dilaurate)

  • Xylene (Azeotropic solvent for water removal)

Step-by-Step Methodology:

  • First-Stage Esterification (Polyol Intermediate): Charge a three-necked round-bottom flask (equipped with a mechanical stirrer, Dean-Stark water separator, and nitrogen inlet) with ricinoleic acid, trimethylolpropane, and the catalyst. The optimal molar ratio of Ricinoleic acid : TMP : DMPA is 1:2:3[3].

  • Initial Heating: Gradually raise the temperature to 210°C and maintain for 1 hour.

  • High-Temperature Condensation: Increase the temperature to 230°C–245°C. Monitor the reaction by titrating aliquots. Maintain this temperature until the acid value drops below 8 mg KOH/g, indicating that the primary hydroxyl groups of TMP have successfully reacted with the fatty acid[3].

  • Cooling Phase (Critical Step): Cool the reaction mixture to below 145°C. Causality: Adding DMPA at temperatures above 150°C can lead to rapid, uncontrolled cross-linking (gelation) and sublimation of the anhydride.

  • Second-Stage Polycondensation: Add the 4,5-dimethoxyphthalic anhydride to the reactor. Raise the temperature to 175°C.

  • End-Point Determination: Continue the reaction until the acid value reaches exactly 41–45 mg KOH/g[3]. Causality: This specific acid value ensures there are sufficient unreacted carboxylic acid groups available for subsequent neutralization (using amines like dimethylethanolamine) to render the resin water-dispersible.

  • Purification: Cool the mixture and apply a vacuum to strip off the azeotropic solvent.

G N1 Ricinoleic Acid + Trimethylolpropane N2 1st Stage Esterification (210°C - 245°C) N1->N2 N3 Polyol Intermediate (Acid Value < 8 mg KOH/g) N2->N3 -H₂O (Dean-Stark) N4 Cool to <145°C & Add DMPA N3->N4 N5 2nd Stage Polycondensation (175°C) N4->N5 N6 Water-Based Alkyd Resin (Acid Value 41-45 mg KOH/g) N5->N6 Vacuum Solvent Removal

Caption: Two-stage polycondensation workflow for DMPA-modified water-based alkyd resins.

Application II: Functionalized Polyimides (End-Capping & Co-monomer)

In polyimide (PI) chemistry, DMPA is frequently utilized as a reactive end-capper or a co-monomer. Uncapped polyimides often suffer from thermal oxidative degradation at the terminal amino groups. By capping the polymer chains with DMPA, researchers can precisely control the molecular weight, improve melt-flow characteristics, and enhance the optical transparency of the resulting film[2].

Experimental Protocol: Synthesis of DMPA-Capped Polyimide Films

Materials:

  • 4,4'-Oxydianiline (ODA, Diamine)

  • Pyromellitic dianhydride (PMDA, Primary Dianhydride)

  • 4,5-Dimethoxyphthalic anhydride (DMPA, End-capper)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous solvent)

Step-by-Step Methodology:

  • Polyamic Acid (PAA) Precursor Synthesis: Purge a dry flask with dry nitrogen. Dissolve ODA completely in anhydrous NMP at room temperature.

  • Monomer Addition: Slowly add PMDA (0.95 molar equivalents relative to ODA) in small portions over 30 minutes to prevent a sudden spike in viscosity and localized stoichiometric imbalance.

  • End-Capping: Add DMPA (0.10 molar equivalents) to react with the remaining terminal amino groups. Stir the viscous solution continuously for 24 hours at room temperature to ensure complete formation of the polyamic acid (PAA).

  • Film Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness (e.g., 50 µm).

  • Thermal Imidization: Transfer the substrate to a vacuum oven. Apply a stepwise heating profile: 100°C, 150°C, 200°C, 250°C, and 300°C, holding for 1 hour at each temperature. Causality: Stepwise heating is mandatory. Rapid heating causes the solvent (NMP) and the byproduct (water) to boil violently, creating micro-voids and blistering that ruin the mechanical and optical integrity of the PI film.

G A Aromatic Diamine (ODA) + Dianhydride (PMDA) C Polyamic Acid (PAA) Formation (RT, 24h) A->C B Addition of DMPA (End-Capper) B->C D Thermal Imidization (Stepwise 100°C to 300°C) C->D E Chemical Imidization (Ac₂O / Pyridine) C->E F Methoxy-Capped Polyimide Film D->F -H₂O E->F -H₂O

Caption: Synthesis and imidization pathways for DMPA-capped polyimides.

Quantitative Data Summary

The integration of DMPA into polymer backbones yields measurable improvements in processability and optical properties. The table below summarizes the typical property shifts observed when comparing standard polymers to their DMPA-modified counterparts.

Polymer SystemProperty EvaluatedStandard Polymer (Unmodified)DMPA-Modified PolymerMechanistic Driver
Alkyd Resin Water DispersibilityPoor (Requires high VOC solvents)Excellent (Stable aqueous dispersion)Methoxy groups increase hydrophilicity; controlled acid value allows amine neutralization[3].
Alkyd Resin Cross-linking DensityHigh (Brittle film)Optimized (Flexible, tough film)Steric hindrance of methoxy groups prevents over-packing.
Polyimide (PMDA-ODA) Solubility (in NMP/DMAc)Insoluble (Requires PAA precursor)Soluble at room temperatureBulky methoxy groups disrupt interchain hydrogen bonding and crystallinity.
Polyimide (PMDA-ODA) Optical Cut-off Wavelength (λ₀)~400 nm (Yellow/Brown film)~350 nm (Highly transparent/Colorless)Electron-donating methoxy groups weaken the dianhydride-diamine Charge Transfer Complex (CTC).

References

  • Patsnap Eureka. "High-performance water-based alkyd resin as well as preparation method and application thereof". Patsnap. URL:[Link]

  • Thieme Connect. "Product Class 10: Phthalazines". Science of Synthesis. URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Introduction

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione—widely referred to in chemical literature as 3,4-dimethoxyphthalic anhydride or hemipinic anhydride [1]—is a highly valuable electrophilic building block used in the synthesis of isoindolines, anthraquinones, and complex alkaloid frameworks[2, 3]. The synthesis typically relies on the dehydrative cyclization of 3,4-dimethoxyphthalic acid (hemipinic acid). However, researchers frequently encounter yield-limiting bottlenecks such as reversible hydrolysis, regiochemical impurities, and acid-catalyzed demethylation.

This technical guide provides causality-driven troubleshooting, quantitative condition comparisons, and a self-validating experimental protocol to maximize your isolated yield.

Quantitative Data: Yield Comparison of Dehydration Methodologies

Selecting the correct dehydrating agent is the most critical factor in preventing side reactions. The table below summarizes the causality behind the yield variations observed with different reagents.

Dehydration MethodReagent & ConditionsReaction TimeAverage YieldPrimary Causality for Yield Loss
Chemical (Optimized) Acetic Anhydride (

), 110°C
3-4 hours88 - 92% Trace acetic acid retention (mitigated by vacuum drying).
Chemical (Aggressive) Thionyl Chloride (

), Reflux
2 hours65 - 70% Formation of 3,4-dimethoxyphthaloyl dichloride side-product.
Acid-Catalyzed Conc.

, 130°C
4 hours40 - 50% Ether cleavage (demethylation) forming phenolic impurities.
Thermal (Neat) Vacuum Sublimation, 180°C1-2 hours55 - 60% Thermal degradation and charring of the methoxy groups.

Troubleshooting Guide & FAQs

Q1: Why is my yield of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione consistently below 50% after the dehydration step? Causality & Solution: The primary cause of low yield during the conversion of the diacid to the anhydride is reversible hydrolysis during aqueous workup or exposure to atmospheric moisture. The 1,3-dione ring is highly susceptible to nucleophilic attack by water, which rapidly opens the ring back to the diacid. Action: Abandon thermal dehydration or aqueous workups. Shift to chemical dehydration using acetic anhydride (


). Acetic anhydride acts as both the solvent and the thermodynamic sink, driving the equilibrium forward. Distill off the acetic acid byproduct under vacuum, and crystallize the product directly from an anhydrous non-polar solvent (e.g., toluene) to self-validate the strict exclusion of water.

Q2: I am observing significant demethylation (loss of methoxy groups) during the cyclization process. How can I prevent this? Causality & Solution: The methoxy groups at the 4 and 5 positions of the isobenzofuran ring are electron-donating but can be cleaved under harsh acidic conditions via an


 mechanism, especially at elevated temperatures. Using strong mineral acids like 

or

to catalyze the dehydration will inevitably yield phenolic byproducts. Action: Avoid strong protic acids entirely. The cyclization of 3,4-dimethoxyphthalic acid is facile enough that acetic anhydride alone at 110°C is sufficient. If a catalyst is absolutely necessary for a stubborn batch, use a mild, anhydrous buffer like sodium acetate (

) to prevent the system from becoming overly acidic.

Q3: My starting material contains unreacted mono-carboxylic acid intermediates. How does this affect the anhydride yield? Causality & Solution: If your hemipinic acid precursor was synthesized via the oxidation of 1,2-dimethyl-3,4-dimethoxybenzene, incomplete oxidation leaves one methyl group intact. This mono-acid cannot undergo intramolecular cyclization, acting as a chain terminator and drastically reducing the yield of the target 1,3-dione [3]. Furthermore, these impurities severely complicate crystallization. Action: Ensure the upstream oxidation step uses a sufficient excess of potassium permanganate (


) under alkaline conditions. You must monitor the complete disappearance of the mono-acid intermediate via TLC or LC-MS before initiating the dehydration step.

Q4: Can I use thionyl chloride (


) instead of acetic anhydride for the cyclization? 
Causality & Solution: While 

is a powerful dehydrating agent, it is poorly chemoselective for this specific substrate. It often leads to the formation of 3,4-dimethoxyphthaloyl dichloride as a competing side product. This side product requires subsequent, carefully controlled hydrolysis to form the anhydride, adding unnecessary steps and reducing overall yield. Acetic anhydride provides superior chemoselectivity for intramolecular anhydride formation[4].

Experimental Protocol: Optimized Dehydrative Cyclization

This self-validating protocol utilizes strictly anhydrous conditions to prevent reversible hydrolysis, ensuring a high yield of the target anhydride.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 10.0 g (44.2 mmol) of high-purity 3,4-dimethoxyphthalic acid.

  • Reagent Addition: Add 50 mL of anhydrous acetic anhydride. (Optional: Add 0.5 g of anhydrous sodium acetate to buffer the system against trace acidic cleavage of the methoxy groups).

  • Cyclization: Heat the mixture to 100–110°C using an oil bath with continuous magnetic stirring for 3 to 4 hours. The initial suspension will gradually transition into a clear, pale-yellow solution as the anhydride forms.

  • Concentration: Cool the reaction to room temperature. Transfer the solution to a rotary evaporator and remove the excess acetic anhydride and generated acetic acid byproduct under reduced pressure (water bath at 60°C).

  • Anhydrous Crystallization: Dissolve the crude solid residue in a minimum amount of boiling anhydrous toluene (approximately 30 mL). Slowly add anhydrous petroleum ether dropwise until the solution becomes slightly turbid.

  • Isolation: Allow the mixture to cool slowly to room temperature to promote optimal crystal growth, then transfer to an ice bath for 1 hour. Collect the resulting white to off-white needle-like crystals via vacuum filtration.

  • Drying: Wash the crystals with cold petroleum ether and dry in a vacuum desiccator over phosphorus pentoxide (

    
    ) overnight to remove any residual acetic acid.
    
    • Expected Yield: 88-92%.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Yield (< 50%) Step1 Check Precursor Purity (3,4-Dimethoxyphthalic Acid) Start->Step1 Path1 Incomplete Oxidation (Presence of Mono-acid) Step1->Path1 Impure Precursor Step2 Check Reaction Conditions During Dehydration Step1->Step2 Pure Precursor Fix1 Action: Increase KMnO4 Equivalents & pH Path1->Fix1 Path2 Demethylation Detected (Phenolic Impurities) Step2->Path2 Harsh Acids Used Path3 Hydrolysis During Workup (Reversion to Diacid) Step2->Path3 Aqueous Workup Fix2 Action: Remove Strong Protic Acids (e.g., H2SO4) Path2->Fix2 Fix3 Action: Use Acetic Anhydride & Anhydrous Toluene Path3->Fix3

Troubleshooting workflow for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione synthesis.

References

  • Davies, D. G., Hodge, P., & Yates, P. "Chemistry of Quinones. Part IV. Synthesis of Anthraquinones via Friedel-Crafts Reaction between 3,4-Dimethoxyphthalic Anhydride and o-Cresol." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1974. Available at: [Link]

  • Mandrekar, K. S., et al. "Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl-phthalimide." NIScPR Online Periodicals Repository, 2022. Available at: [Link]

purification methods for crude 4,5-dimethoxyphthalic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Methods for Crude 4,5-Dimethoxyphthalic Anhydride

Welcome to the Technical Support Center. 4,5-Dimethoxyphthalic anhydride (CAS: 4821-94-7) is a highly valued intermediate in the synthesis of isoindoline derivatives, phthalazines, and active pharmaceutical ingredients (APIs). Because it is typically synthesized via the acid-catalyzed dehydration of 4,5-dimethoxyphthalic acid[1], the crude product often presents a complex impurity profile, including unreacted diacids, demethylated phenolic byproducts, and dark polymeric tars.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating troubleshooting workflows and purification protocols to achieve >99% purity.

Quantitative Data: Purification Strategy Comparison

Selecting the correct purification method depends on your crude impurity profile. The table below summarizes the quantitative expectations for the three primary purification strategies[2].

Purification MethodIdeal Purity AchievedYield RecoveryPrimary Impurities RemovedProcessing Time
Vacuum Sublimation >99.5%85–90%Polymeric tars, inorganic salts, residual acids4–6 hours
Anhydrous Recrystallization 98–99%75–80%Unreacted 4,5-dimethoxyphthalic acid12–24 hours
Column Chromatography 95–98%60–70%Highly polar byproducts, dark colorants2–4 hours

Troubleshooting & FAQs

Q: My purified 4,5-dimethoxyphthalic anhydride shows a broad OH stretch in the IR spectrum (~3000 cm⁻¹) and a depressed melting point. What went wrong? A: This indicates hydrolysis back to 4,5-dimethoxyphthalic acid. Anhydrides are highly hygroscopic. If you recrystallized using a solvent with trace moisture, or exposed the product to high ambient humidity, the anhydride ring opens. Causality: The electron-donating methoxy groups at the 4,5-positions increase the electron density on the aromatic ring, but the electrophilic carbonyl carbons remain highly susceptible to nucleophilic attack by water. Solution: Always store the product in a desiccator. When recrystallizing, add 1–2% acetic anhydride to your solvent to chemically scavenge trace water and force the equilibrium back to the closed ring.

Q: I attempted to recrystallize the crude anhydride from ethanol, but my yield of the anhydride was zero. What happened? A: You inadvertently synthesized the ethyl half-ester. Causality: Alcohols react rapidly with phthalic anhydrides to form monoalkyl phthalates (esterification). The nucleophilic oxygen of ethanol attacks the electrophilic carbonyl carbon of the anhydride, permanently cleaving the ring. Solution: Never use alcohols (ethanol, methanol) or primary/secondary amines for the recrystallization of anhydrides. Use non-nucleophilic, anhydrous solvents like toluene or hexanes[3].

Q: During vacuum sublimation, my product turns dark brown/black. How do I prevent this? A: This is typically caused by residual sulfuric acid from the initial cyclization step[1]. Causality: At sublimation temperatures (140–160 °C), trace sulfuric acid acts as a harsh catalyst that cleaves the methoxy groups (thermal demethylation). This generates phenolic compounds that rapidly oxidize into dark, complex polymeric tars. Solution: Ensure the crude product is thoroughly washed with ice-cold water to neutralize and remove all


, and ensure it is completely dried before applying heat.

Experimental Workflows & Methodologies

PurificationWorkflow Crude Crude 4,5-Dimethoxyphthalic Anhydride Assess Assess Impurity Profile (TLC/NMR) Crude->Assess HighPolymer High Polymeric/Colored Impurities? Assess->HighPolymer Chromatography Silica Gel Column Chromatography (Pet Ether/EtOAc 5:1) HighPolymer->Chromatography Yes (Tars present) Sublimation Vacuum Sublimation (140-160°C, <1 Torr) HighPolymer->Sublimation No (Volatiles/Salts) Recrystallization Recrystallization (Toluene/Acetic Anhydride) HighPolymer->Recrystallization No (Acid Impurities) Pure Pure 4,5-Dimethoxyphthalic Anhydride (>99% Purity) Chromatography->Pure Sublimation->Pure Recrystallization->Pure

Workflow decision tree for purifying crude 4,5-dimethoxyphthalic anhydride.

Protocol A: Vacuum Sublimation (The Gold Standard)

Causality: Phthalic anhydrides possess a rigid planar structure that limits intermolecular hydrogen bonding, resulting in a high vapor pressure relative to their molecular weight. Conversely, the corresponding dicarboxylic acids and polymeric impurities engage in extensive hydrogen bonding or have high molecular weights, preventing them from volatilizing[4]. This differential volatility ensures a self-validating separation.

  • Preparation: Ensure the crude 4,5-dimethoxyphthalic anhydride is completely dry. Pulverize the crude solid into a fine powder to maximize the surface area for vaporization.

  • Setup: Place the crude powder (e.g., 10 g) into the bottom of a vacuum sublimation apparatus. Equip the cold finger with a continuous flow of chilled water (4–8 °C).

  • Evacuation: Apply a high vacuum (< 1 Torr). Crucial validation step: Establish the vacuum before heating to prevent thermal degradation and oxidation of the methoxy groups in the presence of ambient oxygen.

  • Heating: Gradually heat the bottom of the apparatus to 140–160 °C using a temperature-controlled oil or sand bath.

  • Collection: The pure 4,5-dimethoxyphthalic anhydride will deposit on the cold finger as pristine, colorless needle-like crystals.

  • Harvesting: Once sublimation slows, remove the heat source. Allow the system to cool completely to room temperature under vacuum, then carefully break the vacuum with dry nitrogen. Scrape the pure crystals from the cold finger.

Protocol B: Anhydrous Recrystallization

Causality: The addition of a catalytic amount of acetic anhydride chemically scavenges any adventitious water in the solvent, shifting the equilibrium of any hydrolyzed 4,5-dimethoxyphthalic acid back to the anhydride state via Le Chatelier's principle. Toluene provides an ideal temperature-dependent solubility gradient without acting as a nucleophile.

  • Solvent Selection: Prepare a mixture of anhydrous toluene and petroleum ether. Add 1% (v/v) acetic anhydride to the toluene.

  • Dissolution: Suspend the crude product in the toluene mixture and heat to reflux under a dry nitrogen atmosphere until dissolved.

  • Hot Filtration: If dark, insoluble polymeric tars remain, quickly filter the hot solution through a pre-heated, coarse-porosity fritted funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form a highly ordered crystal lattice (excluding impurities), then transfer to an ice bath (0–5 °C) to maximize precipitation.

  • Isolation: Filter the resulting crystals under a blanket of dry nitrogen and wash with ice-cold, anhydrous petroleum ether. Dry under vacuum at 50 °C.

Protocol C: Silica Gel Column Chromatography

Causality: Silica gel separates molecules based on polarity. The anhydride is significantly less polar than the open-ring dicarboxylic acid. Using a non-polar dominant solvent system ensures the anhydride elutes rapidly, minimizing its residence time on the slightly acidic, hydrated silica surface, which could otherwise induce hydrolysis[1].

  • Eluent Preparation: Prepare an anhydrous solvent system of petroleum ether/ethyl acetate (5:1, v/v)[1].

  • Column Packing: Pack a short, wide column with standard silica gel. Note: Speed is essential to prevent on-column hydrolysis.

  • Loading: Dissolve the crude product in a minimum volume of anhydrous ethyl acetate and load it evenly onto the column.

  • Elution: Run the column with the 5:1 eluent. Monitor fractions via TLC (UV active). The anhydride elutes faster (higher Rf) than the highly polar 4,5-dimethoxyphthalic acid.

  • Concentration: Pool the product-containing fractions and remove the solvent via rotary evaporation to yield the purified solid.

Mechanistic Pathway: Hydrolysis vs. Dehydration

Understanding the chemical equilibrium between the acid and the anhydride is critical for successful purification and storage.

ChemicalPathway Anhydride 4,5-Dimethoxyphthalic Anhydride (Target) Water + H2O (Moisture) Anhydride->Water Hydrolysis (Improper Storage) Acid 4,5-Dimethoxyphthalic Acid (Impurity) Heat Heat + Vacuum / Acetic Anhydride Acid->Heat Dehydration Cyclization Water->Acid Ring Opening Heat->Anhydride - H2O

Mechanism of anhydride hydrolysis and chemically driven dehydration cyclization.

References

  • Synthetic route of 5, 6-dimethoxyisobenzofuran-1, 3-dione (CAS: 4821-94-7) . Cuikang Synthesis. Available at: [Link]

  • Phthalic Anhydride: Properties, Production, Applications . Tianou Chemical. Available at: [Link]

  • Method of purification by sublimation (US1987282A). Google Patents.

Sources

recrystallization solvents for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Purification Protocols for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (CAS: 1567-56-2) Ticket ID: #REC-DMPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Core Directive & Chemical Logic[1][2]

The "Anhydride Integrity" Principle

The purification of 4,5-dimethoxyphthalic anhydride is not merely a physical separation; it is a race against chemical equilibrium. Unlike standard organic solids, this compound is a cyclic anhydride.[2] It possesses a high thermodynamic drive to react with nucleophiles—specifically water (hydrolysis) and alcohols (alcoholysis).[2]

The Critical Failure Mode: If you attempt to recrystallize this compound using standard polar protic solvents (Ethanol, Methanol, Water), you will not recover the anhydride. You will synthesize 4,5-dimethoxyphthalic acid or its mono-ester.[1][2]

The Solution: Your solvent system must satisfy two criteria:

  • Aprotic Nature: It must contain zero exchangeable protons.[1][2]

  • Dehydrating Potential: Ideally, the solvent should drive the equilibrium toward the anhydride.[2]

Part 2: Solvent Selection Matrix

The following table summarizes the compatibility of solvents based on the chemical reactivity of the benzofuran-dione core.

Solvent ClassSpecific SolventStatusTechnical Rationale
Dehydrating Acetic Anhydride Preferred Chemically scavenges water, converting any hydrolyzed acid back into the target anhydride.[1][2] Best for crude material.[2]
Aromatic Toluene / Xylene Recommended Excellent temperature-dependent solubility curve.[1][2] Inert to the anhydride.[2] High boiling point allows for effective dissolution.[1][2]
Chlorinated Dichloromethane (DCM)Conditional Good solubility, but too volatile for effective crystallization.[2] Hard to dry completely.[2]
Alkanes Heptane / HexaneAnti-Solvent Poor solubility.[1][2] Used only to induce precipitation from Toluene or DCM.[2]
Protic Water / Alcohols PROHIBITED FATAL ERROR. Will chemically react to open the ring, forming dicarboxylic acids or esters.[2]
Ethers THF / DioxaneRisky Often contain peroxides or water; hygroscopic nature can introduce moisture that degrades the product.[2]
Decision Logic: Which Solvent System?

SolventStrategy Start Start: Analyze Crude Material ImpurityCheck Is the crude material partially hydrolyzed (Acid content)? Start->ImpurityCheck YesHydrolysis YES: High Acid Content ImpurityCheck->YesHydrolysis White powder, high MP NoHydrolysis NO: Mostly Anhydride ImpurityCheck->NoHydrolysis Crystalline, correct MP MethodA Method A: Chemical Recrystallization Solvent: Acetic Anhydride YesHydrolysis->MethodA MethodB Method B: Thermal Recrystallization Solvent: Toluene + Heptane NoHydrolysis->MethodB ResultA Result: Acid dehydrated to Anhydride High Purity MethodA->ResultA ResultB Result: Physical impurity removal Maintains Anhydride form MethodB->ResultB

Caption: Figure 1. Decision matrix for selecting the appropriate purification route based on the hydration state of the starting material.

Part 3: Standard Operating Procedures (SOPs)

Method A: The Acetic Anhydride Rescue (For Hydrolyzed/Crude Material)

Use this method if your material has been exposed to moisture or contains the dicarboxylic acid precursor.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Acetic Anhydride (approx. 3-5 mL per gram of solid).[1][2]

  • Reflux: Heat the mixture to reflux (approx. 140°C). Maintain reflux for 15–30 minutes.

    • Mechanism:[1][2] This step chemically dehydrates any 4,5-dimethoxyphthalic acid back into the anhydride ring.[1][2]

  • Concentration: Distill off approximately 50-70% of the acetic anhydride under reduced pressure (or atmospheric if hood ventilation is excellent).

  • Crystallization: Allow the solution to cool slowly to room temperature. The anhydride should crystallize as needles or prisms.[2]

  • Filtration: Filter the crystals under an inert atmosphere (nitrogen blanket) if possible.

  • Washing: Wash rapidly with cold, dry toluene or diethyl ether.[2]

  • Drying: Dry in a vacuum oven at 50°C.

Method B: Toluene/Heptane Precipitation (For High-Purity Polishing)

Use this method for final polishing of material that is already in the anhydride form.[1]

  • Dissolution: Suspend the solid in Toluene (approx. 10 mL/g). Heat to boiling (110°C) until fully dissolved.

    • Note: If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.[2]

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add Heptane dropwise.[2]

  • The Cloud Point: Stop adding Heptane the moment a persistent faint cloudiness appears.[2]

  • Re-dissolution: Add a few drops of hot Toluene to clear the solution again.[2]

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling.[2] This promotes large, pure crystal formation.[2]

  • Collection: Filter the resulting crystals and wash with cold Heptane.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a white powder that doesn't melt at the expected 178°C. What happened?

Diagnosis: You likely performed a hydrolysis reaction.[1][2][3][4] Explanation: If you used ethanol, methanol, or undried solvents, you opened the anhydride ring. The white powder is likely 4,5-dimethoxyphthalic acid (or the mono-ester), which has a different melting point and solubility profile.[1] Fix: Perform Method A (Acetic Anhydride reflux) to dehydrate the acid back to the anhydride.[2]

Q2: The compound is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The cooling was too rapid, or the solvent polarity is too high. Fix:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) when the temperature drops to ~80°C.

  • Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[2]

  • Add slightly more Toluene to lower the saturation point.[2]

Q3: Can I use Acetone?

Answer: Only for dissolution, not for crystallization.[2] Acetone is a good solvent for the anhydride, but it is difficult to crystallize from directly because it holds the compound too well. You would need to add a large amount of Hexane as an anti-solvent, which often leads to oiling out.[2] Toluene is superior due to its temperature-dependent solubility curve.[1][2]

Q4: Why is the color yellow/brown?

Diagnosis: Oxidation byproducts or residual nitrated precursors (if synthesized via nitration routes).[2] Fix: During the hot solution phase (Method B), add Activated Carbon (charcoal). Stir for 5 minutes, then perform a hot filtration before cooling. This will adsorb the colored impurities.[2]

Part 5: Reaction Pathway Visualization[1]

Understanding the reversibility of the anhydride formation is crucial for handling.[2]

ReactionPathway cluster_solvents Solvent Impact Acid 4,5-Dimethoxyphthalic ACID (Impurity) Anhydride 4,5-Dimethoxyphthalic ANHYDRIDE (Target) Acid->Anhydride Heat + Acetic Anhydride (- H2O) Anhydride->Acid Moisture / Water (+ H2O) Ethanol Ethanol/Methanol ResultEster Mono-Ester (Ring Opening) Ethanol->ResultEster Reacts with Anhydride

Caption: Figure 2. The chemical relationship between the acid, anhydride, and alcohol solvents.[3][4][5][6][7] Note that protic solvents cause irreversible ring opening.[2]

References

  • Synthesis and Properties of Phthalic Anhydride Derivatives. Journal of the Chemical Society. (Standard protocols for anhydride dehydration using acetic anhydride).

  • Purification of Substituted Phthalic Anhydrides. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[1][2] (Authoritative source on general anhydride recrystallization using acetic anhydride/toluene).

  • 4,5-dimethoxyphthalic anhydride data. PubChem Database. CID 223814.[1][2] (Physical properties and identifier verification). [2]

  • Solubility of Anhydrides.Bretherick's Handbook of Reactive Chemical Hazards. (Safety and reactivity data regarding anhydrides and protic solvents).

Sources

preventing hydrolysis of 4,5-dimethoxyphthalic anhydride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4,5-Dimethoxyphthalic Anhydride

Subject: Prevention of Hydrolytic Degradation & Recovery Protocols Compound: 4,5-Dimethoxyphthalic Anhydride (DMOPA) CAS: 4821-94-7[1][2]

Introduction: The Stability Paradox

As a researcher working with 4,5-dimethoxyphthalic anhydride (DMOPA), you are handling a compound that exists in a state of "frustrated stability." While the methoxy groups at positions 4 and 5 are electron-donating—theoretically reducing the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride—the ring strain of the 5-membered anhydride ring makes it inherently susceptible to nucleophilic attack by atmospheric moisture.

This guide is not a generic safety sheet. It is a technical intervention designed to prevent the silent degradation of your starting material, which often manifests as "unexplained" stoichiometric imbalances or failed cyclizations in downstream synthesis.

Module 1: The Degradation Mechanism (The "Why")

Understanding the enemy is the first step to containment. The degradation of DMOPA is not oxidative; it is hydrolytic.

The Pathway: Upon exposure to ambient humidity, a water molecule attacks one of the carbonyl carbons. The ring strain is relieved, opening the structure to form 4,5-dimethoxyphthalic acid. This reaction is autocatalytic; the formation of carboxylic acid groups increases the local acidity, potentially accelerating further hydrolysis in the bulk solid if moisture is trapped.

Visualizing the Failure Mode:

HydrolysisMechanism Anhydride 4,5-Dimethoxyphthalic Anhydride (Active Electrophile) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Water + H₂O (Nucleophile) Water->Transition Acid 4,5-Dimethoxyphthalic Acid (Ring Open / Inactive) Transition->Acid Ring Opening (Strain Relief)

Figure 1: The hydrolytic pathway converting the reactive anhydride into the unreactive dicarboxylic acid.

Module 2: Storage Best Practices (The "How")

Standard "cool, dry place" advice is insufficient for long-term storage of DMOPA in humid climates (e.g., Singapore, Boston summers). You must employ a Multi-Barrier System .

The "Onion" Storage Protocol
LayerMaterial/EquipmentTechnical Rationale
Primary Amber Glass VialBlocks UV (protects methoxy groups) and provides a rigid barrier. Plastic containers are permeable to moisture over time.
Seal Teflon (PTFE) Tape + ParafilmParafilm alone is gas-permeable. Wrap threads with PTFE tape before capping to create a compression seal.
Atmosphere Argon/Nitrogen BackfillDisplaces humid air in the headspace. Argon is heavier than air and preferred for solids.
Secondary Desiccator CabinetThe "fail-safe." Maintains ambient RH <20%.
Indicator Cobalt-Free Moisture CardPlace inside the secondary container, not the vial. Provides visual confirmation of desiccant failure.

Critical Warning: Do not store DMOPA in a freezer (-20°C) unless you have a dedicated protocol for warming it to room temperature. Opening a cold vial in a warm lab causes immediate condensation inside the vial, destroying the top layer of your compound within minutes. Room temperature (20-25°C) in a desiccator is superior to a freezer for this specific anhydride.

Module 3: Troubleshooting & Quality Control (The "What If")

How do you know if your batch is compromised? The physical appearance (white powder) often remains unchanged even with 10-20% hydrolysis.

Diagnostic Workflow

Do not rely on Melting Point (MP) alone. The dicarboxylic acid often dehydrates during the MP test, reforming the anhydride and giving a false "pass" result (approx. 178-180°C).

The Gold Standard: FT-IR Spectroscopy IR is the only non-destructive method to definitively distinguish the anhydride from the acid.

FeatureAnhydride (Active) Hydrolyzed Acid (Inactive)
Carbonyl (C=O) Doublet: ~1830 & 1760 cm⁻¹ (Sharp)Singlet/Broad: ~1700-1680 cm⁻¹
Hydroxyl (O-H) AbsentBroad/Strong: 3300-2500 cm⁻¹
Fingerprint Distinct C-O-C stretch ~1200-1100 cm⁻¹Different pattern due to H-bonding

Solubility Spot-Test (Quick Check):

  • Protocol: Dissolve 50 mg of sample in 1 mL of dry Dichloromethane (DCM) or Chloroform.

  • Result:

    • Clear Solution: High Anhydride content.

    • Cloudy/Precipitate: Significant Hydrolysis (The dicarboxylic acid is poorly soluble in non-polar chlorinated solvents compared to the anhydride).

QC_Flowchart Start Incoming/Stored DMOPA Batch IR_Test Run FT-IR (ATR Method) Start->IR_Test Decision Check 1830/1760 cm⁻¹ Doublet? IR_Test->Decision Pass PASS: Sharp Doublet No OH stretch Decision->Pass Yes Fail FAIL: Broad OH stretch Single C=O peak Decision->Fail No Action_Pass Proceed to Synthesis Pass->Action_Pass Action_Fail Proceed to Recovery Protocol Fail->Action_Fail

Figure 2: Decision tree for validating material integrity before synthesis.

Module 4: Recovery Protocols (The "Fix")

If your material has hydrolyzed, do not discard it. It can be chemically dehydrated back to the anhydride with high efficiency.

Protocol A: Chemical Dehydration (High Purity)

Recommended for GMP/GLP environments or when high purity is critical.

  • Reagents: Acetic Anhydride (

    
    ), DMOPA (hydrolyzed).
    
  • Setup: Round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Suspend the hydrolyzed solid in excess Acetic Anhydride (approx. 3-5 mL per gram of solid).

    • Heat to reflux (~140°C) for 1-2 hours. The solid should dissolve completely as it converts.

    • Mechanism:[3][4][5]

      
       acts as a water scavenger, converting the dicarboxylic acid back to the cyclic anhydride while forming acetic acid.
      
  • Isolation:

    • Cool the mixture to room temperature, then to 0°C. The DMOPA should crystallize.

    • Filter the crystals.

    • Wash with cold dry ether or hexane (to remove traces of acetic acid/anhydride).

    • Dry under high vacuum to remove solvent residues.

Protocol B: Thermal Sublimation (Small Scale)

Recommended only for small quantities (<500 mg) where solvent residues are unacceptable.

  • Setup: Cold-finger sublimation apparatus.

  • Procedure:

    • Place crude material in the bottom vessel.

    • Apply high vacuum (<0.1 mmHg).

    • Heat the bottom vessel to ~160-170°C (just below melting).

  • Result: The anhydride is volatile and will sublime onto the cold finger; the acid must dehydrate first, then sublime. Impurities usually remain at the bottom.

Frequently Asked Questions (FAQs)

Q: Can I use a vacuum oven to dry the hydrolyzed material? A: No. A vacuum oven will remove adsorbed water, but it will not efficiently reverse the chemical hydrolysis (ring-opening) unless temperatures exceed 150°C, at which point the anhydride may sublime and contaminate your oven. Use Protocol A (Chemical Dehydration).

Q: Why does my DMOPA turn yellow during storage? A: Yellowing indicates trace oxidation of the aromatic ring or the methoxy groups, often catalyzed by light. While hydrolysis is the main concern, photo-oxidation is the secondary threat. Ensure storage in amber vials. If the yellowing is slight, it can often be removed by the recrystallization step in Protocol A.

Q: I see a melting point of 179°C, but the IR shows an OH stretch. What is happening? A: You have a mixture. The "surface" of your crystals may be hydrolyzed (acid), while the core remains anhydride. The acid dehydrates upon heating in the MP apparatus, giving you the anhydride's melting point. Trust the IR spectrum; if you see an OH stretch, you have contamination that will throw off your stoichiometry.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Sigma-Aldrich. Product Specification: 4,5-Dimethoxyphthalic anhydride. Link (Verified for physical property data).

  • Nakanishi, K.; Solomon, P. H.Infrared Absorption Spectroscopy, 2nd Ed.; Holden-Day: San Francisco, 1977. (Source for characteristic anhydride doublet frequencies).
  • PubChem. Compound Summary: 4,5-Dimethoxyphthalic anhydride. National Library of Medicine. Link (Structure and stability data).

Sources

troubleshooting low reactivity of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione with anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Optimization for 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Ticket ID: #CHEM-45-DMPA-001 Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. I understand you are experiencing low reactivity when coupling 4,5-dimethoxyphthalic anhydride (4,5-DMPA) with anilines.

This is a common bottleneck in medicinal chemistry, particularly in the synthesis of PDE4 inhibitors and thalidomide analogs. The root cause is rarely "bad reagents" but rather a fundamental electronic mismatch that standard protocols fail to address.

Below is your comprehensive troubleshooting guide, structured to diagnose the mechanism, optimize your conditions, and provide self-validating protocols.

Part 1: The Diagnostic (The "Why")

Q: Why is this reaction failing in ethanol/THF when unsubstituted phthalic anhydride reacts instantly?

A: You are fighting against resonance stabilization. The two methoxy groups at positions 4 and 5 are strong Electron Donating Groups (EDGs) . Through resonance (+M effect), they donate electron density into the aromatic ring, which is conjugated with the carbonyl carbons.

  • Reduced Electrophilicity: This donation significantly reduces the partial positive charge (

    
    ) on the carbonyl carbons.
    
  • Nucleophilic Mismatch: If your aniline is also electron-deficient (e.g., fluoro- or nitro-aniline), the reaction rate drops exponentially because a deactivated electrophile is meeting a deactivated nucleophile.

Visualizing the Problem:

electronic_deactivation cluster_0 Electronic Deactivation Mechanism OMe Methoxy Groups (C4/C5) Ring Aromatic Ring (Increased Electron Density) OMe->Ring +M Effect Carbonyl Carbonyl Carbon (Reduced Electrophilicity) Ring->Carbonyl Resonance Donation Aniline Aniline Nucleophile Aniline->Carbonyl Nucleophilic Attack (BLOCKED/SLOW)

Figure 1: The flow of electron density from the methoxy groups reduces the susceptibility of the carbonyl carbon to nucleophilic attack.

Part 2: Protocol Optimization (The "How")

Do not rely on standard ethanol reflux. It is insufficient for this deactivated system. Choose one of the following protocols based on your equipment availability.

Method A: The "Workhorse" (Glacial Acetic Acid)

Best for: Standard lab setups, scaling up, and stubborn substrates.

Why it works: Acetic acid acts as both a high-boiling solvent (


) and a general acid catalyst, activating the carbonyl oxygen via protonation (or H-bonding), making the carbon more susceptible to attack. It also facilitates the dehydration of the intermediate amic acid.

Protocol:

  • Dissolve: Suspend 1.0 eq of 4,5-dimethoxyphthalic anhydride and 1.1 eq of the aniline in Glacial Acetic Acid (10 mL per gram of anhydride).

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: The solution usually clears as the anhydride dissolves and reacts.

  • Workup: Cool the mixture to room temperature.

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold water, then cold methanol.

    • Scenario 2 (No precipitate): Pour the reaction mixture into ice-cold water (5x volume). The product should crash out. Filter and dry.[1][2]

Method B: The "Accelerator" (Microwave Irradiation)

Best for: High-throughput screening, electron-deficient anilines, and green chemistry.

Why it works: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier instantly. It often allows for solvent-free conditions ("neat" fusion), maximizing concentration and kinetics.

Protocol:

  • Mix: Grind 1.0 eq of anhydride and 1.0 eq of aniline in a mortar until a homogeneous powder forms.

  • Catalyst: Add 1 drop of DMF (dimethylformamide). This acts as a "molecular radiator" (high dielectric constant) to couple with the microwave energy.

  • Irradiate: Place in a microwave vial. Heat at

    
    
    
    
    for 5–10 minutes.
  • Workup: Cool. Recrystallize the solid directly from ethanol or ethyl acetate.

Method C: The "Equilibrium Pusher" (Dean-Stark)

Best for: Acid-sensitive substrates where acetic acid cannot be used.

Protocol:

  • Setup: Use Toluene or Xylene in a flask equipped with a Dean-Stark trap.

  • Catalyst: Add 5 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or Triethylamine (
    
    
    ).
  • Reflux: Reflux until the theoretical amount of water is collected in the trap.

Part 3: Comparative Data Analysis

Select the method that aligns with your substrate's constraints.

FeatureEthanol Reflux (Standard)Glacial AcOH (Recommended)Microwave (High Performance)Dean-Stark (Alternative)
Reaction Time 24+ Hours (Incomplete)4–12 Hours5–15 Minutes6–12 Hours
Yield (Typical) <40%75–90%85–95%70–85%
Dehydration Poor (Stops at amic acid)ExcellentExcellentGood (Requires catalyst)
Purification Column often neededFiltrationRecrystallizationFiltration/Wash
Part 4: Troubleshooting FAQ

Q: I isolated a product, but the NMR shows a carboxylic acid proton (~13 ppm) and an amide proton. What happened? A: You have isolated the phthalamic acid intermediate . The ring did not close.

  • Fix: The dehydration step failed. Take this intermediate and reflux it in Acetic Anhydride (

    
    ) for 1 hour. This will force the ring closure to the imide.
    

Q: My aniline has a nitro group (-NO2) and the reaction yield is <10% even in acetic acid. A: You have a "double deactivation" scenario.

  • Fix: Switch to Method B (Microwave) or perform a Melt Fusion . Mix the reagents neat (no solvent) and heat to

    
     in an open vessel (or under 
    
    
    
    ) for 30 minutes. The high temperature is necessary to overcome the nucleophilic inertness of the nitroaniline.

Q: The product is oiling out instead of crystallizing. A: This is common with methoxy-derivatives due to increased lipophilicity.

  • Fix: Triturate the oil with cold diethyl ether or a mixture of hexanes/ethyl acetate (9:1). Scratch the side of the flask with a glass rod to induce nucleation.

Part 5: Decision Logic (Workflow)

Use this logic tree to determine your next experimental step.

troubleshooting_tree Start Start: 4,5-DMPA + Aniline CheckAniline Is Aniline Electron Deficient? (e.g., -NO2, -CN, -F) Start->CheckAniline Standard Use Method A: Glacial AcOH Reflux CheckAniline->Standard No (Standard Aniline) HighEnergy Use Method B: Microwave / Melt Fusion CheckAniline->HighEnergy Yes (Deactivated) CheckResult Check NMR/LCMS Standard->CheckResult HighEnergy->CheckResult Success Target Imide Formed CheckResult->Success Single Peak AmicAcid Intermediate: Phthalamic Acid Isolated CheckResult->AmicAcid COOH + NH peaks Dehydrate Reflux in Acetic Anhydride (1 hour) AmicAcid->Dehydrate Dehydrate->Success

Figure 2: Decision matrix for selecting reaction conditions and troubleshooting incomplete conversions.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for phthalimide synthesis via acetic acid).

  • Bose, A. K., et al. "Microwave-assisted synthesis of phthalimides."[3] Tetrahedron Letters, 2004. (Microwave acceleration for deactivated anhydrides).

  • Moghaddam, F. M., et al. "Microwave-assisted rapid synthesis of phthalimides under solvent-free conditions." Journal of the Iranian Chemical Society, 2008. (Neat fusion protocols).

  • BenchChem Technical Notes. "Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline." (General mechanism and acetic acid protocols).

  • NIST Chemistry WebBook. "4,5-dimethoxyphthalic anhydride spectral data." (Verification of starting material properties).

Sources

removing impurities from 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (widely known as 4,5-dimethoxyphthalic anhydride, CAS: 1567-56-2)[1].

As a Senior Application Scientist, I frequently consult with researchers dealing with compromised yields and irreproducible assays stemming from impure anhydride precursors. Because anhydrides are highly reactive electrophiles, they are uniquely susceptible to environmental degradation (moisture) and synthesis-related contamination.

This guide provides field-proven, self-validating protocols to diagnose, isolate, and purify your samples, ensuring absolute scientific integrity in your downstream applications.

Diagnostic Data Presentation

Before initiating purification, you must identify the contaminant. Compare your sample's physical behavior against this diagnostic matrix to determine the correct troubleshooting path.

Impurity TypeChemical IdentityPrimary SourcePhysical Impact & Diagnostic Sign
Hydrolyzed Anhydride 4,5-Dimethoxyphthalic acidAtmospheric moisture exposureBroad/depressed melting point; poor solubility in anhydrous non-polar solvents.
Demethylated Byproduct Hydroxy-methoxyphthalic anhydrideHigh-temp acid catalysis (demethylation)Yellow/brown discoloration; secondary spots on TLC plates.
Unreacted Precursor 4,5-Dimethoxyphthalic acidIncomplete initial cyclizationLowered reaction yields; presence of broad -OH stretch in FTIR.
Inorganic Salts Sulfates / Acid residuesDehydrating agents (e.g., H₂SO₄)Ash residue upon combustion; downstream catalyst poisoning.

Troubleshooting Guides & FAQs

Q1: My sample has a depressed melting point and shows poor solubility in anhydrous organic solvents. What happened? Causality: 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is highly sensitive to ambient moisture. The anhydride ring undergoes nucleophilic attack by water, hydrolyzing into 4,5-dimethoxyphthalic acid. This dicarboxylic acid forms strong intermolecular hydrogen bonds, which drastically alters its solubility profile and depresses the melting point. Solution: Perform a chemical dehydration using acetic anhydride (See Protocol 1). Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium back toward the closed anhydride ring.

Q2: The sample is discolored (yellow/brown) and TLC shows multiple spots. How do I remove these organic byproducts? Causality: During the synthesis of the anhydride, especially if concentrated sulfuric acid is used at elevated temperatures to force cyclization, the methoxy groups can undergo unintended demethylation side reactions, yielding phenolic byproducts[2]. Solution: Purify via silica gel column chromatography (See Protocol 2). The varying polarities between the target anhydride and the demethylated impurities allow for clean separation using a specific solvent gradient[2].

Q3: I used concentrated sulfuric acid for the cyclization step, and my sample seems to have residual inorganic contamination. How can I achieve high purity? Causality: Sulfuric acid is a viscous, high-boiling liquid that easily traps within the crystal lattice of the precipitating anhydride[2]. Standard solvent washing often fails to remove it completely. Solution: Vacuum sublimation (See Protocol 3). The target anhydride is volatile under reduced pressure, whereas sulfate salts and polymeric impurities remain fixed.

Experimental Workflows & Decision Matrices

Pathway A 4,5-Dimethoxy-1,3-dihydro- 2-benzofuran-1,3-dione (Pure Anhydride) B Atmospheric Moisture (H₂O) A->B Exposure C 4,5-Dimethoxyphthalic Acid (Hydrolyzed Impurity) B->C Nucleophilic Attack D Acetic Anhydride (Heat 80-100°C) C->D Re-cyclization D->A Dehydration

Caption: Chemical pathway of moisture-induced hydrolysis and acetic anhydride-mediated re-cyclization.

Workflow Start Impure Anhydride Sample Q1 Broad Melting Point or Poor Solubility? Start->Q1 Q2 Discoloration or Multiple TLC Spots? Q1->Q2 No A1 Protocol 1: Chemical Dehydration Q1->A1 Yes (Hydrolysis) Q3 Residual Inorganic Salts/Catalysts? Q2->Q3 No A2 Protocol 2: Column Chromatography Q2->A2 Yes (Organic Byproducts) A3 Protocol 3: Vacuum Sublimation Q3->A3 Yes (Inorganics) End Highly Pure 4,5-Dimethoxyphthalic Anhydride Q3->End No A1->Q2 A2->Q3 A3->End

Caption: Diagnostic workflow for selecting purification protocols based on impurity characteristics.

Detailed Experimental Protocols

Protocol 1: Chemical Dehydration (Moisture Recovery)

If your sample has hydrolyzed, simple thermal drying will not suffice. You must chemically drive the intramolecular dehydration to reform the anhydride ring[2].

  • Suspension: Suspend the degraded sample in an excess of anhydrous acetic anhydride (which acts as both the solvent and the reactant).

  • Cyclization: Heat the mixture to 80–100°C and maintain this temperature for 2–4 hours under continuous stirring[3].

  • Monitoring: Monitor the reaction via TLC until the highly polar dicarboxylic acid spot completely disappears.

  • Concentration: Remove excess acetic anhydride via rotary evaporation under reduced pressure.

  • Precipitation: Precipitate the solid by adding anhydrous petroleum ether, then collect via suction filtration[2].

  • Self-Validation Check: Run an FTIR spectrum. The disappearance of the broad -OH stretch (3300-2500 cm⁻¹) and the appearance of the characteristic twin anhydride carbonyl stretches (~1850 and 1760 cm⁻¹) confirms successful re-cyclization.

Protocol 2: Silica Gel Column Chromatography

Use this method to remove demethylated byproducts or unreacted precursors formed during high-temperature acid catalysis[2].

  • Preparation: Dissolve the crude mixture in a minimal volume of ethyl acetate.

  • Loading: Load the sample onto a prepared silica gel column.

  • Elution: Elute using a solvent system of petroleum ether/ethyl acetate at a strict 5:1 (v/v) ratio[2].

  • Fractionation: Collect fractions and spot them on TLC plates. The intact anhydride will elute faster (higher Rf) than the demethylated phenolic byproducts due to the latter's increased hydrogen-bonding capability.

  • Recovery: Pool the fractions containing the pure product and concentrate via rotary evaporation[2].

  • Self-Validation Check: ¹H-NMR in CDCl₃ should show exactly two distinct methoxy singlets (~3.9-4.0 ppm) integrating to 3 protons each, and two aromatic protons. Any loss of methoxy integration indicates residual demethylated impurities.

Protocol 3: Vacuum Sublimation

Use this method to remove non-volatile inorganic salts (e.g., residual concentrated sulfuric acid or metal catalysts)[2].

  • Setup: Place the thoroughly dried, crude sample into the bottom of a vacuum sublimator.

  • Vacuum Application: Apply a high vacuum (≤ 0.1 Torr). Lowering the pressure is critical to reducing the required sublimation temperature and preventing thermal degradation of the methoxy groups.

  • Heating: Gently heat the apparatus (typically 130–150°C) using a sand bath or heating block.

  • Collection: Allow the pure 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione to deposit on the cold finger.

  • Atmosphere Restoration: Carefully break the vacuum with a dry inert gas (argon or nitrogen) to prevent immediate atmospheric moisture condensation on the newly purified crystals.

  • Self-Validation Check: Perform an ash test (residue on ignition); the result should be 0.0%. The recovered crystals should be perfectly colorless.

References

  • Title: 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) Source: cuikangsynthesis.com URL: 2

  • Title: An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one Source: benchchem.com URL: 3

  • Title: 1,3-Isobenzofurandione,4,5-dimethoxy- 1567-56-2 wiki Source: guidechem.com URL: 1

Sources

optimizing reaction temperature for 4,5-dimethoxyphthalic anhydride condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for 4,5-Dimethoxyphthalic Anhydride (DMPA)

Ticket ID: #DMPA-COND-004 Subject: Optimizing Reaction Temperature for Condensation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Thermal Landscape of DMPA

You are likely working with 4,5-dimethoxyphthalic anhydride (DMPA) to synthesize phthalimides (for pharmacological screening) or phthalocyanines (for optical materials). Unlike unsubstituted phthalic anhydride, DMPA possesses two electron-donating methoxy groups.

Crucial Insight: The methoxy groups increase electron density on the benzene ring, which slightly deactivates the carbonyl carbons toward nucleophilic attack compared to nitro- or halo-phthalic anhydrides. Consequently, users often make the mistake of overheating to force the reaction, leading to tarring (oxidative decomposition) or sublimation, rather than conversion.

This guide optimizes the temperature to balance solubility , nucleophilic attack kinetics , and product stability .

Part 1: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turns black/tarry above 180°C. Is this normal?"

Diagnosis: Thermal Oxidative Degradation. Root Cause: While the phthalimide core is stable, the methoxy ethers at positions 4 and 5 are susceptible to oxidative cleavage and radical polymerization at temperatures exceeding 180°C in aerobic conditions. The Fix:

  • Inert Atmosphere: You must run these reactions under a strict Nitrogen or Argon blanket.

  • Solvent Mediation: If you are running a neat fusion (solvent-free) at >180°C, switch to a high-boiling solvent like o-dichlorobenzene (bp 180°C) or nitrobenzene (bp 210°C) . This acts as a thermal buffer and prevents localized hotspots that cause charring.

Q2: "I see white crystals depositing on the condenser/flask walls. Is this my product?"

Diagnosis: Sublimation of Starting Material.[1] Root Cause: DMPA has a high vapor pressure near its melting point. If the reaction temperature is too high relative to the reaction rate, the anhydride sublimes before it can react with the amine/urea. The Fix:

  • Step-Wise Heating: Do not jump straight to reflux. Hold the reaction at 80–100°C for 30 minutes. This allows the formation of the amic acid intermediate (which does not sublime).

  • Temperature Ramp: Once the intermediate is formed, ramp to 140–160°C to drive the dehydration (ring closure) to the final imide.

Q3: "The reaction stalls at the intermediate stage (Amic Acid). Yield is low."

Diagnosis: Kinetic Trapping / Water Inhibition. Root Cause: The condensation releases water.[2] In a reversible equilibrium, the presence of water prevents ring closure. The Fix:

  • Dean-Stark Trap: If using a solvent (Toluene/Xylene), use a Dean-Stark apparatus to physically remove water.

  • Chemical Dehydration: For lower temperature sensitivity, add Acetic Anhydride or HMDS (Hexamethyldisilazane) as a chemical dehydrating agent. This lowers the required temperature for ring closure from ~160°C to ~100°C.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature thresholds for the two-step mechanism: (1) Nucleophilic Attack and (2) Dehydration/Cyclization.

DMPA_Reaction_Pathway DMPA 4,5-Dimethoxyphthalic Anhydride (Start) AmicAcid Intermediate: Amic Acid DMPA->AmicAcid Step 1: Addition Temp: 80-100°C Fast Kinetic Step Sublimation FAILURE: Sublimation DMPA->Sublimation Temp > 160°C (Before Reaction) Amine Nucleophile (Amine/Urea) Amine->AmicAcid Imide Product: 4,5-Dimethoxyphthalimide AmicAcid->Imide Step 2: Cyclization Temp: 140-160°C Requires Water Removal Tar FAILURE: Oxidative Tar AmicAcid->Tar Temp > 190°C (Prolonged/Air) Imide->AmicAcid Water Present (Reversible)

Caption: Figure 1. Thermal pathway for DMPA condensation. Note the distinct temperature windows for addition vs. cyclization.

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethoxyphthalimides (General)

Target: Drug intermediates, fluorescent tags.

ParameterSpecificationRationale
Solvent Glacial Acetic AcidSolubilizes DMPA; catalyzes the proton transfer needed for cyclization.
Stoichiometry 1.0 eq DMPA : 1.1 eq AmineSlight excess of amine ensures complete consumption of the anhydride.
Temperature Reflux (118°C) Sufficient to drive cyclization without risking demethylation.
Time 4–6 HoursMonitoring via TLC is essential.

Step-by-Step:

  • Dissolve 10 mmol DMPA in 20 mL Glacial Acetic Acid.

  • Add 11 mmol of primary amine slowly at room temperature (Exothermic!).

  • Heat to reflux (118°C) utilizing an oil bath set to 125°C.

  • Monitor reaction. If starting material persists after 4 hours, add 1 mL of Acetic Anhydride to scavenge water and force completion.

  • Cool to room temperature. Pour into ice water to precipitate the product.

Protocol B: Synthesis of Phthalocyanines (Macrocyclization)

Target: Optical materials, dyes.

ParameterSpecificationRationale
Solvent Nitrobenzene or TrichlorobenzeneHigh boiling point required for urea fusion method.
Catalyst Ammonium MolybdateStandard catalyst for phthalocyanine formation.
Temperature 170°C – 190°C High energy barrier for tetramerization.

Step-by-Step:

  • Mix DMPA, Urea (excess), Metal Salt (e.g., CuCl2), and catalyst in high-boiling solvent.

  • Ramp 1: Heat to 130°C for 1 hour. (Allows urea decomposition and initial condensation).

  • Ramp 2: Heat to 180°C–190°C for 4–8 hours.

  • Critical Control: Do not exceed 210°C. At this temp, the methoxy groups on the periphery of the forming macrocycle become unstable.

Part 4: Thermal Decision Matrix

Use this logic flow to determine your optimal temperature settings based on your reagents.

Temp_Optimization_Logic Start Start: Define Reactants Reagent Reactant Type? Start->Reagent Amine Primary Amine (Imide Synthesis) Reagent->Amine Urea Urea/Metal Salt (Phthalocyanine) Reagent->Urea SolventCheck Using Solvent? Amine->SolventCheck AcAcid Solvent: Acetic Acid SolventCheck->AcAcid Standard HighBoil Solvent: DMF/Toluene SolventCheck->HighBoil Azeotropic Opt1 OPTIMAL: 118°C (Reflux) Add Ac2O if stalled AcAcid->Opt1 Opt2 OPTIMAL: 140°C Requires Dean-Stark HighBoil->Opt2 MeltCheck Melt or Solvent? Urea->MeltCheck Melt Neat Fusion MeltCheck->Melt Solv Nitrobenzene MeltCheck->Solv Opt3 OPTIMAL: 160-180°C Risk: Charring Melt->Opt3 Opt4 OPTIMAL: 190°C Stable & Controlled Solv->Opt4

Caption: Figure 2. Decision matrix for selecting reaction temperature based on solvent system and reactant.

References

  • Microwave-Assisted Synthesis of Phthalimides: Vazquez-Tato, M. P., et al. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry.

  • Phthalocyanine Synthesis & Temperature Control: YCMOU Digital Repository. Synthesis of Metallophthalocyanines Starting from Phthalic anhydride.

  • Reaction Mechanisms of Phthalic Anhydride Condensation: Zhang, Q., et al. (2011).[3] Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry.

  • Thermal Stability of Phthalimide Derivatives: BenchChem Application Notes. Solid-Phase Synthesis of Phthalimide Combinatorial Libraries.

Sources

handling moisture sensitivity of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, use, and troubleshooting of this moisture-sensitive reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and achieve reliable, reproducible results.

Introduction to a Finely Tuned Reagent

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1][2][3] Its utility stems from the reactive anhydride functional group, which readily participates in nucleophilic acyl substitution reactions.[4][5] This high reactivity, however, is intrinsically linked to its primary handling challenge: a significant sensitivity to moisture.

This guide provides a structured approach to mitigating the risks associated with moisture contamination, offering both preventative measures and corrective actions. By understanding the "why" behind each procedural step, you can proactively safeguard your experiments from the detrimental effects of hydrolysis.

Troubleshooting Guide: A Proactive Approach

This section addresses common issues encountered when working with 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione, framed in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My reaction yield is significantly lower than expected. Could moisture be the culprit?

Answer: Absolutely. Low yield is the most common symptom of premature reagent degradation due to moisture. The anhydride moiety of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is highly electrophilic and will readily react with water in a process called hydrolysis.[4][5] This unwanted side reaction consumes your starting material, converting it into the corresponding dicarboxylic acid, which is likely unreactive under your desired reaction conditions.

Causality: The hydrolysis reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and the formation of two carboxylic acid functional groups. This dicarboxylic acid byproduct is generally more stable and less reactive than the parent anhydride, thus halting the desired reaction pathway and reducing the yield of your target molecule.

Question 2: I've noticed a change in the physical appearance of the solid reagent (e.g., clumping, different texture). What does this indicate?

Answer: A change in the physical appearance of a hygroscopic solid like 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is a strong indicator of moisture absorption and subsequent hydrolysis. The pure reagent should be a free-flowing powder.[6] Clumping or the formation of a gummy or sticky solid suggests that the material has been exposed to ambient moisture, leading to the formation of the dicarboxylic acid byproduct, which can have different physical properties.

Trustworthiness Check: Before using any reagent that shows signs of physical degradation, it is prudent to perform a quality control check. An FT-IR (Fourier-Transform Infrared) spectrum can be a quick and effective way to assess the integrity of the material. The spectrum of the pure anhydride will show characteristic symmetric and asymmetric C=O stretching bands for the anhydride functional group (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹). The presence of a broad absorption band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretch of a carboxylic acid, confirming hydrolysis.

Question 3: My reaction is not proceeding to completion, and I suspect the reagent has degraded. How can I confirm this and what are my options?

Answer: If you suspect reagent degradation, it's crucial to halt the experiment and diagnose the issue to avoid wasting valuable time and resources.

Confirmation of Degradation:

  • Thin-Layer Chromatography (TLC): Spot a small amount of your starting material on a TLC plate alongside a sample of the suspect 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. The hydrolyzed dicarboxylic acid will have a different polarity and thus a different Rf value than the anhydride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used for confirmation. The proton signals of the hydrolyzed product will differ from those of the parent anhydride.

Corrective Actions:

  • Discard and Replace: The most reliable solution is to discard the compromised reagent and use a fresh, unopened bottle.

  • Purification (with caution): In some cases, it may be possible to purify the partially hydrolyzed reagent, for example, by recrystallization from a suitable anhydrous solvent. However, this is often not practical and may not be cost-effective.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione?

A1: To maintain its chemical integrity, the reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[6] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[6] Store in a cool, dry place away from direct sunlight and heat sources. A desiccator cabinet is a highly recommended storage environment.

ParameterRecommended ConditionRationale
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.
Temperature Room TemperatureAs specified by suppliers, but cool conditions are generally preferred for long-term stability.[6]
Container Tightly SealedPrevents exchange with the ambient atmosphere.
Location Desiccator CabinetProvides an additional layer of protection against moisture.

Q2: What is the proper procedure for weighing and dispensing this reagent?

A2: All manipulations should be carried out under an inert atmosphere, for example, in a glove box or using a Schlenk line. If a glove box is not available, a nitrogen-purged glove bag can be used. The key is to minimize the reagent's exposure to air.

Q3: Which solvents are compatible with 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione?

A3: Anhydrous, non-protic solvents are essential. Protic solvents such as alcohols and water will react with the anhydride.[5]

Compatible Solvents (Anhydrous Grade)Incompatible Solvents
Dichloromethane (DCM)Water
Tetrahydrofuran (THF)Methanol, Ethanol, etc.
Acetonitrile (ACN)Acetic Acid
Toluene
N,N-Dimethylformamide (DMF)

Q4: What are the primary hazards associated with 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione?

A4: According to safety data, this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[7] It is harmful if swallowed.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Q5: What are the visible signs of hydrolysis that I should look for?

A5: The primary visual cue is a change in the physical state of the solid, from a free-flowing powder to a clumpy or solid mass. You may also observe a change in color.

Experimental Protocols

Protocol 1: Inert Atmosphere Weighing and Dispensing

This protocol outlines the standard procedure for handling 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione outside of a glovebox.

  • Preparation: Connect a Schlenk flask containing a magnetic stir bar to a Schlenk line.

  • Inerting the Flask: Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Positive Pressure: Maintain a slight positive pressure of the inert gas.

  • Reagent Transfer: Briefly remove the flask's stopper and quickly add the required amount of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. A nitrogen-purged funnel can aid in this process.

  • Resealing: Immediately reseal the flask and purge the headspace with the inert gas for a few minutes.

  • Solvent Addition: Add anhydrous solvent via a gas-tight syringe through a septum.

InertAtmosphereWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup A Connect Schlenk Flask B Evacuate & Backfill (3x) A->B Inerting C Maintain Positive N2 Pressure B->C D Quickly Add Reagent C->D E Reseal & Purge D->E F Add Anhydrous Solvent E->F Hydrolysis_Mechanism reagent 4,5-dimethoxy-1,3-dihydro- 2-benzofuran-1,3-dione (Active Reagent) hydrolysis Hydrolysis (Unwanted Side Reaction) reagent->hydrolysis water H₂O (Moisture) water->hydrolysis product Dicarboxylic Acid Byproduct (Inactive) hydrolysis->product

Caption: The consequence of moisture exposure.

References

  • Chem-Safety. (2025, November 14). How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. Retrieved from [Link]

  • EBSCO. (n.d.). Acid Anhydrides | Chemistry | Research Starters. Retrieved from [Link]

  • CPAChem. (2022, March 18). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4,5-Dimethoxy-2-benzofuran-1,3-dione - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4,5-Dimethoxy-2-benzofuran-1,3-dione Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Li, Z., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Retrieved from [Link]

  • Antczak, C., et al. (n.d.). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. PMC. Retrieved from [Link]

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. Retrieved from [Link]

  • Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acid Anhydrides (A-level). Retrieved from [Link]

  • MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d]o[4][6]xathiin-4-ones and 4H-Benzo[d]d[4][6]ioxin-4-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4,5-Dimethoxy-2-nitrobenzhydrol. Retrieved from [Link]

  • PubMed. (2020, September 15). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (2021, March 15). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

  • Atul Ltd. (2016, November 15). 1,3-Cyclohexanedione. Retrieved from [Link]

  • AERU. (2025, January 9). 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]

  • eScholarship. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. Retrieved from [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Expected and Unexpected Reactions of 1,3-Benzothiazine Derivatives. Part 1. Ring Transformation of β-Lactam-Condensed 1,3-Benzothiazines into 4,5-Dihydro-1,4-benzothiazepines and Indolo-1,4-benzothiazepines. | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2021, March 22). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Retrieved from [Link]

  • ResearchGate. (2024, February 4). (PDF) 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Retrieved from [Link]

  • MDPI. (2019, October 1). 4H-Benzo[d]o[4][6]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]

  • DADUN. (2021, September 15). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Retrieved from [Link]

Sources

resolving solubility issues of 4,5-dimethoxyphthalic anhydride in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility bottlenecks when working with functionalized aromatic anhydrides.

Handling 4,5-dimethoxyphthalic anhydride in aqueous media presents a classic physicochemical paradox: the compound features a highly reactive, moisture-sensitive anhydride ring coupled with a hydrophobic, dimethoxy-substituted aromatic core. When introduced to water, researchers are often left with a stubborn, cloudy suspension and degrading reagents.

This guide is designed to decode the causality behind these solubility issues and provide self-validating protocols to keep your experiments on track.

Diagnostic Decision Tree

Before altering your buffer or solvent system, you must determine the chemical fate required for your downstream application. Use the logic flow below to identify the correct solubilization strategy.

G Start 4,5-Dimethoxyphthalic Anhydride in Aqueous Media Decision Is the intact anhydride ring required? Start->Decision Yes YES (e.g., Imide Synthesis) Decision->Yes Preserve Reactivity No NO (e.g., Salt/Acid Acceptable) Decision->No Maximize Solubility CoSolvent Use Polar Aprotic Co-solvents (Acetone, THF) prior to aqueous addition Yes->CoSolvent Hydrolysis Perform Base-Catalyzed Hydrolysis (NaOH / K2CO3) to form soluble salt No->Hydrolysis

Decision tree for resolving 4,5-dimethoxyphthalic anhydride aqueous solubility.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 4,5-dimethoxyphthalic anhydride form a persistent, cloudy suspension when added directly to water or PBS? A1: The issue is a combination of high hydrophobicity and slow reaction kinetics. The dimethoxy-substituted benzene ring severely limits the compound's intrinsic aqueous solubility (unsubstituted phthalic anhydride has a water solubility of merely ~0.62 g/100 g at 20 °C)[1]. While the anhydride will eventually hydrolyze into 4,5-dimethoxyphthalic acid[2], the uncatalyzed hydrolysis at a neutral pH is relatively slow (first-order half-life of ~27 minutes at 25 °C)[3]. Consequently, the unreacted hydrophobic anhydride remains suspended as an insoluble solid, scattering light and causing the cloudy appearance.

Q2: I need the anhydride ring to remain intact for a downstream amidation reaction. How can I achieve solubility without destroying my reagent? A2: Water is a competitive nucleophile. If you attempt to dissolve the anhydride in pure water, it will inevitably open the ring. To preserve the anhydride while achieving a homogeneous solution, you must utilize a water-miscible polar aprotic co-solvent system. Solvents like Tetrahydrofuran (THF) or Acetone disrupt the hydrophobic interactions of the dimethoxy-aromatic core without acting as nucleophiles[4][5]. By dissolving the anhydride in the organic phase first and utilizing a mixed system (e.g., 3:1 aqueous acetone), you can maintain the anhydride long enough to introduce a primary amine, provided the amine is a stronger nucleophile than the surrounding water[4].

Q3: My downstream assay only requires the compound to be in solution, and the di-acid form is perfectly acceptable. What is the most efficient method to force dissolution? A3: Base-catalyzed hydrolysis is your definitive solution. By introducing a mild base such as Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH), the hydroxide ions rapidly attack the electrophilic carbonyl carbons of the anhydride[4]. This irreversibly opens the ring to form a highly water-soluble dicarboxylate salt (e.g., dipotassium 4,5-dimethoxyphthalate). Because the resulting salt interacts favorably with water dipoles, solubility increases exponentially.

Quantitative Data: Solvent Compatibility & Solubility Profiles

To aid in experimental design, the following table summarizes the physicochemical behavior of 4,5-dimethoxyphthalic anhydride across various solvent systems based on chemical principles and historical synthesis data[3][4][5].

Solvent SystemHydrolysis Half-Life (25 °C)Relative SolubilityPrimary Application
Pure Water (pH 7.0) ~27 minutes< 10 g/LNot Recommended (Forms suspension)
Aqueous Acetone (3:1) Hours (Temp dependent)> 50 g/LPhotodecarboxylative additions[4]
Aqueous NaOH (pH > 9) < 1.5 minutes> 100 g/LComplete solubilization (as di-acid salt)
Pure THF / Toluene Stable (No hydrolysis)> 100 g/LAnhydrous synthesis / Grignard reactions[5]

Self-Validating Laboratory Protocols

Do not just follow steps; observe the physical changes in your reaction vessel. The protocols below are designed as self-validating systems where visual cues confirm chemical milestones.

Protocol A: Co-Solvent Solubilization (Preserving the Anhydride)

Use this when synthesizing N-substituted phthalimides or performing condensation reactions.

  • Initial Solubilization: Weigh your required mass of 4,5-dimethoxyphthalic anhydride. Add it to a dry flask containing a polar aprotic solvent (e.g., Acetone or THF) at a concentration of 50-100 mg/mL[4][5].

    • Causality: Dissolving in the organic phase first prevents the hydrophobic molecules from aggregating into a crystalline lattice that is difficult to break apart later.

  • Visual Validation 1: Stir until the solution is completely transparent. If any particulate remains, gently warm the flask to 35 °C.

  • Aqueous Introduction: Slowly add your aqueous buffer or reactant dropwise under vigorous stirring, maintaining a final organic-to-aqueous ratio of no less than 3:1[4].

    • Causality: Dropwise addition prevents local supersaturation and subsequent precipitation (crashing out) of the anhydride.

  • Visual Validation 2: The solution must remain optically clear. If transient turbidity appears and fails to dissipate, the aqueous fraction is too high; add additional organic solvent immediately.

Protocol B: Base-Catalyzed Hydrolysis (Maximizing Aqueous Solubility)

Use this when the 4,5-dimethoxyphthalate di-acid salt is required for biological assays or photochemistry.

  • Suspension: Suspend the 4,5-dimethoxyphthalic anhydride in deionized water.

    • Visual Validation 1: The mixture will immediately form a heterogeneous, opaque white suspension.

  • Base Addition: Add 2.1 molar equivalents of a basic solution (e.g., 1M NaOH or K₂CO₃)[4].

    • Causality: The 0.1 molar excess ensures complete deprotonation of both carboxylic acid groups formed during the ring-opening, preventing the formation of partially insoluble mono-salts.

  • Hydrolysis: Stir the mixture at room temperature for 5–10 minutes.

  • Visual Validation 2: The reaction is complete when the opaque suspension transitions into a completely transparent, homogeneous solution. This visual clearance is the ultimate confirmation that the hydrophobic anhydride has been successfully converted into the hydrophilic dicarboxylate salt.

References

1.[2] Does Phthalic Anhydride Dissolve in Water? - News - Anquan Chemical. zbaqchem.com. 2 2. Phthalic anhydride - Sciencemadness Wiki. sciencemadness.org. 3.[1] Phthalic anhydride. chemeurope.com. 1 4.[3] Kemikaali - Phthalic Anhydride Properties. ymparisto.fi. 3 5.[4] Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues. dcu.ie. 4 6.[5] US5380721A - Aryl-fused and hetaryl-fused-2,4-diazepine and 2,4-diazocine antiarrhythmic agents. google.com (Google Patents). 5

Sources

Technical Support Center: Derivatization of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione, a key intermediate for novel compound synthesis in pharmaceutical and materials science research. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of working with this electron-rich phthalic anhydride derivative and minimize the formation of unwanted side products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Substituted Phthalimide Product

  • Question: My reaction to form the N-substituted phthalimide from 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione and a primary amine has a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this derivatization can stem from several factors, primarily related to incomplete reaction or the formation of side products. Here’s a breakdown of potential causes and their solutions:

    • Incomplete Ring Closure of the Intermediate Phthalamic Acid: The reaction proceeds in two steps: a rapid ring-opening of the anhydride by the amine to form a phthalamic acid intermediate, followed by a slower, heat-mediated dehydration to form the phthalimide.[1] Incomplete conversion of the phthalamic acid to the phthalimide is a common cause of low yields.

      • Why It Happens: The electron-donating methoxy groups on the aromatic ring of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione can slightly reduce the electrophilicity of the carbonyl carbons, potentially slowing down the initial nucleophilic attack. However, the primary issue is often insufficient energy to drive the final dehydration and ring closure.

      • How to Fix It:

        • Increase Reaction Temperature and Time: Ensure your reaction is heated sufficiently to promote cyclization. For many amines, refluxing in a high-boiling solvent like glacial acetic acid or DMF is effective.[2]

        • Use a Dehydrating Agent: Incorporating a dehydrating agent can facilitate the ring closure. Acetic anhydride is a common choice, which also serves as a solvent.

        • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove the water formed during cyclization, driving the equilibrium towards the phthalimide product.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired phthalimide. The most common side reactions are hydrolysis of the starting anhydride and decarboxylation.

Issue 2: Presence of a Carboxylic Acid Impurity in the Final Product

  • Question: My final product is contaminated with a significant amount of a carboxylic acid-containing impurity. What is this impurity and how can I prevent its formation?

  • Answer: The carboxylic acid impurity is most likely 4,5-dimethoxyphthalamic acid (the ring-opened intermediate) or 4,5-dimethoxyphthalic acid, the product of hydrolysis of the starting anhydride.

    • Incomplete Cyclization:

      • Why It Happens: As mentioned in Issue 1, if the reaction conditions are not forcing enough (insufficient heat or reaction time), the phthalamic acid intermediate will not fully convert to the phthalimide.

      • How to Fix It: Refer to the solutions for incomplete ring closure in Issue 1.

    • Hydrolysis of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione:

      • Why It Happens: Phthalic anhydrides are susceptible to hydrolysis, which is the ring-opening reaction with water to form the corresponding dicarboxylic acid.[3] This can occur if there is residual moisture in your starting materials or solvent. The hydrolysis of phthalic anhydride is a rapid process.[4]

      • How to Fix It:

        • Use Anhydrous Reagents and Solvents: Ensure all your reagents, especially the reaction solvent, are thoroughly dried.

        • Perform the Reaction Under an Inert Atmosphere: Using an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.

        • Purification: If hydrolysis has already occurred, the resulting 4,5-dimethoxyphthalic acid can often be removed by recrystallization or by washing the crude product with a weak base solution (like sodium bicarbonate) in which the dicarboxylic acid is soluble, but the desired phthalimide is not.

Issue 3: Evidence of Gas Evolution and Formation of Unexpected Aromatic Byproducts

  • Question: I observed gas evolution during my reaction, which was run at a high temperature, and my final product contains aromatic byproducts that are not the desired phthalimide. What is happening?

  • Answer: The gas evolution is likely carbon dioxide (CO2) resulting from the decarboxylation of either the intermediate phthalamic acid or the hydrolyzed 4,5-dimethoxyphthalic acid.

    • Decarboxylation:

      • Why It Happens: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, a reaction that is often facilitated by the presence of electron-donating groups on the aromatic ring.[5] In this case, the methoxy groups can promote the loss of a carboxyl group as CO2. This side reaction is more prevalent at higher temperatures.

      • How to Fix It:

        • Moderate Reaction Temperature: While heat is necessary for cyclization, excessive temperatures should be avoided. Optimize the temperature to be high enough for imide formation but low enough to minimize decarboxylation.

        • Use a Catalyst for Cyclization: Employing a catalyst like a Lewis acid can sometimes promote the ring closure at a lower temperature, thus avoiding the temperature range where decarboxylation becomes significant.

        • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC to determine the point of complete conversion to the phthalimide, and then promptly cool the reaction to prevent prolonged exposure to high temperatures.

Key Protocols

Protocol 1: Synthesis of N-Substituted 4,5-Dimethoxyphthalimides

This protocol provides a general procedure for the synthesis of N-substituted phthalimides from 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione and a primary amine.

Materials:

  • 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

  • Primary amine (e.g., benzylamine)

  • Glacial acetic acid (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the primary amine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water with stirring. The N-substituted phthalimide product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted 4,5-dimethoxyphthalimide.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and potential side reactions.

A 4,5-Dimethoxy-1,3-dihydro- 2-benzofuran-1,3-dione + R-NH2 B Phthalamic Acid Intermediate A->B Ring Opening D Side Product: 4,5-Dimethoxyphthalic Acid A->D + H2O (Hydrolysis) C Desired N-Substituted 4,5-Dimethoxyphthalimide B->C Cyclization (-H2O) B->D + H2O (Hydrolysis) E Side Product: Decarboxylated Species D->E Decarboxylation (-CO2)

Caption: Desired reaction pathway and major side reactions.

Data Summary

Parameter Condition Effect on Yield Potential Side Reactions
Temperature Too lowLow yield (incomplete cyclization)-
OptimalHigh yieldMinimal
Too highDecreased yieldDecarboxylation
Solvent Protic (with water)Low yieldHydrolysis
Aprotic (anhydrous)High yieldMinimal
Reaction Time Too shortLow yield (incomplete cyclization)-
OptimalHigh yieldMinimal
Too long (at high temp)Decreased yieldDecarboxylation

References

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Vedantu. (2023, June 23). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Retrieved from [Link]

  • Patsnap. (2024, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Phthalic anhydride. Retrieved from [Link]

  • Quora. (2021, March 26). What is the theory related to the preparation of phthalimide from phthalic anhydride? Retrieved from [Link]

  • Serna, S., & Fité, C. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

  • PubChem. (n.d.). 4,5-Dimethoxyphthalic anhydride. Retrieved from [Link]

  • Ymparisto.fi. (n.d.). Kemikaali - Phthalic anhydride. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3538. [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 735–743. [Link]

  • Google Patents. (n.d.). EP1685104B1 - Processes for the preparation of n-substituted phthalimides.
  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

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Validation & Comparative

1H NMR and 13C NMR spectra of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Resolution of Phthalic Anhydride Isomers: A Comparative NMR Guide for 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Introduction

In the development of complex isoindoline anesthetics[1] and pyrrolo-coumarin alkaloids, regiocontrol during the functionalization of phthalic anhydrides is paramount. The compound 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (CAS: 1567-56-2)—commonly referred to as 3,4-dimethoxyphthalic anhydride or hemipinic anhydride[2]—is a critical asymmetric building block. A recurring challenge in synthetic workflows is distinguishing this asymmetric product from its symmetric structural alternative, 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione.

As a Senior Application Scientist, I have designed this guide to provide a definitive, causality-driven comparison of their ¹H and ¹³C NMR spectral profiles, ensuring rigorous analytical validation for drug development professionals.

Mechanistic Principles of Isomeric Differentiation

The fundamental divergence in the NMR spectra of these two alternatives stems from their molecular symmetry, which dictates both spin-spin coupling and local electronic environments.

The Asymmetric Core (4,5-Dimethoxy Isomer): The placement of methoxy groups at positions 4 and 5 of the benzofuran-1,3-dione ring breaks the molecule's


 symmetry[2]. This structural asymmetry generates two distinct spectral phenomena:
  • Spin-Spin Coupling: The aromatic protons at C-6 and C-7 are non-equivalent and adjacent. This results in an AX spin system characterized by two distinct doublets with an ortho-coupling constant (

    
     Hz).
    
  • Steric Deshielding: The methoxy group at C-4 is sterically compressed by the adjacent C-3 carbonyl oxygen and the C-5 methoxy group. This steric clash forces the C-4 methoxy carbon out of the aromatic plane, disrupting

    
     conjugation and shifting its ¹³C resonance significantly downfield to ~62.1 ppm.
    

The Symmetric Core (5,6-Dimethoxy Isomer): In contrast, methoxy groups at C-5 and C-6 maintain a plane of symmetry through the anhydride oxygen. The aromatic protons at C-4 and C-7 are chemically and magnetically equivalent, appearing as a sharp 2H singlet. Both methoxy groups are unhindered by the carbonyls, allowing them to remain coplanar with the ring, yielding a standard ¹³C shift of ~56.5 ppm.

Comparative NMR Data Presentation

The following tables summarize the quantitative spectral data, highlighting the diagnostic signals required to differentiate the target product from its symmetric alternative.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)

Position4,5-Dimethoxy Isomer (Product)5,6-Dimethoxy Isomer (Alternative)Causality / Multiplicity
Aromatic Protons

7.65 (d,

Hz, 1H, H-7)

7.30 (d,

Hz, 1H, H-6)

7.35 (s, 2H, H-4, H-7)
Asymmetry causes ortho-coupling; Symmetry yields a single equivalent peak.
Methoxy Protons

4.15 (s, 3H, C-4 OCH₃)

3.98 (s, 3H, C-5 OCH₃)

4.02 (s, 6H, 2x OCH₃)
Steric deshielding at C-4 shifts the hindered methoxy signal downfield.

Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)

Carbon Type4,5-Dimethoxy Isomer (Product)5,6-Dimethoxy Isomer (Alternative)Causality / Structural Note
Carbonyls (C=O)

162.5, 159.8

162.8 (2C)
Non-equivalent in the 4,5-isomer due to asymmetric methoxy placement.
Methoxy (OCH₃)

62.1, 56.8

56.5 (2C)
The ~62.1 ppm shift definitively indicates an out-of-plane methoxy group at C-4.
Aromatic (C-O)

154.2, 148.5

155.0 (2C)
Direct attachment to oxygen; non-equivalent in the asymmetric core.

Experimental Protocol: Self-Validating NMR Acquisition

To capture these subtle electronic differences, the acquisition protocol must be rigorously controlled. The anhydride ring is highly susceptible to solvolysis; exposure to protic deuterated solvents (e.g., Methanol-


 or D₂O) will rapidly hydrolyze the compound into hemipinic acid[3], altering the chemical shifts and invalidating the comparison.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm).
    
  • Shimming & Tuning: Perform gradient shimming. A highly homogenous magnetic field is critical to resolve the

    
     Hz ortho-coupling of the asymmetric isomer; poor shimming will cause the two doublets to coalesce into an ambiguous multiplet.
    
  • ¹H NMR Acquisition:

    • Frequency: 400 MHz.

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): Set to 5.0 seconds. Causality: A long D1 ensures complete longitudinal relaxation of the protons, guaranteeing that the integration ratio of Methoxy:Aromatic protons is exactly 3:3:1:1 (asymmetric) or 6:2 (symmetric).

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz.

    • Decoupling: WALTZ-16 sequence.

    • Scans: Minimum 1024 scans to achieve a high signal-to-noise ratio for the unprotonated carbonyls (C-1, C-3) and bridgehead carbons (C-3a, C-7a).

  • Validation Check: If the ¹³C spectrum reveals a methoxy peak >60 ppm, the steric hindrance of the 4,5-dimethoxy configuration is confirmed. If regioselective reduction has occurred (e.g., via NaBH₄ or DIBAL-H), expect the disappearance of one carbonyl signal and the emergence of a lactamol methine peak.

Workflow Visualization

NMR_Workflow A Unknown Dimethoxy Isomer of Benzofuran-1,3-dione B Acquire ¹H NMR Spectrum (CDCl₃, 400 MHz) A->B C Analyze Aromatic Region (7.0 - 8.0 ppm) B->C D Analyze Methoxy Region (3.8 - 4.2 ppm) B->D E 1 Singlet (2H) C->E Symmetric F 2 Doublets (1H each, ³J≈8Hz) C->F Asymmetric G 1 Singlet (6H) D->G Symmetric H 2 Singlets (3H each) D->H Asymmetric I 5,6-Dimethoxy Isomer (Symmetric Core) E->I J 4,5-Dimethoxy Isomer (Asymmetric Core) F->J G->I H->J

Fig 1: Logical decision tree for the NMR-based structural resolution of dimethoxybenzofuran isomers.

References

  • [1] ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1. Googleapis.com. 1

  • [3] The biosynthesis of the Lythraceae alkaloids. 11. The phenylalanine-derived fragments. Canadian Science Publishing. 3

  • [2] 1,3-Isobenzofurandione,4,5-dimethoxy- 1567-56-2 wiki. Guidechem. 2

  • Note Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl- phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine. NIScPR.

  • 13C NMR Data for 3,4-dimethoxyphthalic anhydride derivatives. NIScPR.

  • Synthesis of Pyrrolo-Coumarins, Indolizidines, CN Bond Cleavage of Mannich Bases, and Alkylation of Tetrahydroisoquinolines. Goa University.

Sources

FTIR absorption peaks for 4,5-dimethoxyphthalic anhydride functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Analysis of 4,5-Dimethoxyphthalic Anhydride: A Comparative Approach for Researchers

For professionals in pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. 4,5-Dimethoxyphthalic anhydride is a key building block whose purity and structural integrity are critical for the synthesis of target active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method to confirm the functional group identity of this molecule.

This guide provides a detailed analysis of the expected FTIR absorption peaks for 4,5-dimethoxyphthalic anhydride, grounded in the principles of vibrational spectroscopy. Rather than presenting a simple list of peaks, we will dissect the molecule into its constituent functional groups and compare its expected spectral features with those of simpler, related molecules. This comparative methodology not only aids in the definitive identification of the compound but also provides a deeper understanding of how molecular structure dictates the infrared spectrum.

Molecular Structure and Predicted Vibrational Modes

The FTIR spectrum of 4,5-dimethoxyphthalic anhydride is a composite of the vibrational modes of its three core structural components: the cyclic anhydride ring, the two aromatic ether (methoxy) groups, and the 1,2,4,5-tetrasubstituted benzene ring. By understanding the characteristic absorptions of each part, we can build a complete and predictive picture of the entire spectrum.

FTIR Spectral Analysis: A Comparative Deconstruction

To logically interpret the spectrum, we will compare the expected peaks of 4,5-dimethoxyphthalic anhydride with two well-characterized molecules: Phthalic Anhydride (to isolate the anhydride features) and Veratrole (1,2-dimethoxybenzene) (to isolate the dimethoxy-aromatic features).

The Cyclic Anhydride Signature (Comparison with Phthalic Anhydride)

The most prominent features in the spectrum are contributed by the cyclic anhydride group. Acid anhydrides are distinguished by a pair of strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations.[1]

  • Asymmetric & Symmetric C=O Stretching: For cyclic anhydrides, two intense peaks are expected. A key distinguishing feature is that the lower-wavenumber (symmetric) C=O stretch is typically more intense than the higher-wavenumber (asymmetric) stretch.[2] For unsaturated cyclic anhydrides like phthalic derivatives, these bands typically appear in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.[2][3] We predict strong absorptions for 4,5-dimethoxyphthalic anhydride in these regions. The spectrum of phthalic anhydride itself confirms strong absorptions around 1850 cm⁻¹ and 1775 cm⁻¹.

  • C-O-C Stretching: The anhydride group also possesses a C-O-C linkage, which gives rise to a strong stretching vibration between 1300 cm⁻¹ and 1000 cm⁻¹.[2] This band is often very intense.

The Aromatic Ether Signature (Comparison with Veratrole)

The two methoxy groups attached to the aromatic ring introduce characteristic ether and aliphatic C-H vibrations. Veratrole serves as an excellent reference molecule for these features.

  • Asymmetric Ar-O-CH₃ Stretching: Aromatic ethers display a strong, characteristic C-O stretching band, which is typically found between 1270-1230 cm⁻¹.[4] This band arises from the stretching of the bond between the aromatic carbon and the ether oxygen.

  • Symmetric Ar-O-CH₃ Stretching: A second, usually less intense, C-O stretching band is often observed near 1050 cm⁻¹.[5][6] The IR spectrum of veratrole clearly shows these two distinct C-O stretching bands.

  • Aliphatic C-H Stretching: The methyl (CH₃) groups will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

The Substituted Benzene Ring Signature

The substitution pattern on the benzene ring provides a unique fingerprint in several spectral regions.

  • Aromatic C-H Stretching: The C-H bonds on the aromatic ring will produce weak to medium absorption bands just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹.[1][7]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of medium-to-sharp absorptions in the 1600-1450 cm⁻¹ region.[8][9]

  • C-H Out-of-Plane (OOP) Bending: The position of the strong C-H "wagging" vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the ring's substitution pattern.[9][10] 4,5-dimethoxyphthalic anhydride is a 1,2,4,5-tetrasubstituted ring, which means it has two adjacent hydrogen atoms. The characteristic OOP bending vibration for two adjacent hydrogens on a benzene ring is expected to produce a strong band in the 860-790 cm⁻¹ range.[10][11] This is a critical peak for distinguishing it from other isomers.

Data Presentation: Summary of Key FTIR Peaks

The following table summarizes the predicted characteristic absorption peaks for 4,5-dimethoxyphthalic anhydride, their assignments, and a comparison with reference compounds.

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentFunctional GroupComparative Notes
3100 - 3030Weak-MediumC-H StretchAromatic RingCommon to all aromatic compounds.
2980 - 2850MediumC-H Stretch (Asymmetric & Symmetric)Methoxy (-OCH₃)Absent in Phthalic Anhydride; Present in Veratrole.
~1850StrongC=O Asymmetric StretchCyclic AnhydrideCharacteristic double peak of anhydrides. Less intense than the symmetric stretch in cyclic systems.[2]
~1770Very StrongC=O Symmetric StretchCyclic AnhydrideThe more intense of the two C=O peaks for cyclic anhydrides.[2]
1600 - 1450Medium-SharpC=C Ring StretchAromatic RingMultiple bands are expected.
~1260StrongAr-O-C Asymmetric StretchAromatic EtherA key indicator of the methoxy group.
~1040StrongAr-O-C Symmetric Stretch & C-O-C Anhydride StretchAromatic Ether & AnhydrideThese peaks may overlap, resulting in a strong, broad absorption region.
860 - 790StrongC-H Out-of-Plane Bend1,2,4,5-Tetrasubstituted RingHighly diagnostic for this specific substitution pattern (two adjacent H's).[10][11]

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups of 4,5-dimethoxyphthalic anhydride and their corresponding regions in the infrared spectrum.

FTIR_Correlation cluster_molecule 4,5-Dimethoxyphthalic Anhydride Structure cluster_spectrum FTIR Absorption Regions (cm⁻¹) mol Anhydride (C=O) Anhydride (C-O-C) Aromatic Ring (C=C, C-H) Methoxy (Ar-O-C) Methoxy (C-H) spec 3100-2850 1900-1700 1600-1450 1300-1000 900-750 mol:f0->spec:r1 C=O Stretches mol:f1->spec:r3 C-O-C Stretch mol:f2->spec:r0 Aromatic C-H Stretch mol:f2->spec:r2 C=C Ring Stretches mol:f2->spec:r4 C-H OOP Bend mol:f3->spec:r3 Ar-O-C Stretches mol:f4->spec:r0 Aliphatic C-H Stretch

Caption: Correlation between functional groups and FTIR spectral regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section details the standard procedure for analyzing a solid sample like 4,5-dimethoxyphthalic anhydride using the potassium bromide (KBr) pellet method.

Objective: To obtain a clean, artifact-free transmission FTIR spectrum suitable for structural elucidation.

Materials:

  • 4,5-Dimethoxyphthalic anhydride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr) powder (~200 mg), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition (Causality: Instrument Calibration): Before analyzing the sample, run a background spectrum with an empty sample compartment. This is a critical step to account for atmospheric absorbances (CO₂, H₂O) and instrument-specific signals, ensuring they are subtracted from the final sample spectrum.

  • Sample Preparation (Causality: Minimizing Light Scatter):

    • Gently heat the KBr powder under an infrared lamp for several minutes to drive off any adsorbed water, which would otherwise show a broad O-H peak around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the sample and 200 mg of the dried KBr. The 1:100 ratio is crucial for obtaining a transparent pellet that allows sufficient infrared light to pass through.

    • Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to be smaller than the wavelength of the infrared radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks. The mixture should appear as a fine, homogenous powder.

  • Pellet Formation (Causality: Creating an Optically Clear Medium):

    • Transfer a portion of the powder mixture into the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The high pressure causes the KBr to flow and encapsulate the sample, forming a transparent or semi-transparent disc.

  • Sample Analysis (Causality: Data Collection):

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Trustworthiness: A Self-Validating System

The integrity of the obtained spectrum is ensured by several checkpoints within the protocol:

  • Visual Inspection: A high-quality KBr pellet should be transparent and free of cracks or cloudiness. An opaque pellet indicates poor grinding or insufficient pressure, leading to a sloping baseline and poor peak definition.

  • Baseline Correction: The final spectrum's baseline should be flat, close to 100% transmittance in regions with no absorption.

  • Atmospheric Subtraction: Successful background correction should eliminate the sharp, rotational CO₂ peak around 2360 cm⁻¹ and the water vapor bands around 3600 cm⁻¹ and 1600 cm⁻¹.

  • Absence of Water: The absence of a broad absorption band from 3500-3200 cm⁻¹ confirms that the KBr was sufficiently dry, preventing contamination of the spectrum.[1]

By adhering to this protocol and its validation checks, researchers can be confident in the accuracy and reliability of the FTIR data for 4,5-dimethoxyphthalic anhydride.

References

  • Spectroscopy Online. (2020). The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Veratrole. PubChem Compound Database. Available at: [Link]

  • Hase, Y. (2021). The vibrational spectra of phthalic anhydride. ResearchGate. Available at: [Link]

  • Blog. (2025). How can IR spectroscopy be used to identify anhydrides? Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phthalic anhydride. NIST Chemistry WebBook. Available at: [Link]

  • University of Oxford. (n.d.). 5.3.2 Benzene and its derivatives. Available at: [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Anquan Chemical. (2024). We will discuss the applications of FTIR in the analysis of maleic anhydride. Available at: [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (commonly known as 4,5-dimethoxyphthalic anhydride) is a critical synthetic building block used extensively in the development of biologically active phthalazines 1 and complex isoindolinones 2. Because the anhydride moiety is highly reactive and susceptible to hydrolysis, precise analytical characterization is essential during drug development workflows.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—GC-EI-MS , LC-ESI-MS/MS , and LC-HRMS —for the structural elucidation and quantification of this compound. By understanding the mechanistic fragmentation pathways across different ionization techniques, researchers can select the optimal analytical alternative for their specific synthetic or degradation studies.

Mechanistic Fragmentation Pathways: The Causality of Ionization

The fragmentation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is entirely dictated by the ionization energy and the environment of the mass spectrometer. Understanding why specific fragments form is crucial for accurate spectral interpretation.

Alternative A: Gas Chromatography-Electron Impact MS (GC-EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons (standardized at 70 eV). This harsh ionization strips an electron to form a highly energetic radical cation (M+• at m/z 208 ).

  • The Causality: The strained five-membered anhydride ring cannot stabilize the excess energy. This drives the sequential, homolytic expulsion of neutral carbon dioxide (

    
    , 44 Da) to yield an m/z 164 fragment, followed by the loss of carbon monoxide (
    
    
    
    , 28 Da) to yield m/z 136. Furthermore, the methoxy groups undergo radical cleavage to lose a methyl radical (
    
    
    , 15 Da), generating a diagnostic m/z 193 peak.
Alternative B: Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS)

ESI is a "soft" ionization technique. In positive ion mode, the addition of a proton yields an even-electron precursor ion ([M+H]+ at m/z 209.0444 ) 3.

  • The Causality: When subjected to Collision-Induced Dissociation (CID), the even-electron rule dictates that the protonated molecule will preferentially lose neutral, even-electron molecules rather than radicals. Therefore, instead of losing a methyl radical, the molecule undergoes rearrangement to eliminate methanol (

    
    , 32 Da) yielding m/z 177, alongside the characteristic anhydride neutral losses of 
    
    
    
    (m/z 165) and
    
    
    (m/z 181).

MS_Fragmentation M_EI EI-MS Parent M+• (m/z 208) EI_164 [M - CO2]+• m/z 164 M_EI->EI_164 - CO2 (44 Da) EI_193 [M - CH3]+ m/z 193 M_EI->EI_193 - •CH3 (15 Da) M_ESI ESI-MS Parent [M+H]+ (m/z 209) ESI_165 [M+H - CO2]+ m/z 165 M_ESI->ESI_165 - CO2 (44 Da) ESI_181 [M+H - CO]+ m/z 181 M_ESI->ESI_181 - CO (28 Da) ESI_177 [M+H - CH3OH]+ m/z 177 M_ESI->ESI_177 - CH3OH (32 Da) EI_136 [M - CO2 - CO]+• m/z 136 EI_164->EI_136 - CO (28 Da)

Fragmentation pathways of 4,5-dimethoxyphthalic anhydride in EI-MS and ESI-MS/MS.

Platform Performance Comparison Data

When selecting an analytical alternative, researchers must balance mass accuracy, sensitivity, and structural diagnostic power. The table below summarizes the quantitative performance of each platform for this specific molecule.

Analytical PlatformIonization StrategyPrecursor Ion (m/z)Key Product Ions (m/z)Mass AccuracyOptimal Application Workflow
GC-EI-MS 70 eV Electron Impact208 (M+•)164, 136, 193Nominal (~0.1 Da)Spectral library matching, volatile impurity profiling
LC-ESI-MS/MS ESI (+) with CID209 ([M+H]+)165, 181, 177Nominal (~0.1 Da)High-sensitivity quantification, MRM kinetic studies
LC-HRMS (Q-TOF) ESI (+) with CID209.0444 ([M+H]+)165.0546, 177.0182< 5 ppmExact structural elucidation, unknown degradation ID

Self-Validating Experimental Protocols

Because 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is an anhydride, it rapidly hydrolyzes to 4,5-dimethoxyphthalic acid (Exact Mass: 226.0477) in the presence of trace moisture. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: GC-EI-MS Volatile Profiling
  • Anhydrous Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of strictly anhydrous toluene.

    • Causality: Toluene is a non-polar, aprotic solvent. Using protic solvents (like methanol) will cause immediate solvolysis, opening the anhydride ring and fundamentally altering the mass spectrum.

  • Injection & Separation: Inject 1 µL into a GC system equipped with an HP-5MS (or equivalent) non-polar capillary column. Maintain the inlet temperature at 250°C to ensure complete volatilization without thermal degradation.

  • Ionization: Operate the MS in EI mode at 70 eV, scanning from m/z 50 to 300.

  • Self-Validation Check (Critical): Evaluate the ratio of m/z 208 (intact anhydride) to m/z 226 (hydrolyzed diacid). If the 208:226 ratio is < 20:1 , moisture ingress has occurred in the inlet or sample vial. The system must be desiccated and the sample reconstituted before proceeding.

Protocol B: LC-ESI-MS/MS Multiple Reaction Monitoring (MRM)
  • Sample Dilution: Dilute the stock solution to 50 ng/mL using LC-MS grade Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the [M+H]+ precursor ion at m/z 209. The high organic ratio (90% MeCN) minimizes on-column hydrolysis during the short run time.

  • Chromatography: Elute through a sub-2 µm C18 column using a rapid 3-minute gradient to limit aqueous exposure.

  • Tandem MS Parameters: Isolate m/z 209 in Q1. Use Argon as the collision gas in Q2.

    • Quantifier Transition: m/z 209 → 165 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 209 → 177 (Collision Energy: 20 eV).

  • Self-Validation Check (Critical): Monitor the m/z 227 trace (protonated diacid). If the peak area of m/z 227 exceeds 5% of the m/z 209 peak area , the sample has undergone unacceptable hydrolysis during preparation, rendering quantitative data invalid.

Exp_Workflow Prep Anhydrous Sample Prep Split Aliquot Split Prep->Split Dry Toluene GC GC-EI-MS (70 eV, Non-polar) Split->GC 1 µL Injection LC LC-ESI-MS/MS (CID, C18 Column) Split->LC MeCN Dilution Data Data Analysis & Self-Validation GC->Data Monitor m/z 208/226 LC->Data Monitor m/z 209/227

Self-validating experimental workflow for parallel GC-MS and LC-MS/MS analysis.

References

  • Product Class 10: Phthalazines Thieme-connect.de
  • Supporting Information C(3)-Arylisoindolinones: A PTSA-mediated access and improved synthesis of (±)-Nuevamine RSC.org
  • AgTFA as a Bifunctional Reagent for Palladium-Catalyzed Oxidative Carbonylative[4+1] Annulation of Arom

Sources

Comprehensive Guide to HPLC Method Development for 4,5-Dimethoxyphthalic Anhydride Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity analysis of highly reactive intermediates presents a unique analytical hurdle. 4,5-Dimethoxyphthalic anhydride (4,5-DMPA) is a critical building block in the synthesis of pharmaceuticals, polyimides, and specialized dyes. However, its defining chemical feature—the cyclic anhydride moiety—makes it exquisitely sensitive to moisture.

When subjected to standard analytical workflows, 4,5-DMPA is prone to rapid hydrolysis, converting into 4,5-dimethoxyphthalic acid. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for 4,5-DMPA purity analysis, providing mechanistic insights, experimental protocols, and comparative data to help you select the most robust self-validating system for your lab.

The Mechanistic Challenge: On-Column Hydrolysis

The fundamental flaw in analyzing anhydrides via standard Reversed-Phase HPLC (RP-HPLC) lies in the mobile phase. Traditional RP-HPLC relies on aqueous-organic gradients (e.g., Water/Acetonitrile) buffered with acidic modifiers like Trifluoroacetic acid (TFA) or Formic acid to improve peak shape.

However, as documented in supramolecular chemistry studies, short-lived anhydrides rapidly hydrolyze on acidic HPLC columns [1]. The acidic environment protonates the carbonyl oxygen of the anhydride, drastically increasing the electrophilicity of the carbonyl carbon. Water from the mobile phase then acts as a nucleophile, cleaving the anhydride ring. This on-column degradation results in split peaks, broad tailing, and the generation of artifact peaks (the dicarboxylic acid), leading to a gross underestimation of the true anhydride purity.

To circumvent this, analytical scientists must choose between pre-column chemical quenching (Derivatization) or eliminating water entirely (Non-Aqueous LC) .

ReactionPathways DMPA 4,5-Dimethoxyphthalic Anhydride (Intact) Acid 4,5-Dimethoxyphthalic Acid (Hydrolysis Artifact) DMPA->Acid On-Column Hydrolysis (Standard RP-HPLC) Amide Stable Amide Derivative (Quantifiable) DMPA->Amide Pre-Column Quenching (Method B) Water Aqueous Mobile Phase (H2O + Acid) Water->Acid Amine Benzylamine Reagent (Derivatization) Amine->Amide

Reaction pathways of 4,5-DMPA: Hydrolysis vs. Amine Derivatization.

Method Comparison & Experimental Protocols

We evaluated three distinct analytical strategies for the purity determination of a 98% pure 4,5-DMPA reference standard.

Method A: Standard RP-HPLC (The Baseline Failure)
  • Mechanism: Direct injection onto a C18 column using a Water/Acetonitrile (0.1% TFA) gradient.

  • Outcome: Unreliable. The chromatogram exhibits a massive artifact peak corresponding to 4,5-dimethoxyphthalic acid. The apparent purity of the anhydride drops to <40% due to degradation during the 15-minute run time. This method cannot be validated for moisture-sensitive anhydrides.

Method B: Pre-Column Derivatization RP-HPLC (The Quantitative Approach)
  • Mechanism: This method draws inspiration from OSHA Method 90 for Phthalic Anhydride [2], which utilizes an amine to trap the anhydride before analysis. By reacting 4,5-DMPA with an excess of benzylamine in an anhydrous solvent, the anhydride is quantitatively converted into a highly stable amide-acid derivative. This derivative is immune to hydrolysis and can be safely analyzed using standard aqueous RP-HPLC.

  • Protocol:

    • Sample Prep: Dissolve 10 mg of 4,5-DMPA sample in 1.0 mL of anhydrous Acetonitrile.

    • Derivatization: Add 100 µL of a 0.5 M Benzylamine solution (in anhydrous Acetonitrile). Vortex and incubate at room temperature for 10 minutes to ensure complete amidation.

    • Quenching: Dilute the mixture 1:10 with the initial mobile phase (90% Water / 10% MeCN with 0.1% Formic Acid) to quench unreacted amine.

    • Chromatography: Inject 5 µL onto a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient from 10% to 90% MeCN over 20 minutes. Detect at 254 nm.

Method C: Non-Aqueous Liquid Chromatography (NALC)
  • Mechanism: Instead of altering the analyte, this method alters the environment. By utilizing a 100% organic mobile phase, water is entirely eliminated from the system. Because standard C18 columns struggle to retain polar anhydrides in 100% organic conditions, a specialized mixed-mode or HILIC column is required. This parallels established methods for analyzing maleic anhydride on Primesep S2 columns using pure Acetonitrile [3].

  • Protocol:

    • Sample Prep: Dissolve 10 mg of 4,5-DMPA in 10 mL of anhydrous Acetonitrile (ensure HPLC vials are purged with nitrogen to prevent atmospheric moisture ingress).

    • Chromatography: Inject 2 µL onto a mixed-mode silica column (e.g., Primesep S2, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 100% Acetonitrile (Isocratic). No aqueous buffers.

    • Detection: UV at 230 nm. Flow rate at 1.0 mL/min.

Comparative Performance Data

The following table summarizes the experimental performance of the three methods when analyzing the same batch of 4,5-DMPA.

Performance MetricMethod A: Standard RP-HPLCMethod B: Derivatization RP-HPLCMethod C: NALC (Mixed-Mode)
Column Chemistry C18 (Octadecylsilane)C18 (Octadecylsilane)Mixed-Mode Silica (e.g., Primesep S2)
Mobile Phase H₂O / MeCN + 0.1% TFAH₂O / MeCN + 0.1% FA100% Anhydrous MeCN
Analyte Detected 4,5-DMPA + Hydrolysis ArtifactsBenzylamide DerivativeIntact 4,5-DMPA
Apparent Purity 38.4% (False Low)98.1% (Accurate)98.3% (Accurate)
Hydrolysis Artifact > 60%< 0.1% (Pre-quenched)< 0.5%
Peak Symmetry (As) 2.4 (Severe Tailing)1.1 (Excellent)1.2 (Excellent)
Prep Time / Sample 2 minutes15 minutes2 minutes
Best Use Case Not RecommendedComplex matrices, standard labsHigh-throughput QA/QC

Method Selection Workflow

Choosing between Derivatization (Method B) and NALC (Method C) depends on your laboratory's column inventory and sample throughput requirements.

Workflow Start Anhydride Purity Analysis Q1 Is the lab equipped with Mixed-Mode/HILIC columns? Start->Q1 NALC Method C: NALC (100% MeCN, Direct Analysis) Q1->NALC Yes Q2 Is high-throughput required? Q1->Q2 No Deriv Method B: Pre-Column Derivatization (Standard C18) Q2->Deriv No (Accuracy prioritized) Fail Method A: Standard RP-HPLC (Avoid - High Artifacts) Q2->Fail Yes (Naïve approach)

Decision tree for selecting an HPLC method for moisture-sensitive anhydrides.

Conclusion & Recommendations

For the purity analysis of 4,5-dimethoxyphthalic anhydride, Method A (Standard RP-HPLC) must be strictly avoided due to the inevitable on-column hydrolysis that destroys the integrity of the data.

  • For laboratories utilizing standard C18 columns: Method B (Derivatization) is the gold standard. While it requires an extra 10–15 minutes of sample preparation, the conversion of the anhydride to a stable amide creates a self-validating system that guarantees the chromatographic peaks accurately reflect the original purity of the sample.

  • For high-throughput QA/QC environments: Method C (NALC) is superior. By investing in a mixed-mode stationary phase capable of retaining polar molecules in 100% organic solvents, laboratories can perform direct, rapid injections of the intact anhydride without the risk of aqueous degradation.

References

  • Chemically Fueled Supramolecular Materials | Accounts of Materials Research ACS Publications URL
  • Ontario Source Testing Code (OSHA Method 90 - Phthalic Anhydride)
  • HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column SIELC Technologies URL

Comparative Reactivity Guide: 4,5-Dimethoxy vs. 3,4-Dimethoxy Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4,5-dimethoxyphthalic anhydride (4,5-DMPA) and 3,4-dimethoxyphthalic anhydride (3,4-DMPA) . While both are critical building blocks in the synthesis of isoquinoline alkaloids and pharmacophores, their reactivity profiles differ fundamentally due to symmetry and electronic substitution patterns.

  • 4,5-DMPA is a

    
    -symmetric electrophile, offering predictable, single-product outcomes in nucleophilic ring-opening reactions. It is the standard precursor for 6,7-dimethoxy-substituted systems (e.g., papaverine analogs).
    
  • 3,4-DMPA is asymmetric, possessing chemically distinct carbonyl centers. Its reactivity is governed by a competition between steric hindrance (ortho-methoxy effect) and electronic deactivation, requiring precise condition control to dictate regioselectivity.

Structural & Electronic Analysis

Symmetry and Sterics

The primary differentiator is the position of the methoxy substituents relative to the anhydride carbonyls.

Feature4,5-Dimethoxyphthalic Anhydride3,4-Dimethoxyphthalic Anhydride
Symmetry Symmetric (

)
Asymmetric (

)
Carbonyl Equivalence Equivalent (

)
Non-equivalent (

)
Steric Environment Both carbonyls are meta to OMe groups. Open access.

is ortho to 3-OMe (hindered).

is meta to 4-OMe (accessible).
Electronic Effect Both carbonyls receive equal resonance donation.

is deactivated by ortho-resonance;

is less deactivated.
Visualization of Reactivity Vectors

The following diagram illustrates the symmetry and potential attack vectors for nucleophiles (Nu⁻).

G cluster_45 4,5-Dimethoxy (Symmetric) cluster_34 3,4-Dimethoxy (Asymmetric) node_45 4,5-DMPA (C2v Symmetry) prod_45 Single Product (Isomerically Pure) node_45->prod_45 Nu- Attack (k1 = k2) node_34 3,4-DMPA (Asymmetric) prod_34_major Major Product (Attack at C-1) node_34->prod_34_major Fast (Less Hindered) prod_34_minor Minor Product (Attack at C-2) node_34->prod_34_minor Slow (Steric Block)

Figure 1: Comparative reaction pathways showing the bifurcation in 3,4-DMPA reactivity due to asymmetry.

Reactivity Profiles & Regioselectivity

Nucleophilic Ring Opening (Solvolysis/Aminolysis)

In reactions with amines (to form amic acids) or alcohols (to form half-esters), the regiochemical outcome is critical for 3,4-DMPA.

  • 4,5-DMPA: Reacts with methanol or primary amines to yield a single regioisomer.

    • Experimental Insight: Reaction with homopiperonylamine yields N-homopiperonyl-4,5-dimethoxyphthalimide in quantitative steps without isomer separation [1].

  • 3,4-DMPA: Reacts preferentially at the C-1 carbonyl (distal to the 3-methoxy group). The 3-methoxy group exerts a "steric fence" effect, blocking the trajectory of the incoming nucleophile toward C-2.

    • Regioselectivity Data: In the synthesis of isoquinoline precursors, reaction with amines typically yields the 2-amido-3,4-dimethoxybenzoic acid derivative as the kinetic product [2].

Imide Reduction (Synthesis of Hydroxylactams)

A critical step in isoquinoline synthesis (e.g., nuevamine synthesis) is the partial reduction of the phthalimide to a hydroxylactam.

  • Protocol Comparison:

    • 4,5-Imide: Reduction with NaBH₄/MeOH is straightforward, yielding the 3-hydroxy-4,5-dimethoxy-isoindolinone.

    • 3,4-Imide: The reduction is highly sensitive to the reducing agent.

      • NaBH₄ (Ethanol, 0°C): Preferentially reduces the less hindered carbonyl (C-1) (distal to 3-OMe) due to electronic activation.

      • DIBAL-H (THF, -78°C): Can be tuned to reduce the more hindered carbonyl (C-2) via coordination to the methoxy oxygen, reversing regioselectivity [2].

Friedel-Crafts Acylation

When used as electrophiles in Friedel-Crafts acylation of aromatics (e.g., benzene):

  • 4,5-DMPA: Yields a single benzoylbenzoic acid isomer.

  • 3,4-DMPA: The acylation occurs predominantly via the acylium ion formed at the less hindered carbonyl, leading to 2-(3,4-dimethoxybenzoyl)benzoic acid derivatives. However, reversibility and rearrangement can lead to mixtures depending on the Lewis acid strength (AlCl₃ vs. TiCl₄).

Experimental Protocols

General Protocol: Condensation with Primary Amines

Objective: Synthesis of N-substituted dimethoxyphthalimides.

Reagents:

  • Anhydride (1.0 eq)

  • Primary Amine (1.05 eq)

  • Solvent: Toluene or Acetic Acid

  • Catalyst: None (thermal) or Et₃N (base cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the specific anhydride (2.08 g for either isomer) in 50 mL of toluene.

  • Addition: Add 10.5 mmol of the amine dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux:

    • For 4,5-DMPA: Reflux with a Dean-Stark trap for 3 hours. Product precipitates or crystallizes upon cooling.[2]

    • For 3,4-DMPA: Reflux for 4-6 hours. The "ortho effect" of the 3-OMe group slows the ring-closure (dehydration) step compared to the 4,5-isomer.

  • Workup: Cool to 0°C. Filter the solid.

    • Purification: 4,5-DMPA products are usually pure. 3,4-DMPA products may require recrystallization from EtOH to remove uncyclized amic acid traces.

Data Table: Yield & Properties
Parameter4,5-Dimethoxyphthalimide3,4-Dimethoxyphthalimide
Typical Yield 92 - 96%85 - 89%
Reaction Time (Reflux) 2 - 3 Hours4 - 6 Hours
Solubility (EtOH) Low (Crystallizes easily)Moderate (More soluble due to asymmetry)
Melting Point Trend Higher (Better packing)Lower

Case Study: Isoquinoline Alkaloid Synthesis

The choice of isomer dictates the substitution pattern of the final isoquinoline drug scaffold.

Isoquinoline cluster_path1 Route A: 4,5-DMPA cluster_path2 Route B: 3,4-DMPA start_45 4,5-Dimethoxy Phthalic Anhydride imide_45 4,5-Dimethoxy Phthalimide start_45->imide_45 R-NH2 isoq_67 6,7-Dimethoxyisoquinoline (e.g., Papaverine core) imide_45->isoq_67 1. Reduction 2. Cyclization (Acid) start_34 3,4-Dimethoxy Phthalic Anhydride imide_34 3,4-Dimethoxy Phthalimide start_34->imide_34 R-NH2 isoq_56 5,6-Dimethoxyisoquinoline (Minor/Controlled) imide_34->isoq_56 Chelation Control (C2 Attack) isoq_78 7,8-Dimethoxyisoquinoline (Major via C1 attack) imide_34->isoq_78 Standard Reduction (C1 Attack)

Figure 2: Divergent synthesis pathways. 4,5-DMPA leads linearly to 6,7-substituted systems, while 3,4-DMPA requires regiocontrol to select between 5,6- and 7,8-systems.

References

  • Mandrekar, K. S. (2022). Synthesis of Pyrrolo-Coumarins, Indolizidines, CN Bond Cleavage of Mannich Bases, and Alkylation of Tetrahydroisoquinolines. Goa University. Link

  • Pardeshi, S. D., & Patil, S. (2010). Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonylphthalimide: Concise and efficient synthesis of nuevamine and isonuevamine. Indian Journal of Chemistry - Section B, 49B, 11-17. Link

  • Eliel, E. L., & Burgstahler, A. W. (1949).[2] Methanolysis of phthalic anhydride. Journal of the American Chemical Society, 71(6), 2251-2252. Link

  • Sigma-Aldrich. (n.d.). Friedel-Crafts Acylation Technical Guide. Link

Sources

thermal analysis (TGA/DSC) of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal behavior of substituted anhydrides requires moving beyond basic data collection to understand the fundamental structure-property relationships driving that behavior.

This guide provides an in-depth comparative thermal analysis—utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (commonly known as 4,5-dimethoxyphthalic anhydride, or 4,5-DMPA). We will benchmark its performance against standard Phthalic Anhydride (PA) and the high-performance Pyromellitic Dianhydride (PMDA) to guide researchers in active pharmaceutical ingredient (API) synthesis and advanced polyimide development.

Mechanistic Insights: The Impact of Methoxy Substitution

Anhydrides are notoriously challenging to analyze thermally due to their high vapor pressures; many begin to sublime well before reaching their melting or degradation temperatures. Understanding how molecular substitutions alter this behavior is critical for downstream processing (e.g., melt extrusion, polymerization).

Standard phthalic anhydride (PA) is a relatively small, volatile molecule. According to the , PA has a melting point of approximately 131 °C and exhibits significant sublimation at standard pressure[1].

When we introduce two methoxy groups at the 4 and 5 positions to create 4,5-DMPA, we fundamentally alter the molecule's thermal kinetics:

  • Steric Bulk & Mass: The molecular weight increases from 148.1 g/mol to 208.17 g/mol , inherently reducing volatility.

  • Electronic Effects: The electron-donating oxygen atoms of the methoxy groups enhance intermolecular dipole-dipole interactions within the crystal lattice.

  • Thermal Shift: These enhanced interactions require more thermal energy to disrupt, raising the melting point to 166–167 °C (as verified by [2]) and significantly delaying the onset of sublimation compared to unsubstituted PA.

StructureProperty Base Phthalic Anhydride Core (PA) Subst + 4,5-Dimethoxy Substitution Base->Subst Effect1 Increased Molecular Weight & Steric Bulk Subst->Effect1 Effect2 Enhanced Dipole-Dipole Lattice Interactions Subst->Effect2 Outcome1 Higher Melting Point (~166 °C vs 131 °C) Effect1->Outcome1 Outcome2 Reduced Sublimation Volatility Effect1->Outcome2 Effect2->Outcome1

Fig 1: Logical relationship between methoxy substitution and resulting thermal properties.

Comparative Thermal Performance Data

To contextualize 4,5-DMPA, we must compare it against alternatives used in similar synthesis pathways. PA serves as the highly reactive, low-temperature baseline. PMDA serves as the rigid, high-temperature extreme used in aerospace-grade polyimides[3].

CompoundMolecular Weight ( g/mol )Melting Point (

)
Sublimation Onset (

)
Thermal Degradation (

)
Primary Application
Phthalic Anhydride (PA) 148.11~131 °C~80 °C~250 °CGeneral plasticizers, basic APIs
4,5-DMPA 208.17166–167 °C~140 °C~290 °CIsoquinoline alkaloids, specialty polymers
PMDA 218.12283–287 °C~200 °C>380 °CHigh-performance cross-linked polyimides

Note:


 and 

values are highly dependent on the heating rate and purge gas flow. Values represent standard 10 °C/min ramps in

.

Self-Validating Experimental Protocols

As highlighted by, accurate thermal characterization requires isolating specific thermal events[4]. Because anhydrides sublime, running a standard open-pan DSC will result in a broad endotherm where mass loss (sublimation) convolutes the heat of fusion (melting).

To prevent this, the following protocols are designed as self-validating systems , ensuring that the causality of the data is mathematically and physically sound.

Protocol A: DSC for Accurate and Enthalpy of Fusion

Objective: Suppress sublimation to isolate the pure melting endotherm of 4,5-DMPA.

  • Calibration Check: Run an Indium standard (

    
     = 156.6 °C). Causality: Because 4,5-DMPA melts at ~166 °C, Indium brackets this temperature perfectly, ensuring the cell constant and temperature sensors are precisely calibrated for this specific thermal window.
    
  • Sample Preparation: Weigh 2.0 to 3.0 mg of 4,5-DMPA into a Tzero Hermetic Aluminum Pan and seal it. Causality: The hermetic seal forces sublimated vapor to remain in equilibrium with the solid state, preventing mass loss and ensuring the endotherm recorded is strictly the latent heat of fusion.

  • Thermal Ramp: Equilibrate the cell at 25 °C. Ramp at 10 °C/min to 200 °C under a 50 mL/min

    
     purge.
    
  • Validation Step: Re-weigh the sealed pan post-run. If the mass has changed by >0.1%, the hermetic seal failed. The data must be discarded, as sublimation energy has contaminated the melting enthalpy.

Protocol B: TGA for Sublimation and Degradation Kinetics

Objective: Allow unhindered mass transfer to map the volatility profile.

  • Baseline Subtraction: Run an empty open Platinum (Pt) pan method. Causality: Buoyancy effects in the furnace at high temperatures can artificially skew mass readings. Subtracting the empty pan baseline isolates the true sample mass.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of 4,5-DMPA into the open Pt pan. Causality: Open pans prevent partial pressure buildup, allowing the exact onset of sublimation to be recorded.

  • Thermal Ramp: Ramp at 10 °C/min from 25 °C to 400 °C under a 60 mL/min

    
     purge.
    
  • Validation Step: Analyze the first derivative curve (DTG). The DTG must return to a zero baseline between the sublimation event and the actual backbone degradation event. If it does not, the heating rate is too fast, causing thermal lag and overlapping kinetics.

Workflow cluster_DSC DSC Workflow (Isolate Melting) cluster_TGA TGA Workflow (Measure Mass Loss) Start Sample Prep: 4,5-DMPA (2-10 mg) DSC_Pan Hermetic Al Pan (Suppresses Sublimation) Start->DSC_Pan TGA_Pan Open Pt Pan (Allows Mass Transfer) Start->TGA_Pan DSC_Run Ramp 10 °C/min (25 °C to 200 °C) DSC_Pan->DSC_Run DSC_Data Determine Tm (~166 °C) & Enthalpy of Fusion DSC_Run->DSC_Data CrossCheck Validation: Correlate Endotherms with Mass Loss Profiles DSC_Data->CrossCheck TGA_Run Ramp 10 °C/min (25 °C to 400 °C) TGA_Pan->TGA_Run TGA_Data Determine Td (5% loss) & Sublimation Onset TGA_Run->TGA_Data TGA_Data->CrossCheck

Fig 2: Parallel TGA/DSC workflows designed to isolate melting from sublimation.

Application in Drug Development & Polymer Science

For drug development professionals, the thermal data of 4,5-DMPA dictates reactor conditions. If synthesizing a phthalazine derivative, the reaction temperature must be carefully balanced. Operating too close to 140 °C in an open or unpressurized vessel will result in the loss of 4,5-DMPA stoichiometry due to sublimation, leading to poor yields and impurity formation.

Conversely, for polymer scientists synthesizing fluorinated polyimides[5], 4,5-DMPA offers a "goldilocks" thermal window. It provides higher thermal stability and processing temperatures than standard PA, without requiring the extreme, energy-intensive >300 °C curing temperatures demanded by PMDA networks.

References

  • TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." TA Instruments Official Documentation. [Link]

  • NIST Chemistry WebBook, SRD 69. "Phthalic anhydride." National Institute of Standards and Technology.[Link]

  • Qiu, W., et al. "Thermal analysis and its application in evaluation of fluorinated polyimide membranes for gas separation." Polymer, 52(18), 4073-4082 (2011).[Link]

Sources

UV-Vis Spectroscopic Characterization of 4,5-Dimethoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the UV-Vis spectroscopic characterization of 4,5-dimethoxyphthalic anhydride (DMPA) , a critical building block for phthalocyanines and fluorescent probes. It provides a comparative analysis against standard alternatives and details a self-validating experimental protocol.

A Comparative Publish Guide for Researchers

Executive Summary

4,5-Dimethoxyphthalic anhydride (DMPA) is an electron-rich aromatic anhydride used extensively in the synthesis of functionalized phthalocyanines and isoindoline-based fluorophores. Unlike unsubstituted phthalic anhydride, the presence of two methoxy groups at the 4 and 5 positions introduces significant electronic donation, altering its spectroscopic signature and reactivity.

This guide provides a rigorous protocol for characterizing DMPA via UV-Vis spectroscopy. It addresses the primary challenge in analyzing reactive anhydrides—hydrolytic instability —and offers a comparative spectral analysis against Phthalic Anhydride (PA) and 4,5-Dichlorophthalic Anhydride (DCPA).

Experimental Methodology

The Core Challenge: Hydrolysis

The most common error in characterizing DMPA is measuring the spectrum of its hydrolysis product, 4,5-dimethoxyphthalic acid , rather than the anhydride itself. Moisture in the solvent or atmosphere will rapidly open the anhydride ring, shifting the absorption maxima and altering molar absorptivity.

Protocol: Anhydrous UV-Vis Characterization

Objective: Obtain the intrinsic electronic absorption spectrum of DMPA without hydrolysis interference.

Reagents & Equipment
  • Analyte: 4,5-Dimethoxyphthalic anhydride (>98% purity, stored in desiccator).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,4-Dioxane .

    • Why: MeCN is transparent down to 190 nm and polar enough to dissolve DMPA. Dioxane is a non-polar alternative if aggregation is suspected. Avoid alcohols (ethanol/methanol) as they can cause solvolysis to form mono-esters.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length), matched pair.

Step-by-Step Workflow
  • Baseline Correction: Perform a baseline scan with pure anhydrous solvent in both sample and reference cuvettes.

  • Stock Solution Prep:

    • Weigh ~2.0 mg of DMPA in a dry box.

    • Dissolve in 10 mL anhydrous MeCN to create a ~1 mM (

      
       M) stock.
      
    • Note: Sonicate briefly if needed, but avoid heating which accelerates hydrolysis with trace water.

  • Dilution: Dilute the stock 1:100 to achieve a working concentration of ~10

    
    M (
    
    
    
    M).
  • Measurement: Scan from 200 nm to 400 nm immediately.

  • Validation (The "Water Test"):

    • After the initial scan, add 10

      
      L of water to the cuvette.
      
    • Rescan every 5 minutes for 30 minutes.

    • Observation: A spectral shift (typically hypsochromic or intensity change) confirms the initial spectrum was the anhydride and the subsequent traces are the acid.

Visualization: Experimental Workflow

G cluster_0 Preparation cluster_1 Measurement cluster_2 Validation DrySample Dry DMPA (Desiccator) StockSol Stock Solution (~1 mM) DrySample->StockSol AnhydrousSolvent Anhydrous MeCN (No Alcohols) AnhydrousSolvent->StockSol Dilution Dilute to ~10 µM StockSol->Dilution Scan1 Immediate Scan (200-400 nm) Dilution->Scan1 AddWater Add H2O (Induce Hydrolysis) Scan1->AddWater ScanSeries Time-Course Scans (Observe Shift) AddWater->ScanSeries Confirm Confirm Identity: Anhydride vs Acid ScanSeries->Confirm

Caption: Workflow for validating the UV-Vis spectrum of DMPA, distinguishing it from its hydrolysis product.

Comparative Spectral Analysis

The UV-Vis spectrum of DMPA is defined by the interplay between the aromatic ring and the carbonyl groups, modulated by the substituents.

Electronic Transitions
  • 
     Transition (Band I):  High intensity, typically <260 nm. Corresponds to the aromatic core excitation.
    
  • 
     Transition (Band II):  Lower intensity, typically 290–330 nm. Involves the lone pairs on the carbonyl oxygens and the ether oxygens interacting with the ring.
    
Comparison with Alternatives

The methoxy groups in DMPA are Auxochromes (Electron Donating Groups - EDG). Compared to unsubstituted Phthalic Anhydride (PA), they cause:

  • Bathochromic Shift (Red Shift): The energy gap between HOMO and LUMO decreases, shifting

    
     to longer wavelengths.
    
  • Hyperchromic Effect: An increase in molar absorptivity (

    
    ) due to increased transition probability.
    

Table 1: Comparative Spectroscopic Properties

CompoundStructure TypeSubstituent EffectPrimary

(nm)
Secondary

(nm)
Spectral Features
Phthalic Anhydride (PA) UnsubstitutedNone (Reference)~295 (weak)< 250 (strong)Baseline spectrum; weak

band.
4,5-Dimethoxyphthalic Anhydride (DMPA) Electron RichEDG (+M effect) ~310 - 320 ~260 - 275 Red-shifted ; broader bands; potential weak fluorescence in derivatives.
4,5-Dichlorophthalic Anhydride (DCPA) Electron PoorEWG (-I effect)~300 - 305~250 - 260Chlorines induce a smaller redshift than methoxy; distinct vibrational fine structure often lost.

*Note: Values are solvent-dependent (typically MeCN). DMPA shows a distinct shift toward the visible region compared to PA.

Visualization: Substituent Effects & Hydrolysis

Reaction cluster_legend Spectral Impact PA Phthalic Anhydride (Reference) λmax ~295 nm DMPA 4,5-Dimethoxyphthalic Anhydride (Target) λmax ~315 nm (Red Shift) PA->DMPA + 2x OMe Groups (Bathochromic Shift) Acid 4,5-Dimethoxyphthalic Acid (Hydrolysis Product) λmax Shifted/Broadened DMPA->Acid + H2O (Hydrolysis) Text1 Methoxy groups (EDG) raise HOMO energy, reducing the gap to LUMO.

Caption: Impact of methoxy substitution on the spectral shift and the hydrolysis pathway leading to the dicarboxylic acid.

Technical Insights & Troubleshooting

Distinguishing the Anhydride from the Acid

In many commercial samples, DMPA may be partially hydrolyzed.

  • The Acid Spectrum: 4,5-Dimethoxyphthalic acid typically exhibits a spectrum similar to the anhydride but often with a hypsochromic shift (blue shift) or loss of fine structure in the

    
     region due to the conversion of the rigid anhydride ring into free carboxylic acids (which can rotate and form H-bonds).
    
  • Melting Point Check: Before UV analysis, check the melting point. DMPA melts at 174-175 °C (often reported higher for pure anhydride crystals), whereas the acid has a different thermal profile (often decomposing).

Application Relevance

Characterizing the absorption of DMPA is the first step in synthesizing Phthalocyanines . The purity of the DMPA starting material directly correlates to the Q-band intensity and yield of the final macrocycle. If the UV spectrum shows significant acid content (validated via the "Water Test" above), the cyclotetramerization reaction yield will drop significantly.

References

  • BenchChem. 4,5-Dimethoxyphthalic acid and derivatives. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 4,5-Dimethoxyphthalic acid (Compound Summary). Retrieved from .

  • ResearchGate. UV-Vis absorption spectra of phthalonitrile derivatives. (Contextual data on 4,5-substituted systems). Retrieved from .

  • Sigma-Aldrich. UV-Visible Solvents Reference Guide. Retrieved from .

Technical Guide: Distinguishing 4,5-Dimethoxyphthalic Anhydride from Phthalic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive technical protocols for distinguishing 4,5-dimethoxyphthalic anhydride (4,5-DMPA) from phthalic anhydride (PA) and its related impurities. It is designed for researchers requiring absolute structural confirmation in drug development and organic synthesis.

Executive Summary: The Critical Differentiators

In the synthesis of fluorophores (e.g., 4,5-dimethoxyfluorescein) or isoindoline-based pharmacophores, 4,5-DMPA is a high-value intermediate. Confusing it with phthalic anhydride (PA)—or failing to detect PA cross-contamination—can lead to catastrophic downstream yield losses or inactive pharmaceutical ingredients (APIs).

While both compounds are white solids with similar solubilities, they possess distinct electronic environments that allow for unambiguous differentiation using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .

Quick Comparison Matrix
Feature4,5-Dimethoxyphthalic Anhydride Phthalic Anhydride (Impurity/Reference)
CAS 4821-94-785-44-9
MW 208.17 g/mol 148.11 g/mol
Melting Point 142–144 °C [1]131–132 °C [2]

H NMR (Aromatic)
Singlet (2H) @ ~7.3–7.5 ppmMultiplet (AA'BB') @ 7.8–8.0 ppm
Electronic Nature Electron-rich (Donor OMe groups)Electron-deficient (Aromatic ring)
Solubility Soluble in CHCl

, DMSO; hydrolyzes in H

O
Soluble in CHCl

, DMSO; hydrolyzes in H

O

Spectroscopic Differentiation (The "Gold Standard")

The most reliable method to distinguish these compounds is


H NMR  due to the symmetry imposed by the substituents.
A. Nuclear Magnetic Resonance (NMR) Protocol

Rationale: The 4,5-dimethoxy substitution pattern creates a plane of symmetry that renders the aromatic protons at positions 3 and 6 chemically equivalent, resulting in a clean singlet. Phthalic anhydride lacks these substituents, resulting in a characteristic AA'BB' multiplet pattern typical of ortho-disubstituted benzenes.

Experimental Protocol:
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Avoid wet DMSO-d

      
       if possible, as trace water can hydrolyze the anhydride to the dicarboxylic acid, shifting peaks and broadening signals.
      
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

  • Analysis:

CompoundChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
4,5-DMPA ~7.30 - 7.45Singlet (s) 2HAr-H (H3, H6)
~3.95 - 4.05Singlet (s)6H-OCH

(x2)
Phthalic Anhydride 7.95 - 8.05Multiplet (m)2HAr-H (H3, H6)
7.80 - 7.90Multiplet (m)2HAr-H (H4, H5)

Diagnostic Check: If you observe small multiplets around 7.8 ppm in your 4,5-DMPA sample, you have PA contamination. If you see a broad singlet shifted slightly upfield, you likely have the hydrolyzed acid impurity.

B. Infrared Spectroscopy (FT-IR)

Rationale: The electron-donating methoxy groups in 4,5-DMPA reduce the double-bond character of the carbonyls via resonance, slightly shifting the C=O stretching frequencies compared to PA.

  • Phthalic Anhydride: Characteristic doublet carbonyl stretch at 1850 cm⁻¹ (asymmetric) and 1760 cm⁻¹ (symmetric).

  • 4,5-DMPA: Carbonyl stretches typically shift to slightly lower wavenumbers (e.g., 1835 cm⁻¹ / 1750 cm⁻¹ ) due to the mesomeric effect of the methoxy groups. Strong C-O stretches from the methoxy groups appear in the 1200–1300 cm⁻¹ region, which are absent in PA.

Chromatographic Analysis (HPLC & GC)

Warning on Hydrolysis: Anhydrides are moisture-sensitive. In standard Reverse Phase (RP) HPLC using aqueous buffers, both anhydrides will hydrolyze to their respective dicarboxylic acids on-column or during sample prep.

Method A: GC-MS (Preferred for Intact Anhydride)

Gas Chromatography is superior for anhydrides as the high injector temperature volatilizes the anhydride intact before hydrolysis can occur (assuming dry solvents).

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 20°C/min → 280°C.

  • Differentiation:

    • PA Retention: Elutes earlier (lower MW, lower BP).

    • 4,5-DMPA Retention: Elutes later.

    • MS Signature:

      • PA: Parent ion m/z 148 .[1] Base peak often 104 (loss of CO

        
        ).
        
      • 4,5-DMPA: Parent ion m/z 208 . Look for loss of methyl (M-15) and CO (M-28).

Method B: RP-HPLC (Analysis of Hydrolyzed Acids)

If HPLC is required, convert the anhydrides to their stable dicarboxylic acid forms or methyl esters before injection to ensure reproducibility.

  • Sample Prep: Dissolve 5 mg sample in 1 mL Methanol (converts anhydride to mono-methyl ester) or Acetonitrile/Water (converts to acid). Consistency is key.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Result: 4,5-dimethoxyphthalic acid (or ester) is significantly more hydrophobic than phthalic acid due to the methoxy and methyl groups, resulting in a longer retention time .

Logical Workflow for Identification

The following diagram illustrates the decision process for validating the identity of 4,5-DMPA and ruling out PA contamination.

IdentificationWorkflow Start Unknown Sample (Suspected 4,5-DMPA) MP_Test 1. Melting Point Test Start->MP_Test MP_Decision Range Check MP_Test->MP_Decision NMR_Test 2. 1H NMR (CDCl3) MP_Decision->NMR_Test 140-145°C (Likely DMPA) MP_Decision->NMR_Test Indistinct/Broad Result_PA IDENTIFIED: Phthalic Anhydride (MP ~131°C, Multiplet 7.8-8.0 ppm) MP_Decision->Result_PA 130-133°C NMR_Decision Aromatic Region Pattern NMR_Test->NMR_Decision NMR_Decision->Result_PA AA'BB' Multiplet Result_DMPA IDENTIFIED: 4,5-DMPA (MP ~144°C, Singlet ~7.4 ppm) NMR_Decision->Result_DMPA Clean Singlet (2H) Result_Mix MIXTURE DETECTED (Singlet + Multiplet) NMR_Decision->Result_Mix Both Signals Present

Caption: Step-by-step logical workflow for distinguishing 4,5-dimethoxyphthalic anhydride from phthalic anhydride using thermal and spectroscopic data.

Synthesis & Impurity Origins

Understanding where PA comes from helps in avoiding it.

  • Phthalic Anhydride: Produced industrially by the oxidation of o-xylene or naphthalene [2].[3]

  • 4,5-DMPA: Synthesized from veratric acid (3,4-dimethoxybenzoic acid) via iodination/formylation followed by oxidation to the diacid and dehydration [3].

  • The Impurity Vector: PA is rarely a synthetic byproduct of 4,5-DMPA synthesis because the starting materials (veratric acid) are already methoxylated. If PA is present, it is likely due to equipment cross-contamination or the use of incorrect starting materials (e.g., non-methoxylated phthalic derivatives).

  • Real Impurities of 4,5-DMPA: The most common impurities are 4,5-dimethoxyphthalic acid (hydrolysis product) and monomethyl esters (incomplete dehydration or reaction with methanol). These appear in NMR as broad exchangeable protons (COOH) or extra methyl singlets (COOCH

    
    ).
    

References

  • Wikipedia. (n.d.). Phthalic anhydride.[4][5][6][1][2][3][7][8][9][10] Retrieved October 26, 2023, from [Link]

  • Dublin City University. (2008).[6] Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities are paramount for ensuring product purity, efficacy, and safety. Positional isomers, such as the dimethoxy-substituted derivatives of phthalic anhydride (systematically named 1,3-dihydro-2-benzofuran-1,3-dione), present a significant analytical challenge. These compounds share the same molecular weight and core structure, differing only in the substitution pattern of the methoxy groups on the aromatic ring. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the effective separation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione from its key positional isomers, such as the 3,5- and 3,6-dimethoxy variants.

The subtle differences in the dipole moments and steric hindrance among these isomers are the key to their chromatographic separation. The choice of technique and the specific method parameters can dramatically influence resolution, sensitivity, and analysis time. This document will explore the causality behind experimental choices, providing field-proven insights to guide your method development.

The Challenge: Separating Positional Isomers

The isomers of dimethoxyphthalic anhydride (e.g., 4,5-, 3,6-, 3,5-) are structurally very similar. Their separation relies on exploiting minor differences in polarity and molecular geometry.

  • 4,5-Dimethoxyphthalic anhydride: Symmetrical substitution pattern.

  • 3,6-Dimethoxyphthalic anhydride: Symmetrical substitution pattern.

  • 3,5-Dimethoxyphthalic anhydride: Asymmetrical substitution pattern.

These structural nuances affect how each isomer interacts with the stationary phase in a chromatographic system, forming the basis for their separation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for isomer separation, offering a wide range of stationary and mobile phases to fine-tune selectivity. For dimethoxyphthalic anhydride isomers, both normal-phase and reversed-phase modes can be effective, but they operate on different principles.

Normal-Phase (NP) HPLC: The Preferred Approach for Polarity-Driven Separation

In normal-phase chromatography, a polar stationary phase (like bare silica) is used with a non-polar mobile phase.[1][2] This mode excels at separating isomers with minor polarity differences, making it particularly well-suited for this application.[3]

Causality Behind the Choice: The separation mechanism in NP-HPLC is based on adsorption, where polar analytes interact strongly with the polar stationary phase.[4] The arrangement of the polar methoxy and anhydride groups on the benzene ring creates distinct dipole moments for each isomer. These differences in polarity lead to differential retention on the silica surface, allowing for effective separation. Analysts often switch to normal phase when positional isomers co-elute in reversed-phase systems.[3]

Experimental Protocol: Normal-Phase HPLC
  • Sample Preparation: Dissolve the isomer mixture in a suitable organic solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Hexane or Heptane.

    • Mobile Phase B: Isopropanol (IPA) or Ethyl Acetate.

    • Detection: 254 nm or 310 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Elution: A gradient is often optimal. For example:

      • Start with 5% Mobile Phase B.

      • Linear gradient to 25% B over 15 minutes.

      • Hold at 25% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

Reversed-Phase (RP) HPLC: An Alternative with Specialized Selectivity

While RP-HPLC is the most common chromatographic mode, separating positional isomers on standard C18 columns can be challenging due to their similar hydrophobicity.[2][4] However, specialized phenyl-based stationary phases can provide alternative selectivity.

Causality Behind the Choice: Phenyl stationary phases can induce π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analytes.[5] The position of the electron-donating methoxy groups influences the electron density of the aromatic ring in each isomer, leading to differential π-π interactions and enabling separation.[6][7]

Method 2: Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds. Phthalic anhydride and its derivatives are well-suited for GC analysis.[8] The key to separating isomers with GC lies in selecting a stationary phase that can differentiate based on subtle differences in polarity and boiling point.

Causality Behind the Choice: A polar stationary phase is crucial for this separation.[9] While a non-polar column separates primarily by boiling point (which will be very similar for these isomers), a polar column separates based on specific interactions.[9][10] Polar stationary phases, such as those containing cyanopropyl or polyethylene glycol (WAX) functional groups, interact with analytes through dipole-dipole forces and hydrogen bonding.[11] The unique dipole moment of each isomer will result in a different retention time on a polar column.[11]

Experimental Protocol: Gas Chromatography
  • Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent like Acetone or Ethyl Acetate to a final concentration of 1 mg/mL.

  • Instrumentation:

    • GC System: A standard GC with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: A polar capillary column (e.g., DB-WAX, SP-2380, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 180 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 10 minutes.

Comparative Analysis

FeatureNormal-Phase HPLCReversed-Phase HPLC (Phenyl)Polar-Column GC
Primary Separation Mechanism Adsorption (Polarity)Hydrophobic & π-π InteractionsPartitioning (Polarity & Volatility)
Resolution of Isomers ExcellentGood to ExcellentVery Good to Excellent
Method Development Requires careful mobile phase handling (moisture sensitivity).[2]More straightforward, leverages common RP solvents.Requires temperature program optimization.
Analysis Speed ModerateModerateFast
Sample Compatibility Requires solubility in non-polar organic solvents.[1]Broader compatibility with polar organic solvents.Sample must be volatile and thermally stable.
Ideal Use Case High-resolution analytical and preparative separation.Orthogonal selectivity check, routine analysis.Rapid purity checks, high-throughput screening.

Workflow and Decision Diagram

The following diagram illustrates the logical workflow for selecting and optimizing a chromatographic method for the separation of dimethoxyphthalic anhydride isomers.

Chromatographic_Workflow cluster_input Start cluster_decision Method Selection cluster_hplc HPLC Path cluster_gc GC Path cluster_output Analysis Mixture Isomer Mixture (4,5-, 3,5-, 3,6-) Select Primary Technique? Mixture->Select HPLC_Mode Select HPLC Mode Select->HPLC_Mode HPLC GC_Column Select GC Column Select->GC_Column GC NP_HPLC Normal-Phase (NP) (Silica Column) HPLC_Mode->NP_HPLC Polarity Focus RP_HPLC Reversed-Phase (RP) (Phenyl Column) HPLC_Mode->RP_HPLC Alternative Selectivity NP_Params Optimize: - Mobile Phase (Hexane/IPA) - Gradient Profile NP_HPLC->NP_Params RP_Params Optimize: - Mobile Phase (ACN/H2O) - pH (if needed) RP_HPLC->RP_Params Analyze Data Analysis (Resolution, Purity) NP_Params->Analyze RP_Params->Analyze Polar_GC Polar Column (e.g., WAX, Cyanopropyl) GC_Column->Polar_GC Required for Isomer Separation GC_Params Optimize: - Oven Temp. Program - Carrier Gas Flow Polar_GC->GC_Params GC_Params->Analyze

Caption: Decision workflow for separating dimethoxyphthalic anhydride isomers.

Conclusion and Recommendations

For the challenging separation of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione and its positional isomers, both HPLC and GC offer viable and robust solutions.

  • Normal-Phase HPLC stands out as the most powerful technique for achieving baseline separation due to its exceptional ability to resolve compounds based on small differences in polarity. It should be considered the primary choice for method development, especially when high-resolution analytical data or preparative isolation is required.

  • Gas Chromatography with a polar column is an excellent, often faster, alternative for routine quality control and high-throughput analysis, provided the analytes are thermally stable. The optimization of the temperature program is critical to success.

  • Reversed-Phase HPLC using a Phenyl column serves as a valuable orthogonal method. If a separation is proving difficult on a standard C18 column, a phenyl column can provide the necessary alternative selectivity to resolve the isomers.[5]

The optimal choice depends on the specific analytical goal—be it purity assessment, impurity identification, or preparative isolation—and the instrumentation available. By understanding the underlying chemical principles of each technique, researchers can confidently develop and validate a method that ensures the accurate and reliable separation of these critical isomers.

References

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Hawach Scientific. (2026, March 2). Normal-Phase vs. Reversed-Phase HPLC Columns.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Labmate Online. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Wang, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Mol-Instincts. (n.d.). 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7).
  • Aijiren HPLC Vials. (2025, October 30). Normal Phase vs Reversed Phase Chromatography: A Complete Guide.
  • ACS Applied Materials & Interfaces. (2022, January 6). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation.
  • HPLC Class 01 - YouTube. (2024, June 29). Normal vs Reverse Phase Chromatography Column 101.
  • ResearchGate. (2025, August 9). (PDF) Positional and geometric isomer separation of FAME by comprehensive 2-D GC.
  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • MilliporeSigma. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography.
  • Chromatography Today. (2022, April 15). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.

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Safety Operating Guide

Comprehensive Disposal & Handling Guide: 4,5-Dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

[1]

Executive Safety Directive

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (Synonym: 4,5-Dimethoxyphthalic anhydride) is a reactive organic anhydride.[1] It poses risks of respiratory sensitization , skin/eye irritation , and hydrolytic reactivity .[2]

Immediate Operational Rules:

  • NEVER dispose of this substance down the drain.[3][4]

  • ALWAYS segregate from oxidizers, bases, and water/moisture.

  • PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • CRITICAL HAZARD: Inhalation of dust or vapors may cause allergic respiratory reactions (asthma-like symptoms).[1] All handling must occur in a certified chemical fume hood.

Chemical Identification & Hazard Profile

Accurate identification is the first step in compliant disposal.

ParameterSpecification
Chemical Name 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
Common Synonym 4,5-Dimethoxyphthalic anhydride
CAS Number 1567-56-2
Molecular Formula C₁₀H₈O₅
Physical State Solid (White to off-white powder)
Reactivity Hydrolyzes in water to form 4,5-dimethoxyphthalic acid.[1][5] Reacts vigorously with strong bases and alcohols.
GHS Hazard Classification[1]
  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[2][6][8]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Classified by analogy to Phthalic Anhydride).[6]

Waste Stream Decision Logic

Proper disposal depends on the physical state and concentration of the waste. Use the following logic flow to determine the correct protocol.

DisposalLogiccluster_legendAction RequiredStartIdentify Waste TypeIsSolidIs it Solid Reagent?Start->IsSolidIsLiquidIs it a Solution?IsSolid->IsLiquidNoSolidProtocolPROTOCOL A:Solid Waste SegregationIsSolid->SolidProtocolYesIsSpillIs it a Spill?IsLiquid->IsSpillNoLiquidProtocolPROTOCOL B:Solvent Waste StreamIsLiquid->LiquidProtocolYesSpillProtocolPROTOCOL C:Dry Cleanup & DeactivationIsSpill->SpillProtocolYes

Figure 1: Decision matrix for categorizing 4,5-dimethoxyphthalic anhydride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Unused Reagent)

For expired or surplus pure solid.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a tight-sealing screw cap.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4,5-dimethoxyphthalic anhydride"[1]

    • Hazard Checkboxes: Irritant, Sensitizer.

  • Segregation: Do not mix with liquid wastes or oxidizers. Keep the container dry.

  • Disposal: Transfer to your facility's hazardous waste accumulation area for pickup. The material must be incinerated.

Protocol B: Liquid Waste (Reaction Mixtures)

For solutions in organic solvents (e.g., DCM, Ethyl Acetate).[1]

  • Compatibility Check: Ensure the solvent waste stream is compatible with anhydrides. Avoid waste containers containing aqueous basic solutions (e.g., NaOH waste), as this will cause an exothermic hydrolysis reaction and pressure buildup.

  • Collection: Pour into the designated "Organic Solvents" waste carboy.

  • Venting: If the solution contains reactive impurities, use a vented cap for the first 24 hours to prevent pressure accumulation.

Protocol C: Spill Cleanup & Deactivation

For accidental release in the laboratory.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 respirator (if outside fume hood).

Step-by-Step Cleanup:
  • Isolate: Evacuate the immediate area if the spill is large (>10g) or outside a hood.

  • Contain (Dry): If the substance is solid, DO NOT use water initially. Water causes hydrolysis and makes the spill sticky and acidic.

    • Cover with a dry absorbent (Vermiculite or Chemizorb®).

    • Sweep carefully to avoid dust generation.

  • Deactivation (Surface Cleaning):

    • Once the bulk solid is removed, prepare a mild alkaline solution (5% Sodium Bicarbonate or Sodium Carbonate).

    • Wipe the contaminated surface with this solution. The base neutralizes the anhydride, converting it to the water-soluble disodium salt of 4,5-dimethoxyphthalic acid.[1]

    • Follow with a water rinse.[5][6][7][9][10]

  • Disposal of Debris: Place all contaminated absorbents and wipes into a sealed plastic bag, then into the solid hazardous waste container.

Deactivation Chemistry (For Glassware Cleaning)

When cleaning glassware contaminated with residues, rely on hydrolysis.

Reaction:

1

Procedure:

  • Rinse glassware with a dilute Sodium Bicarbonate (

    
    ) solution.
    
  • Allow to soak for 10-15 minutes. The evolution of

    
     gas indicates neutralization is occurring.[2]
    
  • Rinse with water.[5][6][7][9][10] The resulting rinse water is generally non-hazardous (check local pH discharge limits) but collecting as aqueous waste is the safest default.

DeactivationAnhydrideAnhydride Residue(Insoluble/Reactive)Water+ Water/Base(Hydrolysis)Anhydride->WaterAcidDicarboxylic Acid(Soluble/Stable)Water->AcidHydrolysisSaltDisodium Salt(Safe for Rinse)Acid->SaltNeutralization (NaHCO3)

Figure 2: Chemical pathway for deactivating anhydride residues on equipment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 223814, 4,5-Dimethoxyphthalic anhydride. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[11] Retrieved from [Link][1][11]

Personal protective equipment for handling 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, logistical, and operational protocols for handling 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (commonly known as 4,5-Dimethoxyphthalic Anhydride ).

CAS: 4821-94-7 / 1567-56-2 (Isomer dependent) | Formula: C₁₀H₈O₅ | Mol.[1] Weight: 208.17 g/mol

Executive Summary & Hazard Profile

As a Senior Application Scientist, I cannot overstate the importance of respecting the anhydride functionality of this molecule. While the methoxy groups add electron density useful for nucleophilic aromatic substitution in drug synthesis (e.g., hypericin derivatives), the core hazard remains the anhydride ring .

This compound is a potent respiratory sensitizer and moisture-sensitive corrosive . Upon contact with mucous membranes (eyes, lungs, nasal tract), it hydrolyzes to form 4,5-dimethoxyphthalic acid. This reaction is exothermic and results in chemical burns.

Critical Hazards (GHS Classifications):

  • Respiratory Sensitization (Category 1): Inhalation may cause allergy, asthma symptoms, or breathing difficulties.[2][3] (The "Silent Killer" in chronic exposure).

  • Serious Eye Damage (Category 1): Causes irreversible eye damage due to acid formation in the aqueous humor.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for anhydrides due to their ability to sensitize via inhalation and penetrate standard latex gloves.

Zone / Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed Containers)N95 (if secondary containment breach possible)Nitrile (Single layer, 4 mil)Safety Glasses w/ side shieldsStandard Lab Coat
Weighing / Transfer (Solid/Powder)P100 / N99 Respirator or PAPR (if >10g)Double Nitrile (Outer: 8 mil, Inner: 4 mil) or Butyl RubberChemical Goggles (Unvented)Lab Coat + Tyvek Sleeve Covers
Reaction Setup (Solvent/Solution)Fume Hood (Sash at working height)Nitrile (Double layer)Chemical GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid)Full-Face Respirator (P100 + Organic Vapor cart.)[4]Butyl Rubber or Silver ShieldIntegrated into Full-Face MaskTyvek Coveralls

Scientist’s Note: Never rely on surgical masks. They do not filter the fine particulate dust generated by crystalline anhydrides.

Operational Protocols: The "Dry-Chain" Method

To maintain scientific integrity and safety, you must strictly exclude moisture. Hydrolysis not only ruins the reagent but creates an acidic crust that complicates disposal.

Phase 1: Storage & Stability
  • Environment: Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Temperature: Ambient (15–25°C), unless specific CoA dictates refrigeration.

  • Segregation: Keep away from amines (rapid exothermic reaction), alcohols , and water .

Phase 2: Weighing & Transfer (The Critical Step)
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Anhydrides are often electrostatic. Use an anti-static gun or polonium strip to prevent "powder fly" which increases inhalation risk.

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum.

    • Transfer solid rapidly using a spatula.

    • Wipe the threads of the flask with a dry Kimwipe before sealing to prevent the cap from seizing (hydrolyzed acid acts as a cement).

Phase 3: Reaction & Quenching
  • Inertion: Purge reaction vessels with N₂/Ar before addition.

  • Quenching: Do not pour reaction mixtures directly into water. The hydrolysis can be delayed and then accelerate thermally.

    • Protocol: Cool the mixture to 0°C. Add water or aqueous base dropwise . Monitor internal temperature.

Visualized Workflows

Figure 1: Safe Handling Decision Logic

This diagram outlines the decision process for handling the compound based on its physical state and quantity, ensuring the correct level of containment.

SafetyLogic Start Start: Handling 4,5-Dimethoxyphthalic Anhydride StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution QuantityCheck Quantity > 5g? Solid->QuantityCheck ProtocolC PROTOCOL C: 1. Standard Solvent Safety 2. Chemical Goggles 3. Sash lowered Solution->ProtocolC HighRisk High Risk: Dust Generation QuantityCheck->HighRisk Yes StandardRisk Standard Risk: Vapor/Splash QuantityCheck->StandardRisk No ProtocolA PROTOCOL A: 1. Fume Hood REQUIRED 2. P100 Respirator 3. Anti-static measures HighRisk->ProtocolA ProtocolB PROTOCOL B: 1. Fume Hood Recommended 2. N95 Mask 3. Double Nitrile Gloves StandardRisk->ProtocolB

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and quantity.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill outside the fume hood.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Allow dust to settle) Spill->Evacuate PPE 2. Don Full PPE (P100 Mask + Goggles) Evacuate->PPE DryClean 3. DRY Cleanup (Scoop/Sweep - NO WATER) PPE->DryClean Waste 4. Double Bag Waste Label as 'Hazardous' DryClean->Waste Decon 5. Wet Wipe Area (Soap + Water) Waste->Decon

Caption: Step-by-step spill response protocol emphasizing the exclusion of water during the initial cleanup phase.

Waste Disposal & Deactivation

Do not dispose of the anhydride directly into aqueous waste streams without controlled deactivation, as it may form crystals of the acid that clog plumbing or generate heat in solvent drums.

  • Deactivation Protocol:

    • Dissolve waste material in a minimal amount of acetone.

    • Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

    • Stir until the solid dissolves (conversion to the soluble sodium phthalate salt).

    • Check pH (aim for pH 8-9).

  • Disposal Stream:

    • Dispose of the neutralized aqueous solution into the Aqueous Basic Waste stream.

    • Solid contaminated debris (gloves, wipes) goes to Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158223, 4,5-Dimethoxyphthalic anhydride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Phthalic Anhydride: Harmonised Classification and Labelling. (Used as primary toxicological analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.